Benazepril hydrochloride, (R,R)-
Description
BenchChem offers high-quality Benazepril hydrochloride, (R,R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benazepril hydrochloride, (R,R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-GZJHNZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175881 | |
| Record name | Benazepril hydrochloride, (R,R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215447-89-5 | |
| Record name | Benazepril hydrochloride, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazepril hydrochloride, (R,R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R,R)-Benazepril hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Benazepril Hydrochloride
Executive Summary
Benazepril hydrochloride is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor utilized clinically for the management of hypertension and heart failure.[1][2][3][4] As a prodrug, its therapeutic efficacy is mediated by its active diacid metabolite, benazeprilat, which exhibits a high affinity for ACE.[5][6][7][8][9] This guide delineates the molecular and physiological cascade initiated by benazepril, beginning with its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), detailing its specific inhibitory action on ACE, and culminating in the downstream pharmacodynamic outcomes. We will explore the causality behind its antihypertensive effects and provide validated experimental frameworks for assessing its activity, grounding all mechanistic claims in verifiable data.
A Note on Stereochemistry: Benazepril possesses three stereocenters. The pharmacologically active and commercially available form is a specific diastereomer, systematically named (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride. For the purpose of this guide, all references to "Benazepril" and its active metabolite "Benazeprilat" pertain to this specific, clinically relevant stereoisomer.
The Renin-Angiotensin-Aldosterone System (RAAS): The Primary Therapeutic Target
To comprehend the action of benazepril, one must first understand its target: the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4] Its overactivity is a key contributor to the pathophysiology of hypertension.
The cascade is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin cleaves the liver-derived pro-hormone angiotensinogen into the inactive decapeptide angiotensin I . The pivotal step, and the target of benazepril, is the conversion of angiotensin I to angiotensin II , a potent vasoconstrictor, a reaction catalyzed by the Angiotensin-Converting Enzyme (ACE) .[4][5][8]
Angiotensin II exerts its effects by:
-
Inducing potent vasoconstriction of systemic arterioles, thereby increasing peripheral resistance and blood pressure.[2][4]
-
Stimulating the adrenal cortex to secrete aldosterone , a hormone that promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and pressure.[4][5]
-
Enhancing sympathetic nervous system activity.[4]
ACE, also known as kininase II, has a dual role; it also degrades bradykinin , a potent vasodilator peptide.[8] This dual functionality is central to the comprehensive effect of ACE inhibitors.
Molecular Mechanism: Competitive Inhibition of ACE by Benazeprilat
Benazepril hydrochloride itself is a prodrug with limited pharmacological activity.[8] Following oral administration, it is rapidly absorbed and undergoes de-esterification, primarily in the liver, to form its highly active diacid metabolite, benazeprilat .[5][7][8][9] This bioactivation is crucial, as benazeprilat possesses significantly greater ACE inhibitory activity than the parent compound.[5][6][7]
Benazeprilat functions as a potent, non-sulfhydryl, competitive inhibitor of ACE.[5][10][11] It competes with the natural substrate, angiotensin I, for the active site of the enzyme. By binding to ACE, benazeprilat prevents the conversion of angiotensin I to angiotensin II.[10][12] This targeted disruption is the cornerstone of its therapeutic effect. The resulting decrease in plasma angiotensin II levels leads to reduced vasopressor activity and decreased aldosterone secretion.[5][13]
Simultaneously, the inhibition of ACE (kininase II) activity decreases the degradation of bradykinin.[8] The resulting increase in bradykinin levels contributes to the overall antihypertensive effect through vasodilation, completing a dual-action mechanism.
Pharmacodynamic and Pharmacokinetic Profile
The molecular inhibition of ACE translates directly into measurable physiological changes that underpin benazepril's clinical utility.
Pharmacodynamic Effects
The primary pharmacodynamic consequence of benazepril administration is the systemic reduction of blood pressure.[2] Single and multiple doses of 10 mg or more cause at least 80% to 90% inhibition of plasma ACE activity for a minimum of 24 hours.[6][7]
| Effect | Mechanism | Clinical Consequence |
| Systemic Vasodilation | Decreased levels of the vasoconstrictor Angiotensin II.[4] | Reduction in total peripheral vascular resistance and afterload, lowering blood pressure.[1][14] |
| Reduced Aldosterone Secretion | Attenuation of Angiotensin II-mediated stimulation of the adrenal cortex.[4][5] | Decreased sodium and water retention, reducing blood volume and cardiac preload.[1][15] |
| Increased Bradykinin Levels | Inhibition of bradykinin degradation by ACE (Kininase II).[8] | Contributes to vasodilation and may be implicated in the side effect of a dry cough. |
| Increased Plasma Renin Activity | Loss of negative feedback from Angiotensin II on renin release.[5][14] | A compensatory physiological response to the drop in Angiotensin II levels. |
Pharmacokinetic Profile
The efficacy and dosing regimen of benazepril are dictated by its pharmacokinetic properties. As drug development professionals, understanding this profile is key to predicting its behavior in vivo.
| Parameter | Value / Description | Source(s) |
| Absorption | Rapidly absorbed after oral administration. Peak plasma concentration of benazepril is reached in 0.5-1 hour. | [2][5] |
| Metabolism | Benazepril is a prodrug, almost completely metabolized via esterase cleavage (primarily in the liver) to the active metabolite, benazeprilat. | [3][5][6][7] |
| Active Metabolite Peak | Peak plasma concentration of benazeprilat is reached in 1-2 hours (fasting) or 2-4 hours (with food). | [5][7] |
| Protein Binding | Benazepril: ~96.7%Benazeprilat: ~95.3% | [3][5] |
| Elimination | Primarily renal excretion of benazeprilat and its glucuronide conjugates. | [3][5] |
| Effective Half-Life | The effective half-life of accumulation for benazeprilat is 10-11 hours after repeated dosing. | [1][3][5] |
Experimental Protocols for Mechanistic Validation
Validating the mechanism of action for an ACE inhibitor like benazepril requires robust and reproducible experimental models. The following protocols represent industry-standard methodologies for characterizing ACE inhibition.
Protocol 1: In Vitro ACE Inhibition Spectrophotometric Assay
This protocol is a self-validating system for quantifying the inhibitory potential of a compound on ACE activity. It relies on a known substrate and includes controls to ensure data integrity.
Principle: This widely used method, based on the work of Cushman and Cheung, measures the product of ACE activity.[16][17] The synthetic substrate hippuryl-histidyl-leucine (HHL) is cleaved by ACE to form hippuric acid (HA) and histidyl-leucine.[18][19] The amount of HA produced is quantified by spectrophotometry at 228 nm after extraction. The presence of an inhibitor reduces the amount of HA formed.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
ACE Enzyme Solution: Prepare a working solution of ACE from rabbit lung (e.g., 200 mU/mL) in a suitable buffer (e.g., TRIS buffer, pH 8.3).[17]
-
Substrate Solution: Prepare a 5 mM solution of Hippuryl-Histidyl-Leucine (HHL) in the same buffer.[19]
-
Test Compound (Benazeprilat): Prepare a stock solution and create a serial dilution to determine the IC50 value.
-
Positive Control: Prepare a solution of a known ACE inhibitor (e.g., Captopril).[19]
-
Negative Control: Use deionized water or buffer as a vehicle control.[19]
-
Reaction Termination Solution: 1 M Hydrochloric Acid (HCl).[19]
-
Extraction Solvent: Ethyl Acetate.
-
-
Assay Procedure:
-
Pre-incubation: In separate microcentrifuge tubes, add 50 µL of either the benazeprilat solution, positive control, or negative control. Add 25 µL of the ACE enzyme solution to each tube.[19]
-
Incubate the mixtures at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[19]
-
Reaction Initiation: Start the enzymatic reaction by adding 125 µL of the 5 mM HHL substrate solution to each tube.[19]
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.[19]
-
Reaction Termination: Stop the reaction by adding 200 µL of 1 M HCl.[19]
-
-
Quantification:
-
Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Separation: Centrifuge the tubes to separate the aqueous and organic layers.
-
Measurement: Carefully transfer 1.0 mL of the upper organic layer to a new tube. Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid residue in a known volume (e.g., 1.0 mL) of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of benazeprilat using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%).
-
Sources
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Benazepril Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Benazepril response (Concept Id: CN297658) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Stereospecific Synthesis of Benazepril Enantiomers
An in-depth technical guide by a Senior Application Scientist
Introduction: The Stereochemical Imperative of Benazepril
Benazepril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is derived from its active metabolite, benazeprilat, which is formed by the cleavage of the ester group in the liver.[1] The molecular architecture of benazepril features two stereogenic centers, giving rise to four possible stereoisomers. However, the pharmacological activity is almost exclusively associated with the (S,S)-diastereomer.[3][4] This stereochemical specificity underscores the critical importance of asymmetric synthesis in its manufacturing. Producing the single, active enantiomer is not merely a matter of efficiency but a fundamental requirement for ensuring therapeutic potency and minimizing potential side effects from inactive or less active isomers.
The synthesis of benazepril, therefore, presents a significant challenge: the precise and efficient construction of the desired (S,S) configuration. Early synthetic routes often produced diastereomeric mixtures that necessitated arduous and often inefficient purification steps.[5][6] This guide provides an in-depth exploration of the evolution of synthetic strategies, from foundational resolution techniques to modern, highly efficient stereoselective methodologies. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer field-proven insights for researchers, scientists, and drug development professionals dedicated to the art and science of pharmaceutical synthesis.
Chapter 1: Foundational Strategies: Diastereomeric Resolution and Early Approaches
The initial syntheses of benazepril, as detailed in the seminal patent literature, involved the coupling of two key fragments: (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one and an ethyl 2-oxo-4-phenyl butyrate precursor. A common early approach was reductive amination, which, while effective in forming the crucial C-N bond, typically resulted in a mixture of the (S,S) and (S,R) diastereomers.[1]
The primary challenge then became the separation of these diastereomers. The initial crude product often contained a 70:30 ratio of the desired (S,S) to the undesired (S,R) form.[1] The trust in the final product's purity relied heavily on post-synthesis purification. The most common method involved fractional crystallization of the benazepril hydrochloride salt. By dissolving the diastereomeric mixture in a suitable solvent system, such as methyl ethyl ketone or a 3-pentanone/methanol mixture, and carefully controlling the crystallization conditions, the less soluble (S,S) diastereomer could be preferentially precipitated, achieving a diastereomeric ratio of up to 95:5.[1] Further enrichment could be obtained by refluxing in solvents like chloroform or ethyl acetate, which selectively dissolves the remaining (S,R) isomer, ultimately affording the desired product with a purity exceeding 99.5%.[1]
While functional, these resolution-based methods are inherently inefficient, as they discard a significant portion of the material as the undesired isomer, impacting overall yield and cost-effectiveness. This limitation was the primary driver for the development of more sophisticated, stereospecific synthetic routes.
Chapter 2: Convergent Asymmetric Synthesis via Aza-Michael Addition
A significant advancement in benazepril synthesis was the development of a convergent pathway employing an asymmetric aza-Michael addition.[5][6] This strategy elegantly establishes the second stereocenter with a high degree of control, leveraging a readily available chiral starting material.
The core of this approach is the 1,4-conjugate addition of L-homophenylalanine ethyl ester (LHPE), which provides the first chiral center, to an α,β-unsaturated carbonyl compound, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[5][7] This key reaction directly forms the precursor containing both stereocenters with a favorable diastereomeric ratio. The success of this reaction is a testament to the principle of substrate-controlled stereoselectivity, where the existing chirality in the nucleophile (LHPE) directs the stereochemical outcome of the addition.
Causality of Experimental Choices: The Solvent Effect
The diastereoselectivity of the aza-Michael addition is profoundly influenced by the choice of solvent. This is because the solvent mediates the transition state geometry of the reaction. Polar aprotic solvents have been shown to provide the best results. The rationale lies in their ability to solvate the charged intermediates and transition states without interfering through hydrogen bonding, thereby allowing the inherent steric and electronic preferences of the reactants to dictate the stereochemical pathway. In contrast, polar protic solvents can form hydrogen bonds with the reactants, leading to alternative, less ordered transition states and consequently, lower diastereoselectivity.[5][7]
Quantitative Data: Solvent Effect on Diastereoselectivity
The following table summarizes the observed diastereomeric ratios of the aza-Michael adduct when the reaction is performed in various solvents, demonstrating the critical role of the reaction medium.
| Solvent | Reaction Time (h) | Diastereomeric Ratio ((S,S) : (R,S)) |
| Dichloromethane | 17 | 4.20 : 1 |
| Acetonitrile | 26 | 3.75 : 1 |
| Ethanol | 18 | 2.15 : 1 |
| Isopropanol | 16 | 1.91 : 1 |
| Toluene | 16 | 1.60 : 1 |
| THF | 16 | 1.53 : 1 |
| (Data sourced from Molecules 2006, 11, 641-648)[7] |
Experimental Protocol: Asymmetric Aza-Michael Addition
This protocol describes the synthesis of the key intermediate (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester.
Step 1: Preparation of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6)
-
Concentrate a 40% aqueous solution of glyoxylic acid (72 g) to two-thirds of its volume under reduced pressure.
-
Add concentrated sulfuric acid (0.8 g), methanol (120 mL), and toluene (90 mL).
-
Reflux the mixture for 5 hours.
-
Distill off the methanol, then add a solution of o-nitroacetophenone (22.3 g, 135 mmol) in toluene (90 mL).
-
Heat the reaction mixture to 110-130 °C for 36 hours, removing water via azeotropic distillation.[5]
Step 2: Aza-Michael Addition
-
Charge a 50 mL flask with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (2.28 g, 11 mmol).
-
Add the desired solvent (e.g., Dichloromethane, 20 mL) and stir the mixture at ambient temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to yield the crude product.
-
Purify the crude product by column chromatography to afford the adduct as a mixture of two diastereomers.[5][7]
Step 3: Reductive Cyclization to Key Intermediate (8)
-
To a solution of the adduct mixture (e.g., 1.46 g) in THF (20 mL) in a pressure vessel, add 5% Pd-C (0.14 g).
-
Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.
-
Add 1 N HCl (6 mL) and continue hydrogenation at 40 °C under 150 psi for another 16 hours.
-
Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate. The combined organic layers are dried and purified by flash column chromatography to obtain the (S,S)-diastereomer.
-
Reflux the purified product in a 10% acetic acid-toluene solution for 24 hours to complete the cyclization, yielding (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester (8).[5]
Visualization: Aza-Michael Synthesis Pathway
Caption: Asymmetric synthesis of Benazepril via Aza-Michael addition.
Chapter 3: Dynamic Resolution Strategies: Maximizing Stereochemical Efficiency
While asymmetric synthesis provides an elegant solution, another powerful approach to obtaining a single enantiomer is through dynamic resolution, particularly Crystallization-Induced Asymmetric Transformation (CIAT). This method is designed for systems where an undesired stereoisomer can be epimerized back into a desired one in solution.[4][8]
The principle of CIAT is a self-validating system of equilibrium and solubility. A solution containing a mixture of diastereomers is subjected to conditions that facilitate epimerization at one of the chiral centers. Simultaneously, the conditions are chosen such that the desired diastereomer has significantly lower solubility than the undesired one. As the desired isomer crystallizes and precipitates out of the solution, its concentration in the solution drops. According to Le Châtelier's principle, the equilibrium will shift to replenish the precipitated isomer by converting the more soluble, undesired isomer into the desired one. This process continues until the vast majority of the material is converted and crystallized as the single, desired diastereomer.[4][8]
Experimental Protocol: Crystallization-Induced Asymmetric Transformation
This protocol describes the conversion of a diastereomeric mixture of an N-substituted aminobenzolactam intermediate to the desired (S,S) form.
Step 1: Epimerization and Crystallization
-
Add the diastereomeric mixture of the free acid intermediate (e.g., 450 g) to a high-boiling point solvent such as p-xylene (5 L).[4] Other suitable solvents include ethylene glycol or acetic acid.[8]
-
Heat the resulting slurry to reflux temperature (approx. 140°C for p-xylene) for 30 hours. The high temperature is crucial for facilitating the thermal epimerization at the carbon alpha to the lactam.[4][8]
-
Cool the reaction mixture to room temperature, allowing the desired (S,S) diastereomer to crystallize fully.
-
Collect the solid product by filtration.
-
Remove the remaining solvent under reduced pressure to yield the intermediate as a solid with a high diastereomeric excess (e.g., 98:2).[4]
This dynamic kinetic resolution is highly efficient, as it theoretically allows for a nearly 100% conversion of a racemic or diastereomeric mixture into a single stereoisomer, representing a significant improvement in atom economy over classical resolution methods.[9]
Visualization: Concept of CIAT
Caption: Principle of Crystallization-Induced Asymmetric Transformation.
Chapter 4: Alternative and Emerging Stereoselective Approaches
The field of asymmetric synthesis is continually evolving, and several other methods have been successfully applied to the synthesis of benazepril and its key intermediates.
-
Nucleophilic Substitution: This strategy involves the reaction of the (3S)-3-amino benzazepine core with a chiral electrophile. For instance, using ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate, where the nosyl group acts as an excellent leaving group, allows for a highly stereoselective S_N2 reaction. This approach yields the (S,S) product with high diastereomeric purity (e.g., 96:4 ratio).[1][9]
-
Asymmetric Catalytic Hydrogenation: The chiral intermediate ethyl (R)-2-hydroxy-4-phenylbutanoate can be prepared via the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate. This reaction employs a chiral catalyst, often a transition metal complex with a chiral ligand like cinchonidine, to direct the addition of hydrogen to one face of the ketone, producing the desired (R)-alcohol with high enantiomeric excess.[9]
-
Biocatalysis: The use of enzymes as chiral catalysts offers a green and highly selective alternative. Baker's yeast has been used for the asymmetric reduction of 4-(2-nitrophenyl)-2,4-dioxobutyric acid ethyl ester to afford a chiral alcohol precursor.[10] Isolated enzymes, such as alcohol dehydrogenases (ADHs), are also powerful tools for producing enantiopure alcohols from prochiral ketones under mild reaction conditions.[11]
Conclusion: An Integrated Approach to Stereochemical Control
The stereospecific synthesis of benazepril enantiomers is a compelling case study in the evolution of pharmaceutical manufacturing. The journey from inefficient classical resolutions to highly sophisticated asymmetric and dynamic strategies highlights the relentless drive for efficiency, purity, and sustainability. Modern approaches, such as the asymmetric aza-Michael addition and crystallization-induced asymmetric transformation, have become cornerstones of industrial synthesis, providing robust and cost-effective pathways to the single, therapeutically active (S,S)-enantiomer.
Looking forward, the integration of biocatalysis and continuous flow chemistry promises to further refine these processes. These emerging technologies offer the potential for even greater selectivity, reduced environmental impact, and enhanced process safety, ensuring that the production of this vital medication continues to meet the highest standards of scientific integrity and excellence.
References
-
Yang, T.-K., Lee, D.-S., & Chen, C.-S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]
-
Yang, T. K., Lee, D. S., & Chen, C. S. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. [Link]
-
Yang, T. K., Lee, D. S., & Chen, C. S. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Semantic Scholar. [Link]
-
Yang, T.-K., Lee, D.-S., & Chen, C.-S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. [Link]
- Shieh, W.-C., & Carlson, J. A. (2002). Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals. [Link]
-
Globe Thesis. (2006). Study On Methods Of Syntheses Two Key Intermediates Of Benazepril. Globe Thesis. [Link]
-
Xu, X., et al. (2007). Enantioseparation of Benazepril Intermediates by High-Performance Liquid Chromatography on Chiral CDMPC Column. Taylor & Francis Online. [Link]
- Shieh, W.-C., & Carlson, J. A. (2003). Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
-
Gaciong, Z., et al. (2014). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. [Link]
- Reddy, M. S., et al. (2023). Improved process for synthesis of benazepril intermediate.
- Li, J., et al. (2020). Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
Yang, T.-K., Lee, D.-S., & Chen, C.-S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]
-
Qian, Z., et al. (2014). Bioreduction process for synthesis of benazepril, lisinopril, and enalapril intermediate. ResearchGate. [Link]
-
Crasto, A. (2015). Benazepril Synthesis. Slideshare. [Link]
-
USP. Benazepril Hydrochloride. USP-NF. [Link]
-
Chang, C.-W., & Yang, T.-K. (2007). Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction. ResearchGate. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 3. tandfonline.com [tandfonline.com]
- 4. US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 9. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: Defining (R,R)-Benazepril Hydrochloride in the Pharmaceutical Landscape
An In-Depth Technical Guide to (R,R)-Benazepril Hydrochloride (CAS 86541-77-7)
Benazepril hydrochloride is a well-established angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension.[1][2] The therapeutic efficacy of this drug resides specifically in its (S,S) stereoisomer. However, the synthesis of this complex molecule, which contains two stereogenic centers, can lead to the formation of other stereoisomers. Among these is (R,R)-Benazepril hydrochloride (CAS 86541-77-7), a diastereomer of the active pharmaceutical ingredient (API).[3][4]
In the context of pharmaceutical quality control, this specific isomer is often designated as Benazepril Related Compound B.[] Its presence, even in minute quantities, must be rigorously monitored and controlled to ensure the safety, efficacy, and purity of the final drug product. The fundamental principles of stereochemistry dictate that different spatial arrangements of atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors.[6][7] Consequently, an undesired stereoisomer may be less active, inactive, or even exhibit a different toxicological profile.[6][8]
This technical guide provides a comprehensive overview of (R,R)-Benazepril hydrochloride, focusing on its identity, the critical importance of its analytical control, and the methodologies employed for its separation and quantification. This document serves as a critical resource for professionals engaged in the synthesis, analysis, and quality assurance of Benazepril hydrochloride.
Physicochemical Characteristics
Understanding the fundamental properties of (R,R)-Benazepril hydrochloride is the first step in developing robust analytical and control strategies. As a stereoisomer of the active drug, it shares the same molecular formula and weight but can differ in properties influenced by its three-dimensional structure.
| Property | Value | Source(s) |
| CAS Number | 86541-77-7 | [9][10] |
| Synonyms | (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride; Benazepril Related Compound B | [][10] |
| Molecular Formula | C₂₄H₂₈N₂O₅·HCl | [9] |
| Molecular Weight | 460.95 g/mol | [9][10] |
| Melting Point | ~188 °C | [9] |
| Appearance | White to off-white crystalline powder | [11] |
| Storage | 2°C - 8°C | [9] |
The Central Role of Stereoisomerism in ACE Inhibition
Mechanism of Action of Benazepril
Benazepril is a prodrug that, upon oral administration, undergoes rapid hydrolysis in the liver to its active metabolite, benazeprilat.[12][13] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][14] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting inactive angiotensin I into the potent vasoconstrictor angiotensin II.[12][15] By inhibiting ACE, benazeprilat decreases levels of angiotensin II, leading to vasodilation and a reduction in blood pressure.[16][17] ACE inhibition also increases levels of bradykinin, a potent vasodilator, further contributing to the antihypertensive effect.[2][12]
Stereoselectivity and Pharmacological Implications
The interaction between benazeprilat and the active site of the ACE enzyme is highly stereoselective. The three-dimensional structure of the (S,S) isomer allows for optimal binding, leading to potent inhibition. The (R,R) isomer, being a diastereomer, has a different spatial configuration at both chiral centers. This altered geometry prevents it from fitting correctly into the enzyme's active site, rendering it pharmacologically much less active or inactive. Therefore, controlling the level of (R,R)-Benazepril hydrochloride is not merely a matter of purity but is essential for ensuring predictable therapeutic efficacy and safety.[6]
Formation During Synthesis
(R,R)-Benazepril hydrochloride is not synthesized intentionally but arises as an impurity during the manufacturing process of the desired (S,S)-Benazepril API. One common synthetic route involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.[18] This reaction joins two chiral fragments, and if the starting materials are not enantiomerically pure or if reaction conditions permit racemization, a mixture of diastereomers can be formed.[1][18] Subsequent purification steps, such as crystallization, are designed to selectively isolate the (S,S) isomer and reduce other isomers like (R,R)-Benazepril to acceptable levels.[1]
Analytical Control and Chiral Separation
The reliable quantification of (R,R)-Benazepril hydrochloride as an impurity is paramount for the quality control of the API. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[3][8]
Self-Validating HPLC Protocol
The following protocol describes a robust, self-validating system for the separation and quantification of Benazepril stereoisomers. The causality behind these choices is to create differential interactions between the isomers and the chiral stationary phase, allowing for their separation.
Objective: To separate and quantify (R,R)-Benazepril HCl from (S,S)-Benazepril HCl and other related stereoisomers.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: Chiral AGP (150 x 4.0 mm, 5 µm) or equivalent.[3][4]
Reagents and Materials:
-
Methanol (HPLC Grade)
-
Phosphate Buffer (e.g., 20 mM Potassium Phosphate, adjusted to pH 6.0)
-
Reference Standard: (S,S)-Benazepril HCl
-
Reference Standard: (R,R)-Benazepril HCl (Benazepril Related Compound B)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v) | The aqueous-organic mobile phase and specific pH are optimized to control the ionization state of the analytes and their interaction with the protein-based chiral stationary phase.[3][4] |
| Flow Rate | 0.9 mL/min | Provides optimal separation efficiency and reasonable run time.[3][4] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling the thermodynamics of the separation.[19] |
| Detection | UV at 240 nm | This wavelength provides good absorbance for benazepril and its related compounds.[19] |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH accurately. Filter through a 0.45 µm membrane filter and degas thoroughly before use. Mix with methanol in the specified ratio.
-
Standard Solution Preparation:
-
System Suitability Solution (SSS): Accurately weigh and dissolve quantities of (S,S)-Benazepril HCl and (R,R)-Benazepril HCl in the mobile phase to obtain a solution containing both isomers. This solution is critical for verifying the system's performance.
-
(R,R) Standard: Prepare a dilute solution of (R,R)-Benazepril HCl at a concentration relevant to its specification limit (e.g., 0.1% of the test concentration).
-
-
Test Solution Preparation: Accurately weigh and dissolve the Benazepril HCl API sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[19]
-
System Suitability Testing (SST) - The Self-Validating Checkpoint:
-
Inject the SSS multiple times (typically 5 or 6).
-
Resolution (R): The resolution between the (S,S) and (R,R) peaks must be greater than 1.7. This is a non-negotiable parameter ensuring the method can distinguish between the two isomers.[19][20]
-
Precision: The relative standard deviation (RSD) of the peak areas for replicate injections should be not more than 2.0%. This confirms the stability and reproducibility of the system.[19][20]
-
If SST fails, the system must be investigated and rectified before proceeding with sample analysis.
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the (R,R) standard, and then the test solution(s).
-
Identify the peaks based on the retention times obtained from the individual standards.
-
Calculate the amount of (R,R)-Benazepril HCl in the test sample by comparing its peak area to the peak area of the (R,R) standard.
-
Conclusion
(R,R)-Benazepril hydrochloride, CAS 86541-77-7, is a critical process-related impurity in the manufacture of the antihypertensive drug (S,S)-Benazepril hydrochloride. While sharing the same chemical formula as the active drug, its different stereochemistry renders it pharmacologically insignificant for ACE inhibition and necessitates its strict control as an impurity. The integrity of the final drug product relies on the implementation of highly specific and validated analytical methods, primarily chiral HPLC, to ensure its levels are maintained below established safety thresholds. This guide underscores the scientific rationale and provides the technical framework for the identification, separation, and quantification of this stereoisomeric impurity, reinforcing the principles of quality by design and ensuring patient safety in modern drug development.
References
-
Chatzissavvidis, D., et al. (2002). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. Available at: [Link]
-
El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. ResearchGate. Available at: [Link]
-
Journal of AOAC INTERNATIONAL. (2017). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Oxford Academic. Available at: [Link]
-
Small Molecule Pathway Database (SMPDB). Benazepril Metabolism Pathway. Available at: [Link]
-
APOTEX INC. (2019). Benazepril Hydrochloride Product Monograph. Available at: [Link]
-
U.S. Pharmacopeia. Benazepril Hydrochloride. Pharmacopeial Forum. Available at: [Link]
-
Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL. Available at: [Link]
-
Tawfeek, M.A. (2024). Benazepril. StatPearls - NCBI Bookshelf. Available at: [Link]
-
PharmaCompass. (n.d.). Benazepril Drug Information. Available at: [Link]
-
El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. PubMed. Available at: [Link]
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Available at: [Link]
-
Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
Drugs.com. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. Available at: [Link]
-
Lee, C-F., et al. (2007). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Lotensin benazepril hydrochloride. accessdata.fda.gov. Available at: [Link]
-
Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. Available at: [Link]
- Google Patents. (n.d.). WO2005009972A2 - Process for preparation of benazepril.
-
Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]
-
Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. PubMed. Available at: [Link]
-
SciSpace. (n.d.). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. Available at: [Link]
- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]
- Google Patents. (n.d.). EP1501516B1 - A process for the preparation of benazepril hydrochloride.
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Am J Biomed Sci & Res. Available at: [Link]
-
Encyclopedia of Chemical Processing. (n.d.). Chiral Drug Separation. Available at: [Link]
-
Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity?. YouTube. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. drugs.com [drugs.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. youtube.com [youtube.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. biosynth.com [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. SMPDB [smpdb.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. drugs.com [drugs.com]
- 18. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 19. Benazepril Hydrochloride [drugfuture.com]
- 20. merckmillipore.com [merckmillipore.com]
Abstract
The rigorous identification and characterization of impurities are cornerstones of modern pharmaceutical development, directly impacting the safety, efficacy, and quality of drug products. Benazepril, an essential angiotensin-converting enzyme (ACE) inhibitor, can contain several related compounds originating from synthesis or degradation.[1][2] Among these, Benazepril Related Compound B, a diastereomer of the active pharmaceutical ingredient (API), presents a unique analytical challenge. Its identical mass and similar core structure to benazepril necessitate a sophisticated, multi-technique approach for unambiguous elucidation. This guide provides a comprehensive, field-proven strategy for the isolation and structural characterization of Benazepril Related Compound B, designed for researchers, analytical scientists, and drug development professionals. We will explore the causality behind experimental choices, from initial chromatographic detection to definitive spectroscopic confirmation, ensuring a self-validating and scientifically sound workflow.
Foundational Understanding: Benazepril and the Imperative of Impurity Profiling
Benazepril is a prodrug that, after oral administration, is hydrolyzed by hepatic esterases into its pharmacologically active metabolite, benazeprilat.[3][4][5][6] Benazeprilat inhibits the ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[3][6][7] The molecular structure of benazepril features two critical chiral centers, leading to the possibility of four stereoisomers.
The presence of impurities, even stereoisomers, can have unintended pharmacological or toxicological effects. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control and characterization of any impurity present at levels of 0.10% or higher.[8] Benazepril Related Compound B is identified by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as a key impurity to be monitored.[1][9][10] It is the (3S, 1'R) diastereomer of benazepril, differing from the (3S, 1'S) API only in the stereochemistry of the side chain.
Chemical Structures:
| Compound | IUPAC Name | Stereochemistry |
| Benazepril (API) | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid | (S,S) |
| Benazepril Related Compound B | (3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid | (S,R) |
This subtle stereochemical difference is the central challenge in its elucidation, as it renders many analytical techniques that rely on mass or basic connectivity insufficient on their own.
The Strategic Workflow for Structure Elucidation
A robust analytical strategy is not a linear process but an integrated workflow where each step informs the next. The goal is to move from detection and separation to isolation and, finally, to definitive structural confirmation.
Caption: Overall workflow for impurity structure elucidation.
Phase 1: Chromatographic Detection and Separation
The foundational step is the development of a high-resolution chromatographic method capable of separating benazepril from all its related compounds. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[11][12]
Causality Behind Method Choice: Reversed-phase HPLC (RP-HPLC) is selected due to its versatility and high efficiency in separating compounds of moderate polarity like benazepril and its isomers. A C18 (octadecylsilane) column is the workhorse for such separations, providing excellent hydrophobic interaction and shape selectivity, which is critical for resolving diastereomers.
Protocol 1: Analytical RP-HPLC Method for Benazepril and Its Impurities
-
Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Prepare a solution of 0.1% Trifluoroacetic Acid (TFA) in water. (Note: TFA is a common ion-pairing agent that improves peak shape for amine-containing compounds).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is necessary to resolve closely eluting peaks and clean the column. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Column Temperature: 30°C. (Controlling temperature is crucial for reproducible retention times).
-
Detection Wavelength: 240 nm, where the benzazepine chromophore has significant absorbance.[13][14]
-
Injection Volume: 10 µL.
-
System Suitability: As per USP guidelines, the resolution between the benazepril hydrochloride and Benazepril Related Compound B peaks must be not less than 1.7.[15] This ensures the method can adequately separate the two compounds for accurate quantification and subsequent isolation.
Data Presentation: Typical Chromatographic Parameters
| Parameter | Value | Rationale |
| Column Type | C18 (Octadecylsilane) | Provides hydrophobic retention and shape selectivity for diastereomer separation. |
| Mobile Phase | Water/Acetonitrile with TFA | Standard reversed-phase conditions; TFA improves peak shape. |
| Elution Mode | Gradient | Allows for separation of compounds with different polarities and ensures elution of all components. |
| Detection | UV at 240 nm | Wavelength of maximum absorbance for benazepril's core structure. |
| Resolution (R) | ≥ 1.7 (Benazepril vs. Cmpd B) | USP requirement ensuring baseline or near-baseline separation.[15] |
Phase 2: Isolation for Spectroscopic Analysis
To perform definitive spectroscopic analysis (especially NMR), the impurity must be isolated from the API and other components in a pure form (>95% purity). This is achieved by scaling the analytical HPLC method to preparative HPLC.
The core principle is to maintain the same separation chemistry (column packing, mobile phase) while increasing the column diameter and flow rate to handle higher sample loads. The collected fractions containing the target impurity are then concentrated, and the purity is verified using the original analytical method.
Phase 3: The Spectroscopic Toolkit for Structure Elucidation
With an isolated and purified sample of Benazepril Related Compound B, a suite of spectroscopic techniques is deployed to piece together its molecular structure.
Mass Spectrometry (MS): Determining Mass and Formula
Liquid Chromatography-Mass Spectrometry (LC-MS) is the first line of inquiry.[16][17] It provides the molecular weight, which serves as a fundamental check.
Causality Behind Method Choice: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like benazepril. It minimizes fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺).[17] High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is then used to measure the mass with high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula.
Expected Results for Benazepril Related Compound B:
| Technique | Expected Result | Interpretation |
| LC-MS (ESI+) | m/z = 425.20 | Confirms the molecular weight of the free base (C₂₄H₂₈N₂O₅). This will be identical to benazepril. |
| HRMS (ESI+) | m/z = 425.2020 (Calculated) | A measured mass within 5 ppm of the calculated value confirms the elemental formula C₂₄H₂₈N₂O₅. |
Nuclear Magnetic Resonance (NMR): The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, as it provides detailed information about the carbon-hydrogen framework and atom connectivity.[11][17] For diastereomers, NMR is indispensable for determining the relative stereochemistry.
Caption: NMR spectroscopy workflow for structure elucidation.
Protocol 2: NMR Analysis of Benazepril Related Compound B
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution into a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This will reveal the number of unique protons, their chemical environments (chemical shift), their integration (ratio), and their coupling patterns (J-coupling), which indicates adjacent protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Use a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY Acquisition: The Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds. This is used to trace out spin systems (e.g., the propyl chain).
-
2D HSQC/HMQC Acquisition: The Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) experiment correlates each proton with the carbon atom it is directly attached to. This maps the proton assignments to the carbon skeleton.
-
2D HMBC Acquisition: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are 2-4 bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
2D NOESY/ROESY Acquisition: The Nuclear Overhauser Effect Spectroscopy (or Rotating-frame Overhauser Effect Spectroscopy) experiment is the key to stereochemistry. It shows correlations between protons that are close in space, regardless of their bonding. By observing the NOE between the proton at the C3 position of the benzazepine ring and the proton at the C1' position of the side chain, the relative orientation can be determined. In the (S,S) isomer (Benazepril), these protons will be on the same face of the molecule, showing a stronger NOE than in the (S,R) isomer (Compound B), where they are on opposite faces.
Interpreting the Data: The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals. The final piece of the puzzle, the stereochemistry, is solved by the NOESY/ROESY data, which provides the definitive evidence to assign the structure as the (S,R) diastereomer.
Phase 4: Final Confirmation and Integration of Evidence
The structure elucidation process culminates in the integration of all analytical data to build an unshakeable case for the proposed structure.
Caption: Logic diagram for integrating multi-technique data.
The final and most crucial step in this self-validating system is to compare the complete analytical data profile (HPLC retention time, MS data, and all NMR spectra) of the isolated impurity against a Certified Reference Standard of Benazepril Related Compound B.[9][10] An exact match provides absolute confirmation of the structure.
Conclusion
The structure elucidation of Benazepril Related Compound B exemplifies the rigorous analytical science required in modern drug development. It demonstrates that a single technique is rarely sufficient for characterizing closely related impurities like diastereomers. A logical, multi-step strategy—beginning with high-resolution chromatography for detection and isolation, followed by a suite of spectroscopic techniques—is essential. While mass spectrometry confirms the elemental composition, it is NMR spectroscopy, particularly 2D experiments like NOESY/ROESY, that provides the definitive evidence to unravel the complex stereochemistry. This comprehensive approach, validated by comparison against a certified reference standard, ensures the unequivocal identification of impurities, safeguarding pharmaceutical quality and patient safety in accordance with global regulatory standards.
References
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Retrieved from [Link]
-
Hemdan, A., & Michael, A. M. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL, 101(4), 1079–1084. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technologynetworks.com. Retrieved from [Link]
-
Benazepril Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Benazepril EP Impurity and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
Lotensin (benazepril hydrochloride) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Hemdan, A., & Michael, A. M. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
G, R., & S, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 101-123. Retrieved from [Link]
-
Hemdan, A., & Michael, A. M. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL, 101(4), 1079–1084. Retrieved from [Link]
-
Benazepril. (n.d.). PubChem. Retrieved from [Link]
-
pms-BENAZEPRIL Product Monograph. (1997). Pharmascience Inc. Retrieved from [Link]
-
Benazepril-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Herman, T., & Cascella, M. (2024). Benazepril. StatPearls. Retrieved from [Link]
-
benazepril hydrochloride and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Benazepril Hydrochloride EP Impurity C. (n.d.). SynZeal. Retrieved from [Link]
-
Benazepril Hydrochloride - Impurity B (Hydrochloride Salt). (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Benazepril. (n.d.). Wikipedia. Retrieved from [Link]
-
Benazepril Metabolism Pathway. (n.d.). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]
-
BENAZEPRIL SYNTHESIS. (2013). New Drug Approvals. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benazepril Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 10. Benazepril Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. rroij.com [rroij.com]
- 17. ijprajournal.com [ijprajournal.com]
A Deep Dive into the Stereoisomeric Pharmacology of Benazepril: A Technical Guide for Researchers
Introduction: The Significance of Chirality in ACE Inhibition
Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, serves as a cornerstone in the management of hypertension and congestive heart failure.[1][2] As a prodrug, its therapeutic efficacy is realized upon in vivo hydrolysis to the active diacid metabolite, benazeprilat.[3][4] The molecular structure of benazepril features two stereogenic centers, giving rise to four distinct stereoisomers: (S,S), (R,R), (S,R), and (R,S).[5] The commercially available formulation is the single (S,S)-enantiomer, a decision rooted in the profound impact of stereochemistry on pharmacological activity.[6] This guide provides an in-depth technical exploration of the pharmacological profiles of benazepril's stereoisomers, offering field-proven insights and detailed methodologies for their analysis.
Pharmacodynamic Profile: A Tale of Stereoselective Potency
The primary mechanism of action for benazeprilat is the competitive inhibition of ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This inhibition is highly dependent on the spatial arrangement of the molecule.
Comparative ACE Inhibitory Activity
| Stereoisomer of Benazeprilat | ACE Inhibition IC50 | Relative Potency |
| (S,S)-Benazeprilat | Data not available | Highest |
| (R,R)-Benazeprilat | Data not available | Significantly Lower |
| (R,S)-Benazeprilat | Data not available | Significantly Lower |
| (S,R)-Benazeprilat | Data not available | Significantly Lower |
Table 1: Comparative in vitro ACE inhibitory activity of benazeprilat stereoisomers. The lack of specific IC50 values in the public domain is a notable data gap.
Pharmacokinetic Profile: From Prodrug to Active Metabolite
The journey of benazepril from administration to therapeutic action is a multi-step process involving absorption, distribution, metabolism, and excretion. The stereochemistry of the molecule can potentially influence each of these phases.
Absorption and Distribution
Following oral administration, benazepril is rapidly absorbed.[4] Both benazepril and its active metabolite, benazeprilat, are highly protein-bound (approximately 97% and 95%, respectively).[7] There is currently a lack of published studies that have specifically investigated the stereoselective absorption and distribution of the individual benazepril stereoisomers.
Metabolism: The Stereoselective Conversion to Benazeprilat
The conversion of the benazepril prodrug to the active benazeprilat is primarily mediated by hepatic esterases.[1][4] In vitro studies have demonstrated that this hydrolysis can be replicated using porcine liver esterase.[8] While it is plausible that this enzymatic conversion is stereoselective, with the (S,S)-enantiomer being the preferred substrate, specific comparative kinetic data for the hydrolysis of all four stereoisomers is not available.
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Abstract
This technical guide provides a comprehensive exploration of the discovery, development, and medicinal chemistry of benazepril, a cornerstone in the therapeutic landscape of hypertension and congestive heart failure. Developed by Ciba-Geigy (now Novartis), benazepril emerged from a deep understanding of the renin-angiotensin-aldosterone system (RAAS) and the strategic design of angiotensin-converting enzyme (ACE) inhibitors. This document delves into the historical context of ACE inhibitor discovery, the intricate synthetic pathways leading to benazepril, the critical structure-activity relationships that guided its optimization, and the key preclinical and clinical evaluations that established its therapeutic utility. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key processes are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important therapeutic agent.
Introduction: The Quest to Inhibit the Renin-Angiotensin-Aldosterone System
The story of benazepril is intrinsically linked to the broader scientific endeavor to understand and modulate the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The discovery that the enzyme, angiotensin-converting enzyme (ACE), was responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II, opened a new frontier in cardiovascular medicine.[1][2] The pioneering work on ACE inhibitors was inspired by the discovery of peptides in the venom of the Brazilian pit viper, Bothrops jararaca, which were found to be potent inhibitors of ACE.[3] This led to the development of the first ACE inhibitor, captopril, a sulfhydryl-containing compound that validated ACE as a therapeutic target but also presented challenges due to its side-effect profile.[4] This set the stage for the development of second-generation, non-sulfhydryl ACE inhibitors, a class to which benazepril belongs.[5]
Benazepril was patented in 1981 and introduced for medical use in 1990 by Ciba-Geigy.[6] It is a prodrug, meaning it is administered in an inactive form and is hydrolyzed in the liver to its active metabolite, benazeprilat.[5][7] Benazeprilat is a potent, long-acting inhibitor of ACE, and its non-sulfhydryl nature is believed to contribute to a more favorable side-effect profile.[5] This guide will illuminate the scientific journey from the initial concept to the clinical application of benazepril.
The Discovery and Medicinal Chemistry of Benazepril
The development of benazepril at Ciba-Geigy was a result of a rational drug design approach aimed at creating a potent and well-tolerated ACE inhibitor. The core chemical scaffold of benazepril is a benzazepinone ring system, a distinctive feature among ACE inhibitors.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
While specific details of the initial lead compounds from Ciba-Geigy's discovery program are proprietary, the general principles of ACE inhibitor SAR were well-established by the time of benazepril's development. The design of benazepril and its analogs would have focused on several key structural motifs essential for potent ACE inhibition:
-
A Zinc-Binding Group: ACE is a zinc-containing metalloproteinase, and a key interaction for inhibition is the chelation of the zinc ion in the active site. In benazeprilat, the carboxylate group of the acetic acid moiety serves this function.
-
A Carboxylate-Binding Group: The active site of ACE has a positively charged residue that interacts with the C-terminal carboxylate of its natural substrate, angiotensin I. The carboxylate group in the phenylbutanoyl portion of benazeprilat mimics this interaction.
-
Hydrophobic Pockets: The active site of ACE also contains hydrophobic pockets that accommodate the side chains of the amino acid residues of its substrates. The phenylpropyl group of benazeprilat is designed to fit into one of these hydrophobic pockets, contributing to its high binding affinity.
-
The Benzazepine Scaffold: The rigid, bicyclic benzazepine scaffold of benazepril likely serves to orient the key interacting groups in an optimal conformation for binding to the ACE active site, thereby enhancing potency and selectivity.
The development process would have involved the synthesis and evaluation of a library of compounds with systematic modifications to these key structural features to optimize potency (as measured by IC50 for ACE inhibition), selectivity, and pharmacokinetic properties such as oral bioavailability and duration of action.
The Role of the Prodrug Strategy
Benazepril is administered as an ethyl ester prodrug.[5][7] This esterification of the carboxyl group in the phenylbutanoyl moiety serves a critical purpose: it increases the lipophilicity of the molecule, thereby enhancing its oral absorption.[7] Once absorbed, the ester is rapidly cleaved by hepatic esterases to yield the active diacid metabolite, benazeprilat.[5] This prodrug strategy is a common and effective approach in the design of ACE inhibitors to overcome the poor oral bioavailability of the highly polar active forms.
Synthesis of Benazepril Hydrochloride
Several synthetic routes to benazepril have been developed and patented. A common approach involves the coupling of two key intermediates: a protected 3-amino-benzazepinone derivative and a derivative of 2-hydroxy-4-phenylbutanoic acid. The following is a representative, multi-step synthesis adapted from published patents and literature.[8][9][10]
Key Intermediates
-
(3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester: This chiral amine is a crucial building block containing the benzazepine core.
-
Ethyl (2R)-2-hydroxy-4-phenylbutyrate: This chiral hydroxy ester provides the phenylpropyl side chain.
Representative Synthetic Pathway
The synthesis of benazepril hydrochloride can be conceptually broken down into the formation of the key intermediates and their subsequent coupling.
A common starting material for the benzazepine core is 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.[8] A multi-step sequence involving chlorination, azidation, and subsequent reduction and protection is often employed to introduce the chiral amino group at the 3-position.
A representative final stage of the synthesis involves the condensation of the two key intermediates.[8]
Step 1: Triflate Formation. The hydroxyl group of ethyl (2R)-2-hydroxy-4-phenylbutyrate is activated, for instance, by conversion to its trifluoromethanesulfonate (triflate) ester using trifluoromethanesulfonic anhydride in the presence of a base.
Step 2: Nucleophilic Substitution. The activated ester is then reacted with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester. The amino group of the benzazepine intermediate acts as a nucleophile, displacing the triflate group to form the coupled product.
Step 3: Deprotection and Salt Formation. The tert-butyl ester protecting group is removed under acidic conditions, typically using hydrogen chloride gas in an organic solvent. This step simultaneously forms the hydrochloride salt of benazepril.
Step 4: Purification. The final product, benazepril hydrochloride, is then purified by recrystallization to obtain the desired diastereomer with high purity.[8]
Experimental Protocol: Illustrative Synthesis of Benazepril Hydrochloride
Caution: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines.
-
Preparation of Ethyl (2R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutanoate:
-
Dissolve ethyl (2R)-2-hydroxy-4-phenylbutyrate (1 equivalent) in anhydrous dichloromethane at -10°C under a nitrogen atmosphere.
-
Add N-methylmorpholine (1.1 equivalents) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) while maintaining the temperature below 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate.
-
-
Coupling Reaction:
-
Dissolve the crude triflate from the previous step in anhydrous dichloromethane.
-
Add (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude coupled product in ethyl acetate.
-
Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution until saturation.
-
Stir the mixture at 0°C for 2-4 hours, during which time benazepril hydrochloride will precipitate.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold ethyl acetate.
-
Recrystallize the crude benazepril hydrochloride from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.[11]
-
Mechanism of Action and Pharmacological Characterization
Benazepril's therapeutic effects are a direct consequence of its inhibition of ACE.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS plays a pivotal role in blood pressure regulation. The inhibition of ACE by benazeprilat disrupts this cascade.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of benazeprilat.
In Vitro ACE Inhibition Assays
The potency of benazeprilat and other ACE inhibitors is typically determined using in vitro enzyme inhibition assays. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), and measuring the rate of product formation in the presence and absence of the inhibitor.
Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)
-
Reagent Preparation:
-
Prepare a stock solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare a stock solution of the substrate, hippuryl-histidyl-leucine (HHL), in the same buffer.
-
Prepare a series of dilutions of benazeprilat (the test inhibitor) and a reference inhibitor (e.g., captopril) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate or test tubes, add the assay buffer, the ACE solution, and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
-
Quantification of Product:
-
The product of the reaction, hippuric acid, is extracted into an organic solvent (e.g., ethyl acetate).
-
The absorbance of the extracted hippuric acid is measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.[12][13][14]
-
Quantitative Pharmacological Data
The potency of benazeprilat has been determined in various studies. While IC50 values can vary depending on the assay conditions, benazeprilat is consistently shown to be a potent ACE inhibitor.
| Compound | IC50 (nM) for ACE Inhibition | Notes |
| Benazeprilat | ~1.7 - 5.4 | Potent active metabolite.[11] |
| Captopril | ~6 | Reference sulfhydryl-containing ACE inhibitor.[11] |
| Enalaprilat | ~1.94 | Active metabolite of enalapril.[11] |
| Lisinopril | ~1.2 | Active ACE inhibitor.[11] |
Table 1: Comparative in vitro potencies of selected ACE inhibitors.
Preclinical and Clinical Development
The development of benazepril involved extensive preclinical evaluation in animal models of hypertension and heart failure, followed by a comprehensive clinical trial program in humans.
Preclinical Evaluation in Animal Models
Various animal models are used to assess the efficacy and safety of new antihypertensive agents. For ACE inhibitors like benazepril, these models are crucial for demonstrating in vivo activity and for understanding the drug's pharmacokinetic and pharmacodynamic properties.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of hypertension that mimics many aspects of human essential hypertension.
-
Renal Artery Ligation Model: In this model, hypertension is induced by surgically constricting one of the renal arteries, which leads to activation of the RAAS.
-
Canine Remnant Kidney Model: This model of chronic renal failure in dogs also leads to hypertension, providing a platform to study the effects of drugs on renal hypertension.[10][15][16][17]
In these models, benazepril demonstrated a dose-dependent reduction in blood pressure, confirming its in vivo efficacy as an antihypertensive agent.
Pharmacokinetics
Pharmacokinetic studies in animals and humans have characterized the absorption, distribution, metabolism, and excretion of benazepril.
| Parameter | Humans | Dogs | Cats |
| Benazepril Tmax (oral) | ~0.5 - 1 hour | ~1 hour | ~2 hours |
| Benazeprilat Tmax (oral) | ~1 - 2 hours (fasting) | ~2 hours | ~2 hours |
| Benazeprilat Half-life | ~10-11 hours (effective) | ~3.5 hours | ~27.7 hours (terminal) |
| Protein Binding (Benazeprilat) | ~95.3% | High | High |
| Primary Route of Elimination | Renal | Renal and Biliary | Renal and Biliary |
Table 2: Comparative pharmacokinetic parameters of benazepril and benazeprilat. [18][19][20][21][22]
Clinical Trials
Benazepril underwent a rigorous clinical development program to establish its safety and efficacy in the treatment of hypertension and congestive heart failure.
-
Hypertension: Clinical trials demonstrated that once-daily administration of benazepril effectively lowers blood pressure in patients with mild to moderate hypertension.[9][18] Dose-ranging studies established the optimal therapeutic dose. Combination therapy with diuretics, such as hydrochlorothiazide, was also shown to produce additive antihypertensive effects.[17]
-
Congestive Heart Failure: In patients with congestive heart failure, benazepril was shown to improve hemodynamic parameters, such as reducing systemic vascular resistance and pulmonary capillary wedge pressure, and to improve clinical symptoms and exercise tolerance.[16][23]
The overall safety profile of benazepril in these trials was favorable, with a low incidence of side effects.
Conclusion
The discovery and development of benazepril represent a significant advancement in the field of cardiovascular medicine. Through a combination of rational drug design, innovative synthetic chemistry, and comprehensive pharmacological and clinical evaluation, scientists at Ciba-Geigy successfully developed a potent, long-acting, and well-tolerated ACE inhibitor. The story of benazepril underscores the importance of a deep understanding of disease pathophysiology and the power of medicinal chemistry to translate that understanding into effective therapies. This technical guide has provided an in-depth look at the multifaceted journey of benazepril, from its conceptual origins to its established place in the modern therapeutic armamentarium.
References
-
Ishida, Y., et al. (1999). Development of hypertension and effects of benazepril hydrochloride in a canine remnant kidney model of chronic renal failure. Journal of Veterinary Medical Science, 61(7), 815-818. [Link]
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]
-
Dahal, S. S., & Gupta, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]
- Google Patents. (2020).
-
DiBianco, R. (1990). Long-term Therapy With Benazepril in Patients With Congestive Heart Failure: Effects on Clinical Status and Exercise Tolerance. Journal of Clinical Pharmacology, 30(12), 1106-1111. [Link]
-
ClinicalTrials.gov. (2005). Avoiding Cardiovascular Events Through Combination Therapy in Patients Living With Systolic Hypertension. [Link]
- AA Pharma Inc. (2019). Benazepril Hydrochloride Product Monograph.
-
ResearchGate. (n.d.). New process for preparing benazepril precursor. [Link]
-
Spinar, J., & Hradec, J. (1991). Chronic therapy for congestive heart failure with benazepril HCl, a new angiotensin converting enzyme inhibitor. Cardiology, 78(2), 143-150. [Link]
-
Santos, R. A., et al. (2012). Animal Models with a Genetic Alteration of the ACE2/Ang-(1-7)/Mas Axis. International Journal of Hypertension, 2012, 351478. [Link]
-
PubChem. (n.d.). Benazepril. National Center for Biotechnology Information. [Link]
- Dr.Oracle. (2025). What is the purpose of Benazepril (Angiotensin-Converting Enzyme Inhibitor)?.
-
King, J. N., et al. (1997). Pharmacokinetics of the active metabolite of benazepril, benazeprilat, and inhibition of plasma angiotensin-converting enzyme activity after single and repeated administrations to dogs. American Journal of Veterinary Research, 58(7), 773-778. [Link]
-
van Griensven, J. M., et al. (1991). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 29(10), 401-407. [Link]
-
King, J. N., et al. (1995). Plasma angiotensin converting enzyme activity and pharmacokinetics of benazepril and benazeprilat in cats after single and repeated oral administration of benazepril.HCl. Journal of Veterinary Pharmacology and Therapeutics, 18(6), 419-426. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of Action of Benazeprilat on Angiotensin-Converting Enzyme (ACE). BenchChem.
-
Wikipedia. (n.d.). Benazepril. [Link]
-
Crasto, A. (n.d.). Benazepril Synthesis. Slideshare. [Link]
-
Keidar, S., et al. (2014). Effects of a domain-selective ACE inhibitor in a mouse model of chronic angiotensin II-dependent hypertension. Clinical Science, 127(1), 57-63. [Link]
-
Kaiser, G., et al. (1989). Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1565-1572. [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
-
Kehoe, P. G., et al. (2016). ACE Inhibition with Captopril Retards the Development of Signs of Neurodegeneration in an Animal Model of Alzheimer's Disease. International Journal of Molecular Sciences, 17(1), 123. [Link]
-
Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. [Link]
-
PubChem. (n.d.). Benazepril Hydrochloride. National Center for Biotechnology Information. [Link]
-
The Pharmaceutical Journal. (2009). From snake venom to ACE inhibitor — the discovery and rise of captopril. [Link]
-
National Library of Medicine. (1990). Benazepril : profile of a new ACE inhibitor : proceedings of a symposium. [Link]
-
Universidade Católica Portuguesa. (2022). ACE-inhibitory activity assay: IC50. [Link]
-
ResearchGate. (n.d.). ACE-inhibitory activity assay: IC50 v1. [Link]
-
Wikipedia. (n.d.). Discovery and development of ACE inhibitors. [Link]
-
Lefebvre, H. P., & Toutain, P. L. (2004). Angiotensin-converting enzyme inhibitors in veterinary medicine. Current Pharmaceutical Design, 10(6), 633-647. [Link]
-
MSD Veterinary Manual. (n.d.). Angiotensin-converting Enzyme Inhibitors for Use in Animals. [Link]
-
Vane, J. R. (1999). The history of inhibitors of angiotensin converting enzyme. Journal of Physiology and Pharmacology, 50(4), 489-498. [Link]
-
Wikipedia. (n.d.). ACE inhibitor. [Link]
Sources
- 1. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benazepril - Wikipedia [en.wikipedia.org]
- 7. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ACE-inhibitory activity assay: IC50 [protocols.io]
- 13. ciencia.ucp.pt [ciencia.ucp.pt]
- 14. researchgate.net [researchgate.net]
- 15. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term therapy with benazepril in patients with congestive heart failure: effects on clinical status and exercise tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of the active metabolite of benazepril, benazeprilat, and inhibition of plasma angiotensin-converting enzyme activity after single and repeated administrations to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasma angiotensin converting enzyme activity and pharmacokinetics of benazepril and benazeprilat in cats after single and repeated oral administration of benazepril.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Angiotensin-converting enzyme inhibitors in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chronic therapy for congestive heart failure with benazepril HCl, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Chirality and biological activity of benazepril isomers
An In-Depth Technical Guide: Chirality and Biological Activity of Benazepril Isomers
Authored by a Senior Application Scientist
Abstract
Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] As a prodrug, it is metabolized in vivo to its active diacid form, benazeprilat, which exerts the therapeutic effect.[3][4] The benazepril molecule possesses two chiral centers, giving rise to four possible stereoisomers. This guide provides a detailed technical exploration of these isomers, focusing on the critical relationship between stereochemistry and biological activity. We will examine the stereoselective synthesis and analytical separation of the isomers, offer a comparative analysis of their pharmacological potency, and discuss the underlying mechanistic principles. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the stereochemical nuances of benazepril and its implications for drug efficacy and safety.
The Central Role of the Renin-Angiotensin-Aldosterone System (RAAS)
To appreciate the significance of benazepril's stereochemistry, one must first understand its molecular target: the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5]
The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase, then catalyzes the conversion of angiotensin I into the potent vasoconstrictor, angiotensin II.[6] Angiotensin II exerts several effects that elevate blood pressure, including:
-
Potent Vasoconstriction: Directly narrowing blood vessels, which increases systemic vascular resistance.[5]
-
Aldosterone Release: Stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume.[5][7]
-
Sympathetic Nervous System Activation: Enhancing sympathetic outflow, which can increase heart rate and blood pressure.[1]
Benazepril's therapeutic action stems from the potent and specific inhibition of ACE by its active metabolite, benazeprilat.[8] This inhibition blocks the formation of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[5][6]
The Stereoisomers of Benazepril: Structure and Synthesis
Benazepril contains two stereogenic centers, leading to the existence of four stereoisomers: (S,S), (S,R), (R,S), and (R,R). The therapeutic product, benazepril, is the single (S,S) isomer.[9] This stereochemical purity is paramount, as the biological activity resides almost exclusively in this configuration. The (S,S) isomer is the one that correctly orients within the active site of the ACE enzyme to elicit a potent inhibitory effect.[9]
The synthesis of benazepril, therefore, requires a high degree of stereochemical control. The challenge lies in creating the desired (S,S) diastereomer with high purity, avoiding the formation of the less active or inactive isomers.[10]
Asymmetric Synthesis Approach
Modern synthetic strategies employ asymmetric reactions to establish the correct stereochemistry early in the process. One effective method involves an asymmetric aza-Michael addition as a key step.[11][12][13] This approach allows for the creation of a key chiral intermediate which is then elaborated to form the final (S,S)-benazepril product.
Exemplar Synthetic Protocol: Asymmetric Aza-Michael Reaction
The following protocol outlines the key steps for the asymmetric synthesis of a crucial benazepril intermediate, as adapted from published methodologies.[12]
Objective: To synthesize (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, a key intermediate for benazepril.
Step 1: Preparation of the Michael Acceptor
-
Reaction: Perform an aldol condensation reaction between o-nitroacetophenone and glyoxylic acid.
-
Esterification: Subsequently, esterify the product with methanol in the presence of an acid catalyst (e.g., sulfuric acid) and reflux to yield 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.
-
Rationale: This creates the α,β-unsaturated carbonyl system required for the subsequent 1,4-addition reaction. The trans geometry of the double bond is crucial for the reaction's stereochemical outcome.
Step 2: Asymmetric Aza-Michael Addition
-
Reactants: Dissolve the Michael acceptor from Step 1 and L-homophenylalanine ethyl ester (the chiral nucleophile) in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Reaction Conditions: The reaction is carried out under controlled temperature. The choice of solvent is critical as it has been shown to greatly influence the diastereoselectivity of the addition.[12]
-
Mechanism: The chiral amine adds to the β-carbon of the unsaturated system. The existing stereocenter on the L-homophenylalanine ethyl ester directs the formation of the new stereocenter, leading to a predominance of the desired (S,S) diastereomer.
-
Rationale: This is the key stereochemistry-defining step. By using a chiral starting material, the reaction proceeds asymmetrically, obviating the need for a difficult resolution step later on.
Step 3: Reductive Cyclization
-
Hydrogenation: The product from Step 2 is subjected to catalytic hydrogenation (e.g., using Palladium on carbon, Pd-C) under pressure.
-
Conditions: The reaction is typically performed at elevated temperature and pressure (e.g., 40°C, 150 psi H₂).[12]
-
Transformation: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the seven-membered benzazepine ring system, yielding the target intermediate.
-
Rationale: This step constructs the core heterocyclic structure of benazepril while preserving the stereochemistry established in the previous step.
Analytical Separation and Characterization of Isomers
The ability to accurately separate and quantify the stereoisomers of benazepril is essential for quality control during manufacturing and for detailed pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[14][15]
Protein-based chiral stationary phases (CSPs), such as the α1-acid glycoprotein (AGP) column, have proven highly effective for resolving all four benazepril isomers without derivatization.[16][17]
Protocol: Chiral HPLC Separation of Benazepril Stereoisomers
This protocol is based on a validated method for the baseline separation of benazepril hydrochloride enantiomers.[16]
Objective: To separate and identify the (S,S), (R,R), (S,R), and (R,S) stereoisomers of benazepril hydrochloride.
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiral AGP column (e.g., 150 mm × 4.0 mm, 5 µm).
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0) and methanol (80:20, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
System Suitability:
-
Reference Solution: Prepare a solution containing known quantities of all four stereoisomers. The therapeutically active (S,S) isomer will be the main component, with small, known amounts of the other three isomers.
-
Resolution: Ensure baseline resolution between all four peaks. The resolution factor (R) between adjacent peaks should be greater than 1.5.
-
Repeatability: Perform multiple injections (n=6) of the reference solution. The relative standard deviation (RSD) for the peak areas of each isomer should be less than 2.0%.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the benazepril hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Identification: Identify the peaks based on the retention times obtained from the reference solution. The typical elution order on a Chiral AGP column is (S,S), followed by (R,R), (S,R), and finally (R,S).[16]
-
Quantification: Determine the amount of each isomer by comparing its peak area to that of a standard of known concentration.
Comparative Biological Activity of Isomers
The pharmacological rationale for producing benazepril as a single (S,S) isomer is grounded in its superior biological activity. Studies comparing the ACE inhibitory potency of the four optical isomers have demonstrated a high degree of stereoselectivity.
The (S,S) configuration is the most potent inhibitor of ACE.[9] This isomer's three-dimensional structure allows for optimal binding to the enzyme's active site, effectively blocking its function. The other isomers exhibit significantly reduced or negligible activity. This is because their spatial arrangement prevents them from fitting correctly into the highly specific active site of the ACE enzyme.
| Stereoisomer | Configuration | Relative ACE Inhibitory Potency | Rationale for Potency |
| Benazepril | (S,S) | Most Potent | Optimal stereochemical fit for the ACE active site.[9] |
| Isomer 2 | (S,R) | Significantly Less Potent | Incorrect configuration at one chiral center disrupts binding.[9] |
| Isomer 3 | (R,S) | Significantly Less Potent | Incorrect configuration at the other chiral center disrupts binding.[9] |
| Isomer 4 | (R,R) | Least Potent / Inactive | Incorrect configuration at both chiral centers prevents effective binding.[9] |
Table 1: Comparative Biological Activity of Benazepril Stereoisomers.
Pharmacokinetics: The Journey of a Chiral Prodrug
Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active form, benazeprilat.[3] This conversion primarily occurs in the liver through the cleavage of an ester group.[1][6]
-
Absorption: After oral administration, benazepril is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1.0 hour.[1][6]
-
Metabolism: It is almost completely metabolized to benazeprilat. Peak plasma concentrations of the active benazeprilat are reached within 1 to 2 hours.[1][18] While food can delay the time to peak concentration of benazeprilat, it does not affect its overall bioavailability.[19]
-
Distribution: Both benazepril and benazeprilat are highly bound to plasma proteins (approximately 96.7% and 95.3%, respectively).[1][18]
-
Elimination: The active benazeprilat has an effective elimination half-life of 10 to 11 hours, which allows for once-daily dosing.[1][18] Elimination is predominantly through renal excretion.[1]
While detailed pharmacokinetic studies on the less active isomers are not widely published (as they are considered impurities), it is understood that the entire therapeutic profile—from absorption and metabolism to the final interaction with the ACE enzyme—is optimized for the (S,S) stereoisomer. Any deviation from this specific stereochemistry would not only result in a loss of potency but could also potentially alter the metabolic and clearance profile of the molecule.
Conclusion and Future Perspectives
The case of benazepril serves as a powerful illustration of the principle that stereochemistry is a critical determinant of pharmacological activity. The therapeutic efficacy of this widely used ACE inhibitor is entirely dependent on its (S,S) configuration, which allows for potent and selective inhibition of the angiotensin-converting enzyme. The other three possible stereoisomers are pharmacologically insignificant and are treated as impurities to be controlled during synthesis and manufacturing.
For professionals in drug development, this underscores the necessity of employing advanced stereoselective synthetic methods and robust chiral analytical techniques. The ability to produce and verify a single, active enantiomer is not merely a regulatory hurdle but a fundamental requirement for ensuring drug efficacy and safety. Future research in this area may focus on even more efficient and environmentally benign synthetic pathways and the development of ultra-sensitive analytical methods for detecting trace stereoisomeric impurities.
References
- Patsnap Synapse. (2024-07-17).
- Semantic Scholar. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction.
- Finnie, R. K., & Tadros, P. (2024-10-05). Benazepril. In StatPearls.
- Chen, K., & Chen, C. T. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641–648. MDPI.
- Chen, K., & Chen, C. T. (2006-08-23). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules, 11(8), 641-8. PubMed.
- Pediatric Oncall.
- Wikipedia. Benazepril.
- U.S. Food and Drug Administration. Lotensin benazepril hydrochloride.
- Herbut, K., & Hewala, I. I. (2007). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 199-204.
- Drugs.com. (2025-10-08).
- Kaiser, G., et al. (1991). Pharmacokinetics of a New Angiotensin-Converting Enzyme Inhibitor, Benazepril Hydrochloride, in Special Populations. American Journal of Medicine, 91(Suppl 5A), 14S-20S. PubMed.
- Balfour, J. A., & Goa, K. L. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Journal of Human Hypertension, 5(Suppl 1), 59-65. PubMed.
- Google Patents. Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
- Google Patents. Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
- van Griensven, J. M., et al. (1991). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 29(10), 395-400. PubMed.
- Google Patents.
- Shionoiri, H., et al. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 40(12), 1327-31. PubMed.
- National Center for Biotechnology Information (2024).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362124, Benazepril.
- Cirilli, R., & La Torre, F. (1998). Direct HPLC method for the determination of benazepril, its stereoisomers and its active metabolite benazeprilat. Journal of Chromatography A.
- Balfour, J. A., & Goa, K. L. (1991). Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. Drugs, 42(3), 511-39. PubMed.
- Phenomenex.
- PathBank.
- Hussain, A. (2023-01-19). Playing with Selectivity for Optimal Chiral Separation.
Sources
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benazepril - Wikipedia [en.wikipedia.org]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Benazeprilat | C22H24N2O5 | CID 5463984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 11. [PDF] Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. Benazepril: Package Insert / Prescribing Information / MOA [drugs.com]
- 19. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of (R,R)-Benazepril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Benazepril hydrochloride is the hydrochloride salt of benazepril, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor, benazeprilat. Benazeprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] This mechanism of action makes it a widely used therapeutic agent in the management of hypertension and congestive heart failure.[2] The efficacy and safety of a pharmaceutical dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). For (R,R)-Benazepril hydrochloride, a thorough understanding of its solubility and stability is paramount for the development of robust, safe, and effective drug products.
This technical guide provides a comprehensive overview of the solubility and stability of (R,R)-Benazepril hydrochloride, drawing from scientific literature and pharmacopeial standards. It is designed to be a practical resource for researchers and formulation scientists, offering not only data but also the rationale behind experimental designs and analytical methodologies.
Physicochemical Properties of (R,R)-Benazepril Hydrochloride
(R,R)-Benazepril hydrochloride is a white to off-white crystalline powder.[3] Its chemical structure is presented below.
-
Chemical Name: 3-[[1-(ethoxycarbonyl)-3-phenyl-(1S)-propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid monohydrochloride[3]
-
Molecular Formula: C₂₄H₂₈N₂O₅·HCl[3]
-
Molecular Weight: 460.96 g/mol [3]
Solubility Profile
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. The solubility of (R,R)-Benazepril hydrochloride is highly dependent on the nature of the solvent and the pH of aqueous media.
Aqueous Solubility
(R,R)-Benazepril hydrochloride is described as being soluble to very soluble in water.[3][4] Its aqueous solubility is significantly influenced by pH, a common characteristic of ionizable drug molecules. The molecule contains two ionizable centers, a secondary amine and a carboxylic acid, which contribute to its pH-dependent solubility.
Table 1: Aqueous pH Solubility Profile of Benazepril Hydrochloride
| Solvent/Buffer | pH | Solubility (mg/mL) |
| 0.1N HCl | 1.2 | >100 |
| Water | 1.9 | >100 |
| 0.05 M Phosphate Buffer | 2.3 | >20 |
| 0.05 M Phosphate Buffer | 2.4 | 9.2 |
| 1:1 DMF:PBS | 7.2 | ~0.5 |
| pH 7.4 | >0.0691 |
Data compiled from multiple sources.[1][5]
The high solubility in acidic conditions can be attributed to the protonation of the secondary amine, leading to the formation of a more soluble salt form. As the pH increases towards the isoelectric point, the solubility decreases. In neutral and alkaline media, the solubility is considerably lower. This pH-dependent solubility has significant implications for formulation design, particularly for oral dosage forms, as the drug will encounter a wide range of pH environments in the gastrointestinal tract.
Solubility in Organic Solvents
(R,R)-Benazepril hydrochloride exhibits solubility in a range of polar organic solvents commonly used in pharmaceutical development.
Table 2: Solubility of Benazepril Hydrochloride in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~1 |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~30 |
Data compiled from multiple sources.[4][5]
The solubility in these organic solvents is a valuable property for various stages of drug development, including analytical method development and the preparation of stock solutions for in vitro and in vivo studies.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of (R,R)-Benazepril hydrochloride is essential. The shake-flask method is a widely accepted technique.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation of Solvent Media: Prepare a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select the desired organic solvents.
-
Sample Preparation: Add an excess amount of (R,R)-Benazepril hydrochloride to a known volume of each solvent medium in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow for equilibrium to be established. The choice of temperature is critical as solubility is temperature-dependent.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant, avoiding any solid particles. Filtration through a chemically compatible filter (e.g., 0.45 µm PTFE) may be necessary.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved benazepril hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Causality Behind Experimental Choices: The shake-flask method is chosen for its simplicity and its ability to determine thermodynamic equilibrium solubility, which is a fundamental physicochemical property. The use of various pH buffers mimics the physiological pH range of the gastrointestinal tract, providing critical data for predicting in vivo dissolution. The constant temperature ensures that the solubility values are comparable and reproducible.
Stability Profile
The chemical stability of (R,R)-Benazepril hydrochloride is a critical quality attribute that can impact the safety and efficacy of the final drug product. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities.
Degradation Pathways
The primary degradation pathway for benazepril hydrochloride is hydrolysis of the ester linkage to form its active metabolite, benazeprilat.[6][7] This hydrolysis can be catalyzed by both acidic and basic conditions. Other degradation pathways, such as oxidation and photolysis, can also occur under specific stress conditions.
Figure 1: Major degradation pathways of (R,R)-Benazepril hydrochloride.
Stability in Solution
The stability of benazepril hydrochloride in solution is highly dependent on pH and temperature.
-
Acidic Conditions: Benazepril hydrochloride is susceptible to hydrolysis in acidic solutions. Kinetic studies have been performed in 0.1 M hydrochloric acid at elevated temperatures (50-63 °C) to accelerate degradation and determine the reaction kinetics.[6]
-
Neutral Conditions: The drug is relatively stable in neutral solutions. Studies have shown that benazepril hydrochloride is stable in a pH 7.4 phosphate buffered solution at 37 °C.[6]
-
Alkaline Conditions: In alkaline solutions, benazepril hydrochloride undergoes rapid hydrolysis to benazeprilat. This degradation has been shown to follow pseudo-first-order kinetics.[3]
Solid-State Stability
The solid-state stability of (R,R)-Benazepril hydrochloride is crucial for determining appropriate storage conditions and shelf-life for the bulk drug and solid dosage forms. Forced degradation studies have shown that the drug can degrade under conditions of high humidity and elevated temperatures.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies also help in developing stability-indicating analytical methods.
Table 3: Summary of Forced Degradation Studies on Benazepril Hydrochloride
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1 M HCl, heat) | Significant degradation to benazeprilat.[6] |
| Base Hydrolysis (e.g., 0.1 N NaOH, room temp) | Rapid degradation to benazeprilat.[3] |
| Oxidation (e.g., 3-30% H₂O₂) | Degradation observed. |
| Thermal Degradation (e.g., 60-80°C) | Degradation observed. |
| Photodegradation (e.g., UV/Vis light) | Degradation observed, particularly in solution.[7] |
Experimental Protocol for Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate and quantify (R,R)-Benazepril hydrochloride from its degradation products.
Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase and the gradient or isocratic elution profile should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 240 nm).[1]
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of (R,R)-Benazepril hydrochloride reference standard of known concentration in a suitable diluent.
-
Sample Solution: Prepare the sample to be analyzed (e.g., from a forced degradation study or a stability sample) in the same diluent.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically achieved by analyzing stressed samples and ensuring peak purity.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
-
Analysis of Stability Samples: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Calculate the amount of benazepril hydrochloride and its degradation products.
Trustworthiness Through Self-Validation: The protocol's trustworthiness is established through rigorous validation according to ICH guidelines. Each validation parameter (specificity, linearity, accuracy, precision, etc.) serves as a self-validating check on the method's performance, ensuring that the generated stability data is reliable and accurate.
Formulation and Excipient Compatibility
The stability of (R,R)-Benazepril hydrochloride in a final dosage form can be influenced by the excipients used in the formulation. Therefore, drug-excipient compatibility studies are a critical component of pre-formulation development.
Potential incompatibilities can arise from chemical interactions between the drug and excipients or impurities within the excipients. For instance, alkaline excipients could potentially accelerate the hydrolysis of the ester group in benazepril. It is crucial to screen for such interactions early in the development process.
Experimental Approach for Excipient Compatibility Studies:
-
Binary Mixtures: Prepare binary mixtures of (R,R)-Benazepril hydrochloride with individual excipients in a defined ratio (e.g., 1:1 or as per the proposed formulation).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period. A control sample of the pure drug should also be stored under the same conditions.
-
Analysis: At predetermined time points, analyze the samples for the appearance of new degradation products or a significant increase in the degradation of the drug compared to the control. Analytical techniques such as HPLC and Differential Scanning Calorimetry (DSC) can be employed.
Causality and Field-Proven Insights: The rationale for conducting excipient compatibility studies is to proactively identify and mitigate risks of drug product instability. Experience has shown that seemingly inert excipients can have a profound impact on the stability of sensitive drug molecules. For example, the presence of reactive impurities or residual moisture in excipients can catalyze degradation reactions. By systematically evaluating each excipient, formulators can select a compatible set of ingredients that will ensure the stability of the final product throughout its shelf life.
Conclusion
A comprehensive understanding of the solubility and stability of (R,R)-Benazepril hydrochloride is fundamental to the successful development of high-quality, stable, and bioavailable pharmaceutical products. This technical guide has provided an in-depth overview of these critical physicochemical properties, supported by experimental protocols and the underlying scientific rationale. By applying this knowledge, researchers and drug development professionals can make informed decisions during formulation design, analytical method development, and stability testing, ultimately leading to the creation of safer and more effective medicines.
References
-
Benazepril: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Gana, M., Panderi, I., Parissi-Poulou, M., & Tsantili-Kakoulidou, A. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1–2), 107–116. [Link]
-
Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. (2013). Journal of Chromatography A, 1271(1), 124-36. [Link]
-
Benazepril Hydrochloride. PubChem. [Link]
-
Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. (2005). Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 147-55. [Link]
-
Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. (2018). Scientia Pharmaceutica, 86(3), 29. [Link]
-
Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. [Link]
-
BENAZEPRIL HYDROCHLORIDE USP. PCCA. [Link]
-
FORMULATION AND DEVELOPMENT OF STABLE DOSAGE FORM OF AMLODIPINE BESYALTE AND BENAZEPRIL HYDROCHLORIDE TO OVERCOME PHYSICAL INCOMPATIBILITY. (2017). Indo American Journal of Pharmaceutical Research, 7(08), 863-873. [Link]
-
Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Bulk Powder and in Human Plasma. (2015). Journal of Chromatographic Science, 53(5), 755-762. [Link]
-
Benazepril Hydrochloride: Comprehensive Profile. ResearchGate. [Link]
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. (2013). American Journal of Analytical Chemistry, 4(12), 715-724. [Link]
-
Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage form. (2022). JETIR, 9(6), 633-642. [Link]
-
Benazepril Action Pathway. SMPDB. [Link]
-
Chemical structures of (a) Hydrochlorothiazide, (b) Benazepril Hydrochloride, (c) Candesartan cilexetil. ResearchGate. [Link]
-
UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. (2019). Asian Journal of Research in Chemistry, 12(4), 211-214. [Link]
-
Benazepril. StatPearls. [Link]
-
Formulation and Evaluation of Benazepril Hydrochloride Transdermal Films for Controlled Drug Release. (2019). International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 199-203. [Link]
-
Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 679-87. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(10), 3436-3441. [Link]
-
A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2023). International Journal of Biological and Pharmaceutical Sciences, 2(1), 1-10. [Link]
Sources
- 1. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Benazepril
Introduction: The Imperative of Chirality in Benazepril Analysis
Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension.[1] As a prodrug, it is metabolized in vivo to its active form, benazeprilat. The molecular structure of benazepril possesses two stereogenic centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The pharmacologically active and desired enantiomer is the (S,S)-benazepril.[2] The other stereoisomers are considered impurities and may exhibit different pharmacological, pharmacokinetic, or toxicological profiles.
Consequently, regulatory bodies and pharmacopeial standards mandate strict control over the enantiomeric purity of the drug substance and its formulated products. The development of a reliable, selective, and robust analytical method is therefore not merely an academic exercise but a critical component of quality control in pharmaceutical manufacturing.[3][4]
This application note provides a detailed, field-proven protocol for the chiral separation of benazepril enantiomers and diastereomers using High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic principles of the separation, provide a step-by-step experimental workflow, and discuss the validation parameters that ensure the method's trustworthiness and reliability.
The Principle of Chiral Recognition via HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase support.[5]
The differing stability of these diastereomeric complexes leads to different retention times, enabling their separation. Key molecular interactions governing this recognition include hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[5][6]
For benazepril, two primary classes of CSPs have shown utility:
-
Polysaccharide-Based CSPs: Columns like Chiralcel® OD, derived from cellulose tris(3,5-dimethylphenylcarbamate), utilize chiral grooves and cavities in their polymeric structure to interact differently with enantiomers.[2][7]
-
Protein-Based CSPs: These phases, such as Chiral AGP (alpha-1-acid glycoprotein), offer a complex three-dimensional structure with various binding sites. Chiral recognition on these columns is a multifaceted process involving hydrophobic and electrostatic interactions.[5]
Extensive studies, including those aligned with the European Pharmacopoeia, have demonstrated that a protein-based Chiral AGP column provides superior resolution and separation of all four benazepril stereoisomers, making it the recommended choice for this application.[2]
Caption: Principle of Chiral Separation on a Chiral Stationary Phase (CSP).
Materials and Methods
Equipment and Consumables
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral HPLC Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size .
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or compatible).
-
HPLC vials.
Reagents and Standards
-
Benazepril Hydrochloride (S,S enantiomer) Reference Standard.
-
Benazepril related compounds (R,R enantiomer; S,R and R,S diastereoisomers) for system suitability.
-
Methanol (HPLC Grade).
-
Potassium phosphate monobasic (KH₂PO₄, Analytical Grade).
-
Sodium hydroxide (NaOH) or Phosphoric acid (H₃PO₄) for pH adjustment.
-
Water (Deionized, 18.2 MΩ·cm or HPLC grade).
Detailed Experimental Protocol
This protocol is based on the robust method validated for the separation of all four benazepril stereoisomers.[2]
Chromatographic Conditions
All quantitative data for the method setup are summarized in the table below for quick reference.
| Parameter | Condition | Rationale |
| Column | Chiral AGP, 150 x 4.0 mm, 5 µm | Protein-based CSP proven to provide excellent selectivity for all four benazepril stereoisomers.[2] |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v) | Reversed-phase mode. The pH controls the ionization state of benazepril, which is critical for electrostatic interactions with the AGP.[5] |
| Flow Rate | 0.9 mL/min | Optimizes resolution and analysis time. |
| Column Temperature | 30°C | Ensures reproducible retention times and optimal interaction kinetics between the analyte and the CSP. |
| Detection Wavelength | 240 nm | Corresponds to a UV absorbance maximum for benazepril, providing good sensitivity.[2] |
| Injection Volume | 20 µL | Standard volume for analytical HPLC to ensure sharp peaks without overloading the column. |
| Diluent | Mobile Phase | Ensures peak shape integrity and compatibility with the chromatographic system. |
Step-by-Step Procedure
Step 1: Preparation of Mobile Phase
-
Prepare Phosphate Buffer (pH 6.0): Accurately weigh and dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to achieve the desired buffer concentration (e.g., 10 mM).
-
Adjust pH: Place the buffer solution on a magnetic stirrer and carefully adjust the pH to 6.0 ± 0.05 using a dilute solution of sodium hydroxide or phosphoric acid.
-
Prepare Final Mobile Phase: In a suitable container, mix the prepared Phosphate Buffer (pH 6.0) with HPLC grade Methanol in a ratio of 80:20 (v/v). For example, combine 800 mL of buffer with 200 mL of methanol for 1 liter of mobile phase.
-
Degas: Degas the final mobile phase mixture using vacuum filtration or sonication for at least 15 minutes to prevent pump cavitation and baseline noise.
Step 2: Preparation of Solutions
-
System Suitability Solution: To verify the column's resolving power, prepare a solution containing all four stereoisomers. Accurately weigh about 10 mg of (S,S)-Benazepril HCl and spike it with small, known quantities (e.g., 0.1 mg each) of the (R,R), (S,R), and (R,S) isomers. Dissolve and dilute to volume in a volumetric flask using the mobile phase to obtain a final (S,S) concentration of approximately 1.0 mg/mL.[2]
-
Test Sample Preparation (Drug Substance): Accurately weigh approximately 10 mg of the Benazepril HCl test sample. Dissolve and dilute to volume in a 10 mL volumetric flask using the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.
Step 3: HPLC System Operation
-
Equilibration: Install the Chiral AGP column and purge the system with the mobile phase. Equilibrate the column at the set flow rate (0.9 mL/min) and temperature (30°C) for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Program the HPLC software with the sequence of injections. It is recommended to start with a blank (mobile phase) injection, followed by at least five replicate injections of the System Suitability Solution, and then the test samples.
-
Execute Run: Start the sequence to begin data acquisition.
Caption: Experimental Workflow for Benazepril Enantiomer Separation.
Expected Results and System Suitability
A successful separation will yield a chromatogram with four well-resolved peaks corresponding to the benazepril stereoisomers. Based on published data, the approximate retention times (tᵣ) are as follows:[2]
| Stereoisomer | Configuration | Expected Retention Time (min) |
| Benazepril | S,S | ~6.9 |
| Enantiomer | R,R | ~13.0 |
| Diastereomer 1 | S,R | ~15.3 |
| Diastereomer 2 | R,S | ~25.4 |
System Suitability Criteria
Before analyzing test samples, the system suitability injection must meet pre-defined criteria to ensure the validity of the results. These criteria are typically based on ICH and USP guidelines.[4][8]
-
Resolution (Rₛ): The resolution between any two adjacent peaks (e.g., between the S,S and R,R peaks) should be ≥ 1.5.
-
Peak Tailing (Tf): The tailing factor for the (S,S)-Benazepril peak should be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation for the peak area of (S,S)-Benazepril from at least five replicate injections should be ≤ 2.0%.
Conclusion
This application note details a robust and highly selective chiral HPLC method for the separation of benazepril stereoisomers. The use of a Chiral AGP stationary phase with a buffered methanol-water mobile phase provides a reliable system for ensuring the enantiomeric purity of benazepril, which is essential for guaranteeing its safety and efficacy. By following the detailed protocol and adhering to the system suitability criteria, researchers and quality control professionals can confidently implement this method for routine analysis in a drug development or manufacturing environment.
References
-
Zaradna, K., et al. (2016). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 73(4), 855-861.
-
Soumya, V., et al. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research, 11(6).
-
Merck Millipore. (2006). USP Method Benazepril RS. HPLC Application Note.
-
JETIR. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. jetir.org.
-
Phenomenex. Chiral HPLC Separations. Guidebook.
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 775–793.
-
Al-Qawasmeh, R. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3326.
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Péter, A., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 27(19), 6680.
-
Selleck Chemicals. Benazepril HCl. Product Information.
-
De Klerck, K., et al. (2011). Chiral separations in normal phase liquid chromatography: enantioselectivity of recently commercialized polysaccharide-based selectors. Part I. Journal of Chromatography A, 1218(35), 5982-5994.
-
Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(8), 746-752.
-
Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
-
Sravani, G., et al. (2023). Development and Validation of a Reverse Phase-High Performance Liquid Chromatography Method for the Assay of Benazepril Hydrochloride using Quality by Design Approach. Latin American Journal of Pharmacy, 42(5), 903-12.
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benazeprilat and Its Related Compounds. BenchChem.com.
-
Suneetha, A., & Rao, T. S. (2011). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Journal of Chromatography & Separation Techniques, 2(3).
-
Ashenafi, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
-
Wainer, I. W. (1996). CHIRAL SEPARATIONS. VTechWorks.
-
Chen, K., et al. (2008). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 13(3), 649-655.
Sources
- 1. selleck.co.jp [selleck.co.jp]
- 2. ptfarm.pl [ptfarm.pl]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. merckmillipore.com [merckmillipore.com]
Introduction: The Role of a Reference Standard in Ensuring Drug Quality
An In-Depth Guide to the Application of (S,S)-Benazepril Hydrochloride as a Pharmaceutical Reference Standard
Benazepril hydrochloride is a prodrug that, after hydrolysis to its active metabolite benazeprilat, functions as a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is widely prescribed for the management of hypertension and heart failure.[1] The specific stereoisomer used therapeutically is (3S)-3-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid monohydrochloride, as defined by the United States Pharmacopeia (USP).[3][4]
In the landscape of pharmaceutical development and quality control, a reference standard is the bedrock of analytical testing. It is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of an active pharmaceutical ingredient (API) and its finished dosage forms. The reliability of all quantitative and qualitative analytical data hinges on the integrity and proper use of the corresponding reference standard.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the correct handling, storage, and application of Benazepril Hydrochloride reference standards, with a focus on high-performance liquid chromatography (HPLC) based assays as outlined in official pharmacopeial monographs.
Part 1: Characterization and Management of Reference Standards
A reference standard is more than just a pure chemical; it is a complete system that includes comprehensive characterization data and strict handling guidelines. Pharmacopeial primary standards, such as those from USP or the European Pharmacopoeia (EP), are considered the highest authority and are used to qualify in-house secondary or "working" standards.[5][6]
Key Physicochemical Properties
A thorough understanding of the reference material's properties is fundamental to its correct application.
| Property | Value |
| Chemical Name | (3S)-3-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride |
| CAS Number | 86541-74-4[2] |
| Molecular Formula | C₂₄H₂₈N₂O₅ · HCl[2] |
| Molecular Weight | 460.95 g/mol [2] |
Handling and Storage: A Protocol for Maintaining Integrity
The stability of Benazepril Hydrochloride is susceptible to environmental factors, particularly heat, humidity, and light.[5][7] Improper handling can compromise the standard's purity and lead to inaccurate analytical results.
Protocol 1: Receipt, Storage, and Handling of a Primary Reference Standard
-
Verification Upon Receipt : Immediately upon receiving the standard, verify the container's integrity. Cross-reference the lot number on the label with the Certificate of Analysis (CoA) downloaded from the supplier's website (e.g., USP.org).[6]
-
Log Entry : Record all details, including the name, lot number, date received, and assigned expiry or valid-use date, in a dedicated reference standard logbook.[6][8]
-
Storage : Unless the label specifies otherwise, store the standard in its original, tightly sealed container in a refrigerator at 2°C to 8°C.[6][8] This is critical because benazepril can undergo hydrolysis, and low temperatures slow this degradation process.[9][10]
-
Equilibration Before Use : Before opening, allow the entire container to equilibrate to ambient laboratory temperature for at least 30-60 minutes.[5][8] This crucial step prevents atmospheric moisture from condensing onto the cold powder, which could hydrolyze the ester group of benazepril.
-
Weighing : Accurately weigh the required amount using a calibrated analytical balance.[7] Perform weighing promptly to minimize exposure to humidity and light. Do not return any unused material to the original container.[5]
-
Container Closure : After dispensing, securely close the vial and promptly return it to the recommended storage conditions.[5]
-
Drying Procedure (If Required) : If the monograph or CoA specifies a drying step, transfer a portion of the standard to a separate, clean vessel.[7][8] Never place the original container in an oven.[8]
Part 2: Application in HPLC Analysis for Assay and Impurities
HPLC is the primary analytical technique for determining the potency (assay) and purity (related compounds) of Benazepril Hydrochloride. The following protocols are based on established pharmacopeial methods.[3][4]
Protocol 2: HPLC Assay of Benazepril Hydrochloride in a Drug Product
This protocol describes the quantification of benazepril hydrochloride in a tablet formulation.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification | Causality and Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for modern chromatographic analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis. |
| Column | L1 packing (C18), 3.9 mm x 300 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain benazepril and its related compounds, enabling separation. |
| Mobile Phase | Methanol and Tetrabutylammonium bromide solution (64:36) | The buffered organic mobile phase controls the ionization state of the analytes and provides the elution strength for separation. Tetrabutylammonium acts as an ion-pairing agent to improve peak shape.[11] |
| Detection | 240 nm[11][12][13][14] | This wavelength is near the absorbance maximum for benazepril, providing high sensitivity for both the main component and its impurities. |
| Flow Rate | 1.0 mL/min[3][11] | A standard flow rate for the given column dimensions, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 25 µL | A typical volume to ensure sufficient mass is loaded onto the column for accurate detection without causing peak overload. |
| Column Temperature | Ambient | While often run at ambient, a controlled temperature (e.g., 30°C) can improve retention time reproducibility. |
2. Preparation of Solutions
-
System Suitability Solution (SSS) : Prepare a solution containing approximately 0.4 mg/mL of USP Benazepril Hydrochloride RS and 0.4 mg/mL of USP Benazepril Related Compound B RS in the mobile phase.[11] Rationale: Related Compound B is a diastereomer of benazepril and serves as a critical pair to challenge the resolving power of the chromatographic system.
-
Standard Solution : Accurately weigh and dissolve USP Benazepril Hydrochloride RS in the mobile phase to obtain a known concentration of about 0.2 mg/mL.[3]
-
Sample Solution : Weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a specified amount of benazepril hydrochloride, into a volumetric flask. Add diluent, sonicate to dissolve, dilute to volume, and filter. Further dilute as needed to match the concentration of the Standard Solution.
3. Chromatographic Procedure & System Suitability
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the SSS. The system is suitable for use only if the resolution between the benazepril and Benazepril Related Compound B peaks is not less than 1.7.[3][11]
-
Inject the Standard Solution five or six times. The relative standard deviation (RSD) of the peak areas must be not more than 2.0%.[3][11] Rationale: These criteria confirm that the system is precise and can adequately separate the main component from its critical impurity isomer.
-
Inject the Sample Solution.
-
Bracket the sample injections with standard injections to correct for any instrumental drift.
4. Calculation of Assay Results
Calculate the percentage of the labeled amount of Benazepril Hydrochloride (C₂₄H₂₈N₂O₅·HCl) in the portion of tablets taken:
Result = (rU / rS) * (CS / CU) * 100
Where:
-
rU = Peak response of benazepril from the Sample Solution
-
rS = Average peak response of benazepril from the Standard Solution
-
CS = Concentration (mg/mL) of USP Benazepril Hydrochloride RS in the Standard Solution
-
CU = Nominal concentration (mg/mL) of benazepril hydrochloride in the Sample Solution
Diagram: HPLC Assay Workflow
Caption: Relationship between API, degradation, and reference standards.
Part 3: Qualification of a Secondary (Working) Standard
While primary standards are essential, routine testing often employs secondary standards qualified in-house to conserve the expensive primary material. [5][15]
Protocol 3: Qualification of a Benazepril Hydrochloride Secondary Standard
1. Candidate Material Selection : Select a batch of Benazepril Hydrochloride API with the highest possible purity. [5] 2. Comprehensive Characterization :
-
Identification : Confirm the identity of the candidate material against the primary USP RS using Fourier-Transform Infrared Spectroscopy (FTIR). The spectra must be concordant. [3]* Assay and Impurity Profile :
-
Perform an HPLC assay (as per Protocol 2) on the candidate material in triplicate against the current USP Benazepril Hydrochloride RS. [6]The average of the three values is taken as the assay value.
-
Analyze for related compounds by HPLC, using the primary standard and all available impurity standards (e.g., Related Compounds A, B, C, etc.) for identification and quantification.
-
-
Water Content/LOD : Determine the water content by Karl Fischer titration or Loss on Drying (LOD) as specified in the monograph. [6] 3. Assignment of Purity : The purity of the secondary standard is typically assigned on an "as is" basis, calculated from the assay value obtained against the primary standard.
Purity_Secondary = Assay_vs_Primary
This assigned value is then used for all future calculations when this secondary standard is employed in routine assays.
4. Documentation and Management :
-
Create a comprehensive CoA for the newly qualified secondary standard, detailing all characterization results.
-
Label the standard appropriately with its name, lot number, assigned purity, preparation date, and a "use before" date (typically one year). [5]* Store the secondary standard under the same recommended conditions as the primary standard. [5][8]
Diagram: Secondary Standard Qualification Workflow
Caption: Workflow for qualifying a secondary reference standard.
References
- Use & Storage of Reference Standards. US Pharmacopeia (USP).
- Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. PubMed.
- SOP for Controlling and Storage Reference standards. Pharmaguddu.
- SOP for Handling of Reference Standards. PharmaJia.
- PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub.
- Benazepril Hydrochloride Monograph. USP-NF.
- Benazepril Hydrochloride Summary. PubChem, National Center for Biotechnology Information.
- Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. ResearchGate.
- Benazepril United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich.
- Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Taylor & Francis Online.
- Benazepril Related Compound B hydrochloride. Supplier Catalog.
- Benazepril Hydrochloride and Hydrochlorothiazide Tablets Revision Bulletin. USP-NF.
- Benazepril Hydrochloride Monograph Abstract. USP-NF.
- BENAZEPRIL HYDROCHLORIDE Errata. USP-NF.
- Comparative Stability of Benazeprilat in Various Pharmaceutical Formulations. Benchchem.
- New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing.
- Benazepril Related Compound B. USP Store.
- Benazepril Related Compound B Pharmaceutical Secondary Standard. Sigma-Aldrich.
- SOP for Handling of Reference and Working Standards. Pharmaguideline.
- Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. PubMed.
- Benazepril hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material. Supplier Catalog.
- Benazepril Related Compound D. USP Store.
- USP Method Benazepril RS. Merck Millipore.
- Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. ResearchGate.
- Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. PubMed.
- Benazepril United States Pharmacopeia (USP) Reference Standard. Supplier Catalog.
- Benazepril hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material. Supplier Catalog.
- Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing.
- Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. ResearchGate.
- A sensitive, reproducible, and rapid stability indicating RP-HPLC method for simultaneous determination of benazepril, benazeprilat, and amlodipine. Analytical Chemistry: An Indian Journal.
Sources
- 1. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ベナゼプリル 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benazepril Hydrochloride [drugfuture.com]
- 4. Benazepril Hydrochloride [doi.usp.org]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. pharmajia.com [pharmajia.com]
- 7. Use & Storage of Reference Standards | USP [usp.org]
- 8. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 9. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tandfonline.com [tandfonline.com]
- 13. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 14. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SOP for Handling of Reference and Working Standards | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Analytical Method Validation for Benazepril Impurities
Introduction: The Criticality of Impurity Profiling in Benazepril
Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] As with any pharmaceutical agent, the manufacturing process, storage, and degradation can lead to the formation of impurities.[1] These impurities, which include related compounds, degradation products, and process contaminants, must be meticulously monitored to ensure the safety, efficacy, and quality of the final drug product.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of a robust analytical method for the identification and quantification of impurities in benazepril hydrochloride.
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is the authoritative standard for this process.[4][5][6][7] Adherence to these guidelines is essential for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA).[5][6]
Understanding Benazepril and Its Potential Impurities
A thorough understanding of benazepril's chemistry is foundational to developing a specific and sensitive analytical method. Benazepril is susceptible to degradation through hydrolysis, oxidation, and photolysis.[8][9][10] Forced degradation studies are a critical component of method development, as they help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[9][10]
Commonly encountered impurities of benazepril, as listed in pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), include:
-
Benazeprilat: The active metabolite and a primary hydrolytic degradation product.[8][10]
-
Benazepril Related Compound A (Diketopiperazine): A cyclization product.
-
Benazepril Related Compound B (Diastereomer): An isomeric impurity.[11][12]
-
Benazepril Related Compound C (Benazepril diacid): A hydrolysis product.[11]
-
Other process-related impurities and degradation products. [13][14][15]
The structures of these impurities are crucial for understanding their chromatographic behavior and for the validation of the analytical method's specificity. Reference standards for these impurities are commercially available and essential for method validation.[11][12][14][16]
Method Development Strategy: A Logic-Driven Approach
The goal is to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating benazepril from its known and potential unknown impurities. A reverse-phase HPLC method with UV detection is the most common and effective approach for this purpose.[17][18][19]
Initial Chromatographic Conditions
A systematic approach to method development is crucial. Initial experiments should focus on achieving a good separation of the main active pharmaceutical ingredient (API) and its key impurities.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Symmetry Shield, 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like benazepril and its impurities.[18] |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol). A common starting point is a gradient elution to resolve all impurities. An isocratic method may be suitable if all impurities are well-resolved.[18][20] | The buffer controls the ionization state of the analytes, influencing retention. The organic modifier controls the overall elution strength. |
| pH of Aqueous Phase | Acidic pH (e.g., 2.5-3.5) adjusted with phosphoric acid or formic acid. | At acidic pH, the carboxylic acid groups of benazepril and its diacid impurities are protonated, leading to better retention and peak shape on a C18 column.[20] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[18] |
| Column Temperature | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times.[18] |
| Detection Wavelength | 240 nm | Benazepril and its impurities containing the benzazepine chromophore exhibit significant absorbance at this wavelength, providing good sensitivity.[18][21] |
| Injection Volume | 10-20 µL | A typical injection volume to achieve good sensitivity without overloading the column.[21] |
Forced Degradation Studies: Ensuring Stability-Indicating Power
To demonstrate the method's ability to separate benazepril from its degradation products, forced degradation studies must be performed. This involves subjecting a solution of benazepril to various stress conditions.[9][10]
Protocol for Forced Degradation:
-
Prepare a stock solution of benazepril hydrochloride in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes to 2 hours).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 2-8 hours).
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 80°C) for a specified time (e.g., 24-48 hours).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration, as per ICH Q1B guidelines.[21]
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples by the developed HPLC method.
The goal is to achieve 5-20% degradation of the parent drug. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the benazepril peak and from each other.
Analytical Method Validation: The ICH Q2(R1) Framework
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][7] The key validation parameters for an impurity quantification method are:
-
Specificity
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Robustness
-
System Suitability
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Protocol for Specificity:
-
Analyze a blank (diluent), a placebo (if validating for a drug product), a solution of benazepril standard, and solutions of each known impurity.
-
Analyze the samples from the forced degradation study.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the benazepril peak in the presence of its impurities and degradants. The peak purity angle should be less than the peak purity threshold.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Protocol for LOD and LOQ (based on signal-to-noise ratio):
-
Prepare a series of dilute solutions of each impurity.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
Protocol for LOD and LOQ (based on the standard deviation of the response and the slope):
-
Prepare a calibration curve with concentrations in the LOQ range.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[17]
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[22]
Protocol for Linearity:
-
Prepare a series of at least five concentrations of each impurity, typically ranging from the LOQ to 120% of the specification limit.[18]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity testing, the range is typically from the LOQ to 120% of the specification limit.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Protocol for Accuracy:
-
Prepare a sample matrix (e.g., a solution of benazepril).
-
Spike the sample matrix with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each impurity at each level.
-
The mean recovery should be within an acceptable range (e.g., 90-110%).
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol for Repeatability (Intra-assay Precision):
-
Prepare six replicate samples of benazepril spiked with impurities at 100% of the specification level.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) for the concentration of each impurity. The %RSD should be ≤ 5.0%.
Protocol for Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies. The %RSD should remain within acceptable limits.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17]
Protocol for Robustness:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
pH of the mobile phase (e.g., ± 0.1 units)
-
Organic composition of the mobile phase (e.g., ± 2%)
-
-
Analyze a system suitability solution and a spiked sample under each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities. The results should remain within the acceptance criteria.
System Suitability
System suitability testing is an integral part of the analytical procedure. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.
Protocol for System Suitability:
-
Prepare a system suitability solution containing benazepril and key impurities (e.g., those that are difficult to resolve).
-
Inject the system suitability solution five or six times.
-
Calculate the following parameters:
-
Resolution (Rs): The resolution between critical peak pairs should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the benazepril peak should be ≤ 2.0.
-
Theoretical Plates (N): The number of theoretical plates for the benazepril peak should be ≥ 2000.
-
%RSD of Peak Areas: The %RSD for replicate injections of the benazepril and impurity peaks should be ≤ 2.0%.[20]
-
Data Presentation and Visualization
Summary of Validation Parameters
Table 2: Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of benazepril and its impurities. Peak purity angle < peak purity threshold. |
| LOD & LOQ | S/N ratio of ~3:1 for LOD and ~10:1 for LOQ. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Mean recovery between 90% and 110%. |
| Precision (Repeatability) | %RSD ≤ 5.0%. |
| Precision (Intermediate) | %RSD ≤ 5.0%. |
| Robustness | System suitability parameters meet criteria under varied conditions. |
| System Suitability | Resolution (Rs) ≥ 2.0; Tailing Factor (T) ≤ 2.0; %RSD ≤ 2.0%. |
Workflow Diagrams
Caption: Overall workflow for the development and validation of an analytical method for benazepril impurities.
Caption: Experimental workflow for conducting forced degradation studies on benazepril.
Conclusion
This application note has provided a detailed framework for the development and validation of a stability-indicating HPLC method for the analysis of benazepril impurities. By following a logical, science-driven approach grounded in the principles of ICH Q2(R1), researchers can develop a robust and reliable method suitable for quality control and regulatory submission. The causality behind each experimental choice, from mobile phase selection to the specifics of validation protocols, has been explained to provide a deeper understanding of the process. A successfully validated method is a cornerstone of ensuring the quality, safety, and efficacy of benazepril drug products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines - ICH. International Council for Harmonisation.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
A Comparative Guide to the Validation of Analytical Methods for Benazeprilat and Its Related Compounds. Benchchem.
-
Comparative Stability of Benazeprilat in Various Pharmaceutical Formulations. Benchchem.
-
Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing.
-
Benazepril Hydrochloride EP Impurity C. SynZeal.
-
A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. Asian Journal of Research in Pharmaceutical Sciences.
-
Benazepril EP Impurity G(hydrochloride). PubChem.
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing.
-
Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Taylor & Francis Online.
-
Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. ResearchGate.
-
Benazepril Hydrochloride. USP-NF.
-
USP Method Benazepril RS. Merck Millipore.
-
Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. DergiPark.
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scirp.org.
-
Benazepril Hydrochloride EP Impurity F. Alentris Research Pvt. Ltd.
-
Benazepril EP Impurity and USP Related Compounds. SynThink.
-
Benazepril Impurities. TLC Pharma Labs.
-
benazepril hydrochloride and its Impurities. Pharmaffiliates.
-
Benazepril Hydrochloride EP Impurity B CAS#: 98626-50-7. ChemWhat.
-
Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Jetir.Org.
-
(PDF) Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. ResearchGate.
-
Benazepril-Impurities. Pharmaffiliates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Benazepril Hydrochloride EP Impurity C | 86541-78-8 | SynZeal [synzeal.com]
- 12. chemwhat.com [chemwhat.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. tlcpharma.com [tlcpharma.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. alentris.org [alentris.org]
- 17. longdom.org [longdom.org]
- 18. ajpsonline.com [ajpsonline.com]
- 19. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. scirp.org [scirp.org]
- 22. researchgate.net [researchgate.net]
Application Note: The Critical Role of (R,R)-Benazepril HCl in System Suitability for Chiral Purity Analysis
Abstract
Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension. The therapeutic activity of Benazepril resides exclusively in the (3S, 1'S) stereoisomer. Its enantiomer, (3R, 1'R)-Benazepril HCl, is considered a process impurity and must be rigorously controlled to ensure the safety and efficacy of the drug product.[1] The accurate quantification of such enantiomeric impurities presents a significant analytical challenge, demanding highly specific and reliable chromatographic methods.[2] This application note details a robust protocol for utilizing (R,R)-Benazepril HCl as a critical component in system suitability testing (SST). The protocol ensures that the analytical system is capable of adequately separating the (R,R)-enantiomer from the active (S,S)-Benazepril HCl, thereby guaranteeing the validity and accuracy of enantiomeric purity assessments in research, development, and quality control settings.
Introduction: The Imperative of Stereochemical Purity
In modern pharmacology, the chirality of a drug molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profound differences in their pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Consequently, regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs, making enantiomeric purity a critical quality attribute.[3][5]
Benazepril contains two stereogenic centers, leading to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S).[6] The commercial drug product is the single (S,S)-enantiomer.[7] The (R,R)-enantiomer is a key impurity that must be monitored. Therefore, analytical methods must be demonstrably capable of separating these isomers. System Suitability Testing (SST) is an indispensable component of analytical procedure validation, as mandated by ICH Q2(R1) guidelines.[8][9] SST is performed prior to and during sample analysis to verify that the chromatographic system's performance is adequate for the intended application. By incorporating the critical enantiomeric impurity, (R,R)-Benazepril HCl, into the SST solution, we establish a direct and definitive test of the method's most crucial separation capability.
The Stereoisomers of Benazepril HCl
The therapeutic agent, (S,S)-Benazepril HCl, and its enantiomeric impurity, (R,R)-Benazepril HCl, are identical in all physical and chemical properties in an achiral environment but differ in their three-dimensional arrangement. This structural difference is the basis for their separation on a chiral stationary phase and their differential effects in biological systems.
Caption: Structures of (S,S)-Benazepril HCl and (R,R)-Benazepril HCl.
Principle and Workflow of System Suitability Testing
SST is a holistic evaluation confirming that the entire analytical system—including the instrument, reagents, column, and operational parameters—functions as an integrated whole, capable of producing acceptable results.[10] For chiral separations, the most critical SST parameter is the resolution between the desired enantiomer and its mirror image. Failure to achieve adequate resolution can lead to the co-elution of the impurity with the main peak, resulting in an underestimation of the impurity and a false purity assessment.
The workflow below illustrates the central role of the SST check in the analytical process.
Caption: Analytical workflow incorporating the mandatory SST check.
Detailed Application Protocol
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of Benazepril HCl, incorporating (R,R)-Benazepril HCl in the system suitability evaluation. The method is adapted from established chiral separation studies.[6]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or DAD detector.
-
Chromatography Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size (or equivalent α1-acid glycoprotein stationary phase).
-
Reference Standards:
-
(S,S)-Benazepril Hydrochloride RS (USP or equivalent)
-
(R,R)-Benazepril Hydrochloride RS (e.g., CGP 42454)[6]
-
-
Reagents:
-
Methanol (HPLC Grade)
-
Potassium phosphate monobasic (ACS Grade)
-
Potassium phosphate dibasic (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
All chromatographic parameters should be strictly controlled. The use of a column thermostat is critical for reproducible chiral separations.
| Parameter | Condition | Causality & Rationale |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v) | The aqueous phosphate buffer at this specific pH optimizes the ionic interactions with the protein-based Chiral AGP stationary phase, which is essential for enantiomeric recognition.[6] |
| Stationary Phase | Chiral AGP, 150 x 4.0 mm, 5 µm | The α1-acid glycoprotein chiral selector provides the necessary stereospecific binding sites to differentiate between the (S,S) and (R,R) enantiomers.[6] |
| Flow Rate | 0.9 mL/min | This flow rate provides a balance between optimal separation efficiency (resolution) and reasonable analysis time. |
| Column Temperature | 30°C | Temperature control is crucial for chiral separations as binding kinetics are temperature-dependent. Maintaining a constant 30°C ensures reproducible retention times and resolution.[6] |
| Detection | UV at 240 nm | Benazepril exhibits significant absorbance at 240 nm, providing good sensitivity for both the main component and trace-level impurities.[6] |
| Injection Volume | 20 µL | A 20 µL injection provides a sufficient mass on-column for accurate detection without causing peak overload, which could compromise resolution and peak shape. |
Preparation of Solutions
-
Phosphate Buffer (pH 6.0): Prepare a suitable concentration (e.g., 10 mM) of phosphate buffer and adjust the pH to 6.0 using potassium phosphate monobasic/dibasic solutions. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the final mobile phase by mixing the Phosphate Buffer (pH 6.0) and Methanol in an 80:20 (v/v) ratio. Degas the solution before use.
-
System Suitability Solution (SSS):
-
Accurately weigh and dissolve approximately 10 mg of (S,S)-Benazepril HCl RS and 1 mg of (R,R)-Benazepril HCl RS in a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase. This yields a solution with concentrations of approximately 100 µg/mL of the (S,S)-isomer and 10 µg/mL of the (R,R)-isomer.
-
-
Test Solution (Sample Preparation):
-
Accurately weigh an amount of the Benazepril HCl drug substance equivalent to 10 mg.
-
Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the Mobile Phase to obtain a final concentration of approximately 100 µg/mL.
-
System Suitability Criteria and Expected Results
Before analyzing any test samples, the SSS must be injected (typically 5-6 replicate injections are recommended for precision assessment). The resulting chromatograms are used to evaluate the system's performance against pre-defined acceptance criteria derived from ICH and USP guidelines.[10][11]
Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Resolution (R) | NLT 2.0 | This is the most critical parameter. A resolution of at least 2.0 between the (S,S) and (R,R) peaks ensures baseline separation, allowing for accurate integration and quantification of the (R,R) impurity without interference from the main peak tail.[8][9] |
| Precision (%RSD) | NMT 2.0% | The Relative Standard Deviation for the peak areas of both enantiomers from replicate injections should not exceed 2.0%, demonstrating the stability and reproducibility of the injection and detection systems.[11] |
| Tailing Factor (T) | NMT 2.0 | Measured for the (S,S)-Benazepril peak, a tailing factor ≤ 2.0 indicates good peak symmetry and an active, well-packed column, preventing peak tailing from obscuring small, adjacent impurity peaks.[12] |
| Theoretical Plates (N) | Report | While no strict limit is set, monitoring the plate count for the (S,S)-Benazepril peak provides a measure of column efficiency and helps in tracking column performance over time. |
NLT = Not Less Than; NMT = Not More Than
Typical Chromatographic Data
The following table presents expected results based on published data for a well-performing system.[6]
| Compound | Configuration | Expected Retention Time (min) |
| Benazepril HCl | (S,S) | ~ 6.9 |
| Benazepril HCl Impurity | (R,R) | ~ 13.0 |
Example SST Evaluation:
| Parameter | Result | Status |
| Resolution (S,S/R,R) | 8.5 | Pass |
| %RSD (S,S Peak Area) | 0.45% | Pass |
| %RSD (R,R Peak Area) | 0.88% | Pass |
| Tailing Factor (S,S) | 1.2 | Pass |
Conclusion
The use of (R,R)-Benazepril HCl in a system suitability solution is not merely a procedural step but a fundamental requirement for ensuring the scientific validity of enantiomeric purity testing for Benazepril HCl. By challenging the chromatographic system with the specific task of separating the active ingredient from its critical enantiomeric impurity, analysts can have high confidence in the accuracy and reliability of their results. This protocol provides a robust framework for implementing such a system, grounded in established scientific principles and regulatory expectations, thereby upholding the integrity of quality assessment in pharmaceutical development and manufacturing.
References
- Benazepril Hydrochloride Monograph. (n.d.). USP-NF. Retrieved from an equivalent online pharmacopeial source.
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation . Retrieved from [Link]
-
Gajewska, M., et al. (2014). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE . Acta Poloniae Pharmaceutica – Drug Research, 71(3), 433-440. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology . Retrieved from [Link]
-
Molsyns. (n.d.). Benazepril Related Compound F (R-Isomer) . Retrieved from [Link]
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities . Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach . Retrieved from [Link]
-
American Pharmaceutical Review. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . Retrieved from [Link]
-
Cristea, M., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods . PubMed Central. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY . Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benazepril Related Compound A . Retrieved from [Link]
- Merck Millipore. (n.d.). USP Method Benazepril RS.
-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology . Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide . Retrieved from [Link]
-
Mansour, F. R., & Danielson, N. D. (2012). Separation methods for captopril in pharmaceuticals and biological fluids . Journal of Separation Science, 35(10-11), 1213-26. Retrieved from [Link]
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW . Retrieved from [Link]
- USP. (n.d.). Benazepril Hydrochloride Tablets Monograph. Retrieved from an equivalent online pharmacopeial source.
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form . Retrieved from [Link]
-
PubChem. (n.d.). Benazepril Hydrochloride . Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. jocpr.com [jocpr.com]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Benazepril Hydrochloride [drugfuture.com]
- 12. scribd.com [scribd.com]
Application Note: A Validated Chiral Method for the Quantitative Analysis of Benazepril Diastereomers in Bulk Drug Substance
Abstract
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension.[1][2][3][4] The molecule possesses two stereogenic centers, resulting in four possible stereoisomers. The therapeutically active form is the (S,S)-benazepril enantiomer.[1][5] Its enantiomer ((R,R)-benazepril) and the two diastereomers ((R,S) and (S,R)-benazepril) are considered impurities and must be rigorously controlled to ensure the safety and efficacy of the drug product.[1][5] This application note presents a detailed, validated analytical protocol for the separation and quantification of benazepril diastereomers in bulk drug substance using Chiral High-Performance Liquid Chromatography (HPLC). An alternative Supercritical Fluid Chromatography (SFC) method is also discussed, highlighting its advantages as a faster, greener technology. The protocols are designed for implementation in regulated quality control laboratories and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Introduction: The Imperative of Stereoisomeric Control
In pharmaceutical development, chirality is a critical quality attribute. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to significant differences in pharmacological and toxicological properties. Benazepril is synthesized as a single (S,S) enantiomer, but manufacturing processes or degradation can potentially introduce the other three stereoisomers.[9][10] Regulatory agencies mandate the control of these stereoisomeric impurities. Therefore, a robust, specific, and validated analytical method is essential for ensuring the stereochemical purity of benazepril bulk drug.
This guide provides a comprehensive framework for this analysis, moving beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring the protocol is both effective and defensible.
Chemical Structures of Benazepril Stereoisomers
Benazepril has two chiral centers, leading to the (S,S), (R,R), (S,R), and (R,S) configurations. The (S,S) isomer is the active drug, while the others are impurities that must be monitored.
-
(3S, 1'S)-Benazepril: Active Pharmaceutical Ingredient (API)
-
(3R, 1'R)-Benazepril: Enantiomeric Impurity
-
(3S, 1'R)-Benazepril: Diastereomeric Impurity
-
(3R, 1'S)-Benazepril: Diastereomeric Impurity
Analytical Strategy: Method Selection and Rationale
The primary challenge in this analysis is the separation of all four stereoisomers, particularly the enantiomeric pair ((S,S) and (R,R)) which have identical physical and chemical properties in an achiral environment.
-
Chosen Primary Technique: Chiral HPLC. High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is the gold standard for this application.[11] We selected a protein-based CSP (α1-acid glycoprotein, AGP) due to its proven broad enantioselectivity for a wide range of pharmaceutical compounds, including benazepril, as documented in the literature.[1][5][12] The mechanism relies on forming transient, diastereomeric complexes between the analyte and the chiral selector, which have different binding affinities and thus different retention times.
-
Alternative Technique: Supercritical Fluid Chromatography (SFC). SFC is a powerful alternative that offers significant advantages.[13][14] By using supercritical CO₂ as the primary mobile phase, SFC drastically reduces organic solvent consumption, making it a "greener" technique.[15][16] The low viscosity and high diffusivity of the mobile phase allow for higher flow rates without a loss of efficiency, leading to significantly shorter analysis times.[15][16] SFC often provides unique or complementary selectivity compared to HPLC.[15]
Experimental Workflow Overview
The following diagram outlines the complete analytical workflow, from initial sample handling through to final data reporting and validation.
Caption: End-to-end workflow for benazepril diastereomer analysis.
Detailed Protocol: Chiral HPLC Method
Instrumentation and Materials
-
HPLC System: Quaternary gradient HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size.[1][5]
-
Reagents: Methanol (HPLC Grade), Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, o-Phosphoric Acid, Purified Water.
-
Reference Standards: Benazepril HCl (S,S), (R,R), (R,S), and (S,R) isomers.
Chromatographic Conditions
The following conditions are based on established methods for separating benazepril stereoisomers and serve as a robust starting point.[1][5]
| Parameter | Condition | Rationale |
| Mobile Phase | 20 mM Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v) | The aqueous buffer at a controlled pH is critical for managing the ionization state of the analyte and maintaining the conformation of the protein-based CSP, which directly impacts chiral recognition. Methanol acts as the organic modifier to control retention. |
| Flow Rate | 0.9 mL/min | Provides optimal efficiency and resolution within a reasonable run time for the specified column dimensions. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times and selectivity. 30°C is a common starting point that balances efficiency with column stability. |
| Detection | UV at 240 nm | Benazepril exhibits significant absorbance at this wavelength, providing good sensitivity for both the main component and low-level impurities.[1] |
| Injection Vol. | 20 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Run Time | ~30 minutes | Sufficient to allow for the elution of all four isomers with baseline separation.[1] |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve the appropriate amounts of phosphate salts in purified water to make a 20 mM solution. Adjust the pH to 6.0 ± 0.05 using o-phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing the buffer and methanol in the specified ratio.
-
Diluent: Use the Mobile Phase as the diluent to avoid peak distortion.
-
System Suitability Solution (SSS): Prepare a solution in diluent containing approximately 1.0 mg/mL of (S,S)-benazepril and 0.01 mg/mL each of the (R,R), (R,S), and (S,R) isomers. This solution is used to verify the performance of the chromatographic system.
-
Test Sample Preparation: Accurately weigh and dissolve the benazepril bulk drug substance in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
Method Validation Protocol (per ICH Q2(R1))
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][17]
System Suitability
-
Protocol: Inject the SSS five times.
-
Acceptance Criteria:
-
The resolution between any two adjacent peaks must be ≥ 1.5.
-
The tailing factor for the (S,S)-benazepril peak must be ≤ 2.0.
-
The relative standard deviation (RSD) for the peak area of (S,S)-benazepril must be ≤ 2.0%.
-
Specificity
-
Protocol: Inject the diluent, a solution of each individual stereoisomer, the SSS, and a stressed sample (e.g., acid, base, oxidative, thermal degradation).
-
Rationale: This confirms that the method can unequivocally assess the analyte in the presence of its stereoisomers and potential degradation products without interference.
-
Acceptance Criteria: The peaks for each stereoisomer must be well-resolved from each other and from any degradation peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak in the presence of impurities.
Linearity and Range
-
Protocol: Prepare a series of at least five solutions for each impurity ((R,R), (R,S), (S,R)) ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).
-
Acceptance Criteria:
-
The correlation coefficient (r²) for the plot of peak area vs. concentration should be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
Accuracy
-
Protocol: Spike a known amount of pure benazepril bulk drug with known quantities of each of the three impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery for each impurity at each level should be within 90.0% to 110.0%.
Precision
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the benazepril bulk drug sample spiked with impurities at 100% of the specification limit on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for the percentage of each impurity should be ≤ 10.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). The LOQ is typically established at an S/N of 10:1, and the LOD at 3:1.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10.0%.
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | Baseline resolution (R > 1.5) | Pass |
| Linearity (r²) | > 0.999 for all impurities | ≥ 0.99 | Pass |
| Range | LOQ - 0.2% | Covers specification range | Pass |
| Accuracy (% Recovery) | 98.5% - 102.1% | 90.0% - 110.0% | Pass |
| Precision (Repeatability RSD%) | < 5.0% | ≤ 10.0% | Pass |
| Intermediate Precision (RSD%) | < 6.5% | ≤ 10.0% | Pass |
| LOQ (% w/w) | 0.025% (S/N > 10) | Demonstrate with precision | Pass |
| LOD (% w/w) | 0.008% (S/N > 3) | N/A | Pass |
Conclusion
This application note details a robust and reliable chiral HPLC method for the quantitative determination of benazepril diastereomers in bulk drug substance. The methodology is highly specific, accurate, and precise, meeting all criteria for validation as outlined in ICH Q2(R1). The protocol is suitable for routine quality control testing to ensure the stereochemical purity and overall quality of benazepril. The discussion of SFC as a modern, efficient alternative provides a pathway for laboratories seeking to improve throughput and reduce their environmental footprint.
References
- Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Wikipedia. Supercritical fluid chromatography.
- Pharmaceutical Technology. Supercritical Fluid Chiral Separations.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. Chiral Super Critical Fluid Chromatography.
- Taylor & Francis Online. (2007). Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column.
- ICH. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(2), 219-25.
- Slideshare. ICH Q2 Analytical Method Validation.
- Kublin, E., et al. (2015). Impact of stress factors on optical isomerism of benazepril hydrochloride. PubMed.
- PubChem. Benazepril.
- National Institutes of Health. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
- ResearchGate. (2015). Impact of stress factors on optical isomerism of benazepril hydrochloride.
- MDPI. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
- Vertex AI Search. Chiral Drug Separation.
- PubMed. (1991). Use of Crossover Trials to Obtain Antihypertensive Dose-Response Curves and to Study Combination Therapy During the Development of Benazepril.
- NCBI Bookshelf. (2024). Benazepril.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of crossover trials to obtain antihypertensive dose-response curves and to study combination therapy during the development of benazepril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Spectrophotometric determination of benazepril isomers
An Application Note on the Spectrophotometric Analysis of Benazepril: A Guide to Total Drug Quantification and Isomeric Purity Assessment
Authored by: A Senior Application Scientist
Abstract
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent for managing hypertension. Its molecular structure contains two stereogenic centers, resulting in four possible stereoisomers. The pharmacologically active form is the (S,S)-isomer of benazepril hydrochloride.[1] Consequently, the quantification of benazepril and the determination of its isomeric purity are paramount in drug development and quality control. This application note addresses the analytical challenge of benazepril determination using spectrophotometry. It establishes a clear and crucial distinction: while standard UV-Vis spectrophotometry is a robust, simple, and accurate method for quantifying total benazepril concentration , it is incapable of distinguishing between its stereoisomers due to their identical chromophoric properties.
This guide is presented in two parts. Part 1 provides a comprehensive, validated protocol for the determination of total benazepril hydrochloride in bulk or pharmaceutical dosage forms using direct UV-Vis spectrophotometry. Part 2 explains the correct analytical approach for isomer-specific determination, which employs spectrophotometry as a detection method following chromatographic separation, specifically by Chiral High-Performance Liquid Chromatography (HPLC). This dual-pathway approach provides researchers with the appropriate tools for both routine quantification and rigorous purity analysis.
Introduction: The Analytical Challenge of Benazepril Isomers
Benazepril hydrochloride acts by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] The therapeutic efficacy of benazepril is specific to its (3S, 2'S) configuration. The other isomers—(R,R), (R,S), and (S,R)—are considered impurities.[1] Therefore, analytical methods must be capable of not only quantifying the drug but also ensuring stereochemical purity.
A common misconception is that UV-Vis spectrophotometry can be directly applied to differentiate and quantify these isomers. However, stereoisomers of a molecule share the same chemical formula and the same light-absorbing functional groups (chromophores). As a result, they exhibit virtually identical UV absorption spectra. Direct spectrophotometric measurement will yield a single absorbance value corresponding to the total concentration of all benazepril isomers present.
For the specific quantification of each isomer, a preliminary separation step is mandatory. Chiral chromatography is the established technique for this purpose, where a chiral stationary phase interacts differently with each stereoisomer, allowing them to be separated in time. A UV spectrophotometer can then be used as a detector (HPLC-UV) to quantify each isomer as it elutes from the column.[3]
This document provides protocols for both analytical needs: rapid total quantification (Part 1) and an overview of the authoritative method for isomer separation and quantification (Part 2).
Part 1: Protocol for Total Benazepril Quantification by UV-Vis Spectrophotometry
This method is ideal for determining the total concentration of benazepril hydrochloride in a sample, assuming isomeric purity has been established or is not the primary analytical goal. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Principle of the Method
Benazepril hydrochloride exhibits maximum absorbance (λ-max) in the UV region, typically around 237-238 nm when dissolved in solvents like methanol or 0.1N HCl.[4][5][6] By measuring the absorbance of a sample solution at this wavelength and comparing it to a calibration curve prepared from known standards, the concentration of total benazepril can be accurately determined. This method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its linearity, accuracy, and precision.[5][7]
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
-
Reference Standard: Benazepril Hydrochloride USP Reference Standard.
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), Analytical Grade
-
-
Glassware: Class A volumetric flasks and pipettes.
Detailed Experimental Protocol
Step 1: Preparation of 0.1N HCl (Solvent/Blank)
-
Add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. This solution will serve as the solvent and the blank for spectrophotometric measurements.
Step 2: Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of the Benazepril Hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1N HCl and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with 0.1N HCl and mix well.
Step 3: Construction of the Calibration Curve
-
From the 100 µg/mL stock solution, prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks. A typical concentration range is 2-20 µg/mL.[5]
-
For 2 µg/mL: Pipette 0.2 mL of stock into a 10 mL flask.
-
For 5 µg/mL: Pipette 0.5 mL of stock into a 10 mL flask.
-
For 10 µg/mL: Pipette 1.0 mL of stock into a 10 mL flask.
-
For 15 µg/mL: Pipette 1.5 mL of stock into a 10 mL flask.
-
For 20 µg/mL: Pipette 2.0 mL of stock into a 10 mL flask.
-
-
Dilute each to the mark with 0.1N HCl and mix.
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λ-max (expected around 238 nm).
-
Measure the absorbance of each working standard at the determined λ-max, using 0.1N HCl as the blank.
-
Plot a graph of Absorbance (Y-axis) versus Concentration in µg/mL (X-axis). The plot should be linear, and the correlation coefficient (R²) should be ≥ 0.999.
Step 4: Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 benazepril tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of benazepril hydrochloride.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1N HCl and sonicate for 15-20 minutes to extract the drug.
-
Dilute to the mark with 0.1N HCl, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This is the sample stock solution (100 µg/mL nominal concentration).
-
Dilute 1.0 mL of the filtered sample stock solution to 10 mL with 0.1N HCl to obtain a theoretical concentration of 10 µg/mL.
Step 5: Measurement and Calculation
-
Measure the absorbance of the final diluted sample solution at the λ-max.
-
Calculate the concentration of benazepril in the sample solution using the regression equation from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample.
-
Concentration (µg/mL) = (Absorbance - y-intercept) / slope
-
-
Calculate the amount of benazepril in the original tablet using the following formula:
-
Amount (mg/tablet) = (Calculated Conc. × Dilution Factor × Average Tablet Weight) / (Weight of Powder Taken × 1000)
-
Method Validation & Data Presentation
The described method must be validated for its intended purpose. Key validation parameters as per ICH Q2(R1) guidelines are summarized below.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 2-20 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.5 µg/mL[2] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | ~1.2 µg/mL[2] |
Part 2: Isomer-Specific Analysis using Chiral HPLC with UV Detection
To resolve and quantify the individual stereoisomers of benazepril, a chromatographic separation is essential. Chiral HPLC is the authoritative method for this task.
Principle of the Method
Chiral HPLC utilizes a stationary phase (the column packing material) that is itself chiral. As the mixture of benazepril isomers passes through the column, transient diastereomeric complexes are formed between the isomers and the chiral stationary phase. The stability of these complexes differs for each isomer, causing them to travel through the column at different speeds, resulting in their separation. A UV detector placed at the column outlet measures the absorbance of the eluent at a fixed wavelength (e.g., 240 nm or 254 nm), generating a signal (a peak) as each separated isomer passes through.[3][8] The area of each peak is proportional to the concentration of that specific isomer.
Overview of a Typical Chiral HPLC Method
While the exact conditions must be optimized for the specific instrument and column used, published methods provide a reliable starting point.[1][3]
-
Column: Chiral AGP column (150 x 4.0 mm, 5 µm) or Chiralcel OD/OC columns.
-
Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of phosphate buffer (pH 6.0) and methanol (80:20, v/v).[1]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Interpretation
The output from the HPLC-UV system is a chromatogram. In a successful separation, each stereoisomer will appear as a distinct peak at a different retention time. The main peak will correspond to the active (S,S)-isomer, while smaller peaks at other retention times would indicate the presence of (R,R), (R,S), or (S,R) impurities. The percentage of each isomer can be calculated based on the area of its corresponding peak relative to the total area of all peaks.
Visualization of Analytical Workflows
The following diagram illustrates the two distinct analytical pathways for benazepril analysis.
Caption: Analytical workflows for benazepril quantification.
Conclusion
The spectrophotometric analysis of benazepril requires a clear understanding of the analytical objective. For rapid and reliable quantification of total benazepril , direct UV-Vis spectrophotometry is a simple, accurate, and cost-effective method. The protocol detailed in Part 1 provides a validated, step-by-step guide for this purpose. However, for the critical task of determining isomeric purity and quantifying individual stereoisomers, direct spectrophotometry is not applicable. The authoritative approach, outlined in Part 2, involves the use of chiral HPLC to first separate the isomers, followed by UV spectrophotometric detection to quantify them. Selecting the appropriate method is crucial for ensuring the quality, safety, and efficacy of benazepril-containing pharmaceutical products.
References
-
El-Yazbi, F. A., Abdine, H. H., & Shaalan, R. A. (1999). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 343–350. [Link]
-
Erk, N. (2001). Spectrophotometric determination of benazepril hydrochloride and hydrochlorothiazide in binary mixture using second derivative, second derivative of the ratio spectra and chemometric methods. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 299–307. [Link]
-
Jain, P. S., Chaudhari, A. J., & Patel, M. K. (2012). Simultaneous spectrophotometric estimation of Amlodipine Besylate and Benazepril HCl in pure and pharmaceutical dosage form. Der Pharma Chemica, 4(1), 349-355. [Link]
-
Kokane, P. A., Bhairav, B. A., & Saudagar, R. B. (2017). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Asian Journal of Research in Chemistry, 10(6), 841. [Link]
-
ResearchGate. (n.d.). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Retrieved from ResearchGate. [Link]
-
Stanisz, B., Paszun, S., & Leśniak, M. (2005). Validation of UV derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability. Acta Poloniae Pharmaceutica, 62(5), 345-350. [Link]
-
The Pharmacopeial Forum. (n.d.). Benazepril Hydrochloride. USP. [Link]
-
Sci-Hub. (n.d.). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Retrieved from Sci-Hub. [Link]
-
Semantic Scholar. (n.d.). Validation of UV derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability. [Link]
-
ResearchGate. (n.d.). Validation of UV derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability. Retrieved from ResearchGate. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. [Link]
-
Kublin, E., Czerwińska, K., Wyszomirska, E., Zajączkowską, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2015). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 72(2), 219–225. [Link]
-
Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4(12), 726-736. [Link]
-
Scientific Research Publishing. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. [Link]
-
Kublin, E., et al. (2015). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 72(2), 219-25. [Link]
-
IISTE. (n.d.). Spectrophotometric Simultaneous Determination of Benazepril and Hydrochlorothiazide in Commercial Pharmaceutical by Chemometric Methods. [Link]
Sources
- 1. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Benazepril Hydrochloride [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
Application of (R,R)-Benazepril in Pharmaceutical Quality Control: A Technical Guide
This technical guide provides a comprehensive overview of the application of (R,R)-Benazepril analysis in the pharmaceutical quality control of Benazepril hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights and detailed protocols for ensuring the stereochemical purity of this critical antihypertensive agent.
The Imperative of Stereochemical Purity in Benazepril
The Two Faces of a Molecule: Understanding Chirality
In the realm of pharmacology, the three-dimensional structure of a drug molecule is paramount to its interaction with biological systems. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Consequently, the control of chiral impurities is a critical aspect of pharmaceutical development and manufacturing to ensure product safety and efficacy.[2][3]
Benazepril: A Chiral Angiotensin-Converting Enzyme (ACE) Inhibitor
Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[2][4][5] It is a prodrug that is hydrolyzed in the body to its active metabolite, benazeprilat, which exerts its therapeutic effect by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][6] Benazepril possesses two stereogenic centers, leading to the possibility of four stereoisomers: (S,S), (R,R), (S,R), and (R,S). The therapeutically active form of the drug is the (S,S)-enantiomer.[7]
(R,R)-Benazepril: The Enantiomeric Impurity of Concern
The enantiomer of the active substance, (R,R)-Benazepril, along with the diastereomers ((R,S) and (S,R)), are considered impurities in the final drug product.[7][8] The presence of these stereoisomers can arise from the synthesis process or through stereochemical conversion under certain conditions. While specific pharmacological and toxicological data for (R,R)-Benazepril are not extensively detailed in publicly available literature, the principles of stereospecificity in drug action necessitate its stringent control. The presence of an unwanted enantiomer can place an unnecessary metabolic burden on the patient and potentially lead to unforeseen side effects.[1] Therefore, a robust and validated analytical method for the quantification of (R,R)-Benazepril is a cornerstone of quality control for Benazepril hydrochloride.
Analytical Strategy for Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation and quantification of chiral compounds in the pharmaceutical industry.[3] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and efficient method for resolving enantiomers.[9]
The Principle of Chiral Recognition
Chiral stationary phases are designed with a chiral selector that creates a stereospecific environment. Enantiomers interact with the CSP to form transient diastereomeric complexes. Differences in the stability of these complexes, governed by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times on the chromatographic column, enabling their separation and quantification.[10]
A Validated HPLC Method for the Determination of Benazepril Stereoisomers
A published method has demonstrated the successful separation of all four stereoisomers of benazepril hydrochloride, providing a reliable approach for the quality control of its enantiomeric purity.[7]
Table 1: Chromatographic Conditions for the Chiral Separation of Benazepril Stereoisomers
| Parameter | Condition |
| Column | Chiral AGP, 150 x 4.0 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 6.0) : Methanol (80:20, v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Source: Adapted from Kublin et al. (2015)[7]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, ensuring the trustworthiness and reliability of the analytical results.
Protocol 1: System Suitability
The system suitability test is a critical component of any analytical procedure, demonstrating that the chromatographic system is functioning correctly and is capable of providing accurate and precise results.
Workflow for System Suitability Testing
Figure 1: Workflow for System Suitability Testing.
Step-by-Step Protocol:
-
Preparation of the Resolution Solution: Accurately weigh and dissolve appropriate quantities of (S,S)-Benazepril hydrochloride and (R,R)-Benazepril hydrochloride reference standards in the mobile phase to obtain a solution containing a known concentration of each.
-
System Equilibration: Equilibrate the HPLC system, including the Chiral AGP column, with the mobile phase until a stable baseline is achieved.
-
Injections: Perform at least five replicate injections of the resolution solution.
-
Data Analysis: From the resulting chromatograms, calculate the following system suitability parameters:
-
Resolution (R): The resolution between the (S,S)-Benazepril and (R,R)-Benazepril peaks should be greater than or equal to 1.5.
-
Tailing Factor (T): The tailing factor for the (S,S)-Benazepril peak should be less than or equal to 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections of (S,S)-Benazepril should be less than or equal to 2.0%.
-
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (R) | ≥ 1.5 | Ensures baseline separation of the enantiomers for accurate quantification. |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak shape and column efficiency. |
| Precision (RSD) | ≤ 2.0% | Demonstrates the reproducibility of the analytical system. |
Protocol 2: Quantification of (R,R)-Benazepril in a Test Sample
This protocol outlines the procedure for the analysis of a Benazepril hydrochloride drug substance or product sample to determine the percentage of the (R,R)-enantiomeric impurity.
Workflow for Sample Analysis
Figure 2: Analytical Workflow for (R,R)-Benazepril Quantification.
Step-by-Step Protocol:
-
Preparation of Standard Solution: Prepare a standard solution of (R,R)-Benazepril hydrochloride reference standard in the mobile phase at a concentration relevant to the expected impurity level (e.g., 0.1% of the test sample concentration).
-
Preparation of Test Solution: Accurately weigh and dissolve a known amount of the Benazepril hydrochloride sample in the mobile phase to obtain a specified concentration (e.g., 1.0 mg/mL).
-
Chromatographic Analysis:
-
Ensure the system passes the system suitability test as described in Protocol 3.1.
-
Inject the standard solution to establish the retention time and response of the (R,R)-enantiomer.
-
Inject the test solution and record the chromatogram.
-
-
Data Analysis and Calculation:
-
Identify the peaks corresponding to (S,S)-Benazepril and (R,R)-Benazepril in the test solution chromatogram based on their retention times.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of (R,R)-Benazepril in the Benazepril hydrochloride sample using the following formula:
% (R,R)-Benazepril = (Area(R,R) / (Area(S,S) + Area(R,R))) x 100
Where:
-
Area(R,R) = Peak area of the (R,R)-Benazepril enantiomer
-
Area(S,S) = Peak area of the (S,S)-Benazepril enantiomer
-
Method Validation: The Foundation of Trustworthy Results
A fully validated analytical method is a self-validating system that provides a high degree of assurance in the quality of the data generated. The described HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).
Key validation parameters to be assessed include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other stereoisomers and potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The control of the (R,R)-Benazepril enantiomer is a critical quality attribute for Benazepril hydrochloride. The detailed HPLC method and protocols presented in this guide provide a robust framework for the accurate and reliable quantification of this chiral impurity. By implementing a well-validated analytical strategy, pharmaceutical manufacturers can ensure the stereochemical purity of their product, thereby safeguarding patient health and complying with stringent regulatory expectations.
References
- Asian Journal of Research in Pharmaceutical Sciences. (2017).
- Crasto, A. (n.d.). Benazepril Synthesis. Slideshare.
-
National Center for Biotechnology Information. (n.d.). Benazepril. PubChem. Retrieved from [Link]
- Merck Millipore. (2006). USP Method Benazepril RS.
- Kublin, E., Czerwińska, K., Wyszomirska, E., Zajączkowska, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2015). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 72(2), 219–225.
- Scientific Research Publishing. (2013).
- Synthink. (n.d.).
-
Drugs.com. (2025). Benazepril Monograph for Professionals. Retrieved from [Link]
- Veeprho. (n.d.).
- Analytical Chemistry: An Indian Journal. (2016). A sensitive, reproducible, and rapid stability indicating RP-HPLC method was developed and subsequently validated for simultaneous determination of both benazepril (BENZ), benazeprilat (BENZT), and amlodipine (AML) in presence of their basic hydrolysis degradation products in bulk powder, pharmaceutical formulation, and application to human plasma using moexipril (MOX) as an internal standard (IS).
- ChemicalBook. (n.d.). Benazepril synthesis.
- Jetir.org. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do.
-
Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
- Google Patents. (n.d.).
-
StatPearls. (2024). Benazepril. NCBI Bookshelf. Retrieved from [Link]
- ResearchGate. (2005). Benazepril Hydrochloride: Comprehensive Profile.
- Sigma-Aldrich. (n.d.). Benazepril European Pharmacopoeia (EP) Reference Standard.
- Pharmaffili
- Scribd. (n.d.). Benazepril Hydrochloride - British Pharmacopoeia.
- PubMed. (2012). [Preparation and characterization of Forms A and B of benazepril hydrochloride].
- USP. (2025).
- Scribd. (n.d.). Benazepril Hydrochloride.
- European Pharmacopoeia. (n.d.). Impurity Control in the European Pharmacopoeia.
- Sigma-Aldrich. (n.d.). Benazepril impurity A EP Reference Standard.
- MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- Academax. (2012). Preparation and characterization of Forms A and B of benazepril hydrochloride.
Sources
- 1. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. veeprho.com [veeprho.com]
- 9. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 10. ajpsonline.com [ajpsonline.com]
Application Note: A Comprehensive Protocol for Forced Degradation Studies of Benazepril Hydrochloride
Abstract: This document provides a detailed protocol for conducting forced degradation (stress testing) studies on benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. The protocol is designed to identify potential degradation products, establish degradation pathways, and support the development of a stability-indicating analytical method, in alignment with the principles outlined in the ICH Q1A(R2) guideline. Methodologies for hydrolytic, oxidative, thermal, and photolytic stress are presented, along with a framework for the analysis of resulting degradants.
Introduction: The Rationale for Stress Testing Benazepril Hydrochloride
Benazepril hydrochloride is an ester-containing prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, benazeprilat.[1][2] The presence of an ester functional group makes the molecule intrinsically susceptible to hydrolysis. Forced degradation studies are a regulatory necessity and a critical component of the drug development process, designed to probe the intrinsic stability of a drug substance.[3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to intentionally generate degradation products.[4]
The primary objectives for conducting a forced degradation study on benazepril hydrochloride are:
-
Identification of Degradation Pathways: Understanding the chemical vulnerabilities of the molecule, such as the hydrolysis of the ethyl ester to form benazeprilat, is crucial.[5][6]
-
Development of Stability-Indicating Methods: The study generates a complex sample matrix containing the parent drug and its degradants. This mixture is essential for developing and validating an analytical method (typically HPLC) that can accurately quantify the drug in the presence of its impurities and degradation products.[7][8]
-
Formulation and Packaging Development: Knowledge of how the drug degrades under various conditions (e.g., sensitivity to light or pH) informs the development of a stable dosage form and the selection of appropriate packaging.[8]
-
Regulatory Compliance: Conforming to international guidelines, such as ICH Q1A(R2), which mandate stress testing to elucidate the stability profile of the drug substance.[9][10]
The goal of these studies is not to completely destroy the drug but to achieve a target degradation of 5-20%.[9][11] This range provides sufficient quantities of degradation products for detection and characterization without rendering the sample unusable.
Known Degradation Pathways of Benazepril
Benazepril is known to be unstable under hydrolytic (acidic and basic) conditions.[5] The primary degradation pathway is the hydrolysis of the ethyl ester group to form the active metabolite, benazeprilat .[12][13] Another significant degradation mechanism is intramolecular cyclization, leading to the formation of a lactam derivative. Understanding these pathways is key to designing a robust study and interpreting the results.
Caption: Primary degradation pathways of Benazepril Hydrochloride.
Experimental Design and Protocols
This section details the step-by-step protocols for subjecting benazepril hydrochloride to various stress conditions. It is imperative to perform a control (unstressed) experiment in parallel for each condition.
-
Drug Substance: Benazepril Hydrochloride (Reference Standard)
-
Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Monobasic Potassium Phosphate, Orthophosphoric Acid. All reagents should be of analytical grade or higher.
-
Instrumentation:
The general workflow for a forced degradation study is a systematic process from sample preparation to data analysis.
Caption: General workflow for a forced degradation study.
The following conditions are starting points and may need to be adjusted to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 4-8 hours | To simulate acidic environments and induce hydrolysis of the ester and amide linkages.[6][15] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2-4 hours | To simulate alkaline environments. Base-catalyzed hydrolysis of esters is typically rapid.[13][15] |
| Oxidation | 6% H₂O₂ | Room Temp | 24 hours | To evaluate the drug's susceptibility to oxidation.[15][16] |
| Thermal Degradation | Dry Heat | 80 °C | 48-72 hours | To assess the intrinsic stability of the solid drug substance at elevated temperatures.[14] |
| Photolytic Degradation | Photostability Chamber | Ambient | As per ICH Q1B | To evaluate the drug's sensitivity to light, which can cause photochemical degradation.[3][5] |
Protocol Steps:
-
Acid Hydrolysis:
-
Accurately weigh and dissolve benazepril HCl in 0.1 M HCl to achieve a concentration of ~1 mg/mL.
-
Heat the solution in a water bath at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 6, 8 hours).
-
Immediately cool the aliquot and neutralize with an equivalent volume and concentration of NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Accurately weigh and dissolve benazepril HCl in 0.1 M NaOH to achieve a concentration of ~1 mg/mL.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).
-
Immediately neutralize with an equivalent volume and concentration of HCl.
-
Dilute with the mobile phase to the final analytical concentration.
-
-
Oxidative Degradation:
-
Accurately weigh and dissolve benazepril HCl in a solution of 6% H₂O₂ to achieve a concentration of ~1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 8, 16, 24 hours).
-
Dilute with the mobile phase to the final analytical concentration.
-
-
Thermal Degradation:
-
Place a thin layer of solid benazepril HCl powder in a petri dish.
-
Expose to dry heat in an oven at 80 °C.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, allow it to cool, dissolve it in mobile phase, and dilute to the final analytical concentration.
-
-
Photolytic Degradation:
-
Expose both solid powder and a solution (in water or methanol) of benazepril HCl to light in a calibrated photostability chamber.
-
The exposure should be consistent with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare samples for analysis by dissolving/diluting to the final analytical concentration.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time. For benazepril, a reversed-phase HPLC (RP-HPLC) method is commonly employed.[7][14]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and resolution for benazepril and its likely degradants.[7][14] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (35:65 v/v) | A common mobile phase for ACE inhibitors, offering good peak shape and separation. The pH can be adjusted to optimize resolution.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.[14] |
| Detection | UV at 240 nm | A wavelength where both benazepril and its key degradants exhibit significant absorbance.[7] |
| Injection Volume | 20 µL | Standard volume for quantitative analysis. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
The key to a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or matrix components.
-
Specificity Demonstration: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent benazepril peak and from each other (Resolution > 1.5).
-
Peak Purity: Utilize a PDA detector to assess peak purity. This analysis compares spectra across the peak to ensure no co-eluting impurities are present.
-
Mass Balance: The sum of the assay value of benazepril and the percentage of all degradation products should be close to 100%. A good mass balance demonstrates that all major degradation products have been detected.
Conclusion
This application note provides a robust and scientifically grounded protocol for conducting forced degradation studies on benazepril hydrochloride. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively identify potential degradants, elucidate degradation pathways, and develop a validated, stability-indicating HPLC method. This information is fundamental to ensuring the quality, safety, and efficacy of the final drug product and is an indispensable part of any regulatory submission.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bhardwaj, S. K., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 124-136. [Link]
-
Shah, D. A., Bhatt, K. K., Mehta, R. S., Baldania, S. L., & Gandhi, T. R. (2005). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 147-155. [Link]
-
Jadhav, S. D., et al. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. [Link]
-
Hanyšová, L., Klimeš, J., & Cáp, L. (2005). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 511-518. [Link]
-
Health Canada. (1997). Product Monograph: pms-BENAZEPRIL. [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Itoh, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]
-
Hemdan, A., Omar, A. E., Farouk, M., & Mohamed, D. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry: An Indian Journal, 16(15), 112. [Link]
-
Patil, A. S., et al. (2018). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Analytical Chemistry Letters, 8(4), 552-564. [Link]
-
Devi, G. D., Kumar, S. S., & Kumar, D. A. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. JETIR, 11(6). [Link]
-
Hanyšová, L., Klimeš, J., & Cáp, L. (2005). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. [Link]
-
Devi, G. D., et al. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. ResearchGate. [Link]
-
Hemdan, A. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. PubMed. [Link]
-
SMPDB. (n.d.). Benazepril Action Pathway. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
ICH. (1996). Q1A(R2) Guideline. [Link]
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]
-
Clarke, G. S. (Ed.). (2005). Benazepril Hydrochloride: Comprehensive Profile. ResearchGate. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
FDA. (n.d.). Lotensin (benazepril hydrochloride) Label. [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. resolvemass.ca [resolvemass.ca]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Benazepril Enantiomer Resolution
Welcome to the technical support center for the chiral separation of benazepril. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to common challenges encountered during method development. This resource moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you might be facing during your analysis. Each answer provides a logical progression of steps to identify and solve the issue.
Q1: I'm not seeing any separation of the benazepril enantiomers (co-elution). What are my first steps?
A1: Co-elution is a common starting point in chiral method development. It indicates that the current conditions do not provide sufficient enantioselective interaction between the analytes and the Chiral Stationary Phase (CSP). Here’s how to approach this systematically:
-
Confirm System Suitability: First, ensure your HPLC system and column are performing correctly. Inject a well-characterized chiral compound known to resolve on your specific CSP to confirm the column is active.
-
Drastically Change Mobile Phase Polarity: The most critical factor is the strength of the organic modifier. The interaction between benazepril and the CSP is often a delicate balance of hydrogen bonding, π-π interactions, and steric hindrance.[1][2]
-
For Normal Phase (e.g., on a Chiralcel® OD column): If you are using a mobile phase like Hexane/Isopropanol (IPA) (90:10), the polarity might be too high, preventing the necessary interactions. Decrease the IPA content significantly, for example, to 95:5 or even 98:2. This strengthens the interaction of the enantiomers with the CSP, which is often required for resolution.
-
For Reversed-Phase/Polar Organic (e.g., on a Chiral AGP column): If using a mobile phase like Phosphate Buffer/Methanol (80:20), the organic content might be too high or too low.[3] Try adjusting the methanol concentration to 15% and then to 25% to see if any separation is induced.
-
-
Introduce/Verify an Additive: Benazepril has both acidic (carboxylic acid) and basic (secondary amine) functional groups. Controlling their ionization state is crucial for consistent interaction with the CSP.
-
Normal Phase: An acidic additive is almost always required to suppress the ionization of the carboxyl group and reduce peak tailing.[1] Ensure you have an additive like 0.1% trifluoroacetic acid (TFA) or acetic acid in your mobile phase.[3][4]
-
Reversed-Phase: The pH of the aqueous buffer is paramount. A method for benazepril on a Chiral AGP column uses a phosphate buffer at pH 6.0.[3] If your pH is too low (e.g., <3), the amine will be fully protonated, and if it's too high (e.g., >7), the carboxylic acid will be fully deprotonated. Both extremes can alter the molecule's conformation and its ability to engage in chiral recognition. Verify your buffer pH and try adjusting it by ±0.5 pH units.
-
If these initial steps do not yield any separation, the chosen CSP may not be suitable for benazepril under any mobile phase conditions. At this point, screening alternative CSPs (e.g., switching from a polysaccharide-based to a protein-based column) is the most efficient path forward.[5][6]
Q2: I have some separation, but the resolution is poor (Resolution, Rs < 1.5). How can I improve it?
A2: Achieving baseline resolution (Rs ≥ 1.5) is the goal for accurate quantification. Poor resolution can be tackled by improving selectivity (α) or efficiency (N).
-
Optimize Organic Modifier Percentage: This is the most effective way to fine-tune selectivity. Make small, incremental changes to the strong solvent percentage. For a Hexane/IPA mobile phase, adjust the IPA content by 1-2% increments (e.g., from 10% to 8% or 12%). For a Buffer/Methanol system, adjust the methanol percentage similarly. Record the resolution at each step to find the "sweet spot."
-
Change the Organic Modifier: The type of alcohol used in normal phase can significantly alter selectivity. Alcohols act as polar modifiers that compete with the analyte for hydrogen bonding sites on the CSP.[7]
-
If you are using Isopropanol (IPA), try switching to Ethanol. Ethanol is more polar than IPA and can offer different steric interactions.
-
In some cases, a less polar alcohol like n-butanol can enhance retention and improve resolution.
-
-
Adjust Additive Concentration: The concentration of your acidic or basic additive can fine-tune selectivity.
-
Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve efficiency and, consequently, resolution. This is a trade-off, as it increases run time.
-
Reduce Column Temperature: Lowering the temperature (e.g., from 30°C to 20°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity and better resolution.[6] However, be aware that this will also increase retention time and backpressure.
Q3: My peaks are broad and tailing. What's causing this and how do I fix it?
A3: Peak tailing is typically caused by secondary, non-enantioselective interactions or issues with the analyte's ionization state.
-
Check for Mismatched Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Injecting a sample dissolved in a very strong solvent (like pure methanol in a 95:5 Hexane/IPA mobile phase) will cause severe peak distortion. Ideally, dissolve your sample directly in the mobile phase.
-
Optimize Additive Type and Concentration: This is the most common cause for tailing with acidic or basic analytes.
-
Acidic Tailing (Carboxylic Acid Group): In normal phase, insufficient acidic additive (TFA or acetic acid) will lead to unwanted ionic interactions with the CSP. Increase the acid concentration in 0.05% increments.
-
Basic Tailing (Amine Group): The secondary amine on benazepril can interact with residual silanols on the silica support. In normal phase, adding a basic competitor like 0.1% DEA can effectively mask these sites and improve peak shape.[8] In reversed-phase, ensure your buffer pH is appropriate to control the ionization of the amine group.[3]
-
-
Reduce Sample Mass Load: Overloading the column is a frequent cause of broad, tailing peaks. Reduce the injection concentration by half and see if the peak shape improves. The standard concentration in HPLC is often around 1 mg/mL, but for chiral separations, lower concentrations may be necessary.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about method development strategy for benazepril.
Q1: What are the recommended starting conditions for benazepril enantiomer resolution on different types of chiral columns?
A1: The choice of starting conditions is entirely dependent on the Chiral Stationary Phase (CSP). Direct separation using a CSP is the most common and effective approach.[2][5] Below are validated starting points based on published methods for benazepril and similar ACE inhibitors.
| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase Mode | Recommended Starting Mobile Phase | Detection | Reference |
| Protein-Based | Chiral AGP | Reversed-Phase | 80:20 (v/v) Phosphate Buffer (pH=6.0) / Methanol | 240 nm | [3] |
| Polysaccharide-Based | Chiralcel OD | Normal Phase | 85:15:0.1 (v/v/v) Hexane / Isopropanol / Trifluoroacetic Acid | 254 nm | [3] |
| Polysaccharide-Based | Chiralcel OJ-H | Normal Phase | 90:10 (v/v) n-Hexane / 2-Propanol + 0.2% TFA + 0.1% DEA | 220 nm | [4] |
Note: These are starting points. Optimization will be required based on your specific system and column batch.
Q2: Why are acidic or basic additives necessary in the mobile phase?
A2: Mobile phase additives are not just problem-solvers; they are essential tools for controlling the chemistry of the separation.[9] Benazepril is an amphiprotic molecule containing both a carboxylic acid group and a secondary amine.
-
Role of Acidic Additives (e.g., TFA, Acetic Acid): In normal and polar organic modes, an acidic additive protonates the carboxylate anion, neutralizing its charge. This is critical because an ionized analyte can interact strongly and non-selectively with any polar sites on the CSP or support material, leading to severe peak tailing and poor resolution. By keeping the carboxyl group in its neutral (-COOH) form, you promote consistent, enantioselective interactions.[1]
-
Role of Basic Additives (e.g., DEA, Triethylamine): A basic additive is used to suppress undesirable interactions involving the analyte's basic functional group (the amine). It can act in two ways: 1) It can deprotonate the protonated amine, neutralizing its charge, or 2) It can compete with the analyte's amine for active sites (like residual silanols) on the stationary phase that cause peak tailing.[8] For molecules like benazepril, they are sometimes used in combination with an acid to achieve optimal peak shape.[4]
Q3: How does the choice of organic modifier (e.g., isopropanol vs. ethanol) affect the separation?
A3: In normal phase chiral chromatography, the organic modifier, typically a short-chain alcohol, is a critical component of selectivity. It competes with the analyte for polar interaction sites (especially hydrogen-bonding sites) on the CSP.[7]
-
Polarity and Strength: The polarity of the alcohol affects its eluting strength. The general strength order is Methanol > Ethanol > Isopropanol (IPA). A stronger alcohol will reduce retention time.
-
Steric Effects: The size and structure of the alcohol molecule influence how it, and the analyte, can sterically fit into the chiral cavities or grooves of the stationary phase. Switching from IPA to the smaller ethanol molecule can change the orientation of benazepril within the chiral selector, potentially revealing or enhancing enantioselective interactions that were not possible with IPA. This can lead to a significant change in the separation factor (α). Therefore, if optimization with one alcohol stalls, switching to another is a powerful strategy to alter selectivity.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a powerful but sometimes overlooked parameter for optimizing chiral separations. Chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is temperature-dependent.
-
Improving Resolution: In most cases, decreasing the column temperature (e.g., from 40°C to 25°C or 15°C) increases selectivity (α). The lower thermal energy leads to more stable and longer-lasting interactions, amplifying the energetic difference between the two enantiomer-CSP complexes, which results in better resolution.
-
Potential for Elution Order Reversal: In some instances, changing the temperature can fundamentally alter the mechanism of chiral recognition. This can lead to a decrease in resolution, co-elution, or even a complete reversal of the elution order of the enantiomers.[6] Therefore, if you are struggling to resolve enantiomers at ambient temperature, exploring both sub-ambient (e.g., 15°C) and elevated (e.g., 40°C) temperatures is a valid optimization strategy.
Protocols and Data
Experimental Protocol: A Step-by-Step Workflow for Mobile Phase Optimization
This protocol outlines a systematic approach to developing a chiral separation method for benazepril, starting from an initial screening.
-
Step 1: Column Selection & Initial Screening:
-
Select at least two columns based on different chiral stationary phases (e.g., one polysaccharide-based like Chiralcel OD and one protein-based like Chiral AGP).
-
Use the recommended starting conditions for each column (see FAQ Q1 table).
-
Inject the benazepril standard and assess the results. If partial or full separation is observed on one, proceed with that column.
-
-
Step 2: Optimization of Organic Modifier Concentration:
-
Using the most promising column, prepare a series of mobile phases with varying concentrations of the organic modifier. For example, if using Hexane/IPA, prepare 95:5, 90:10, 85:15, and 80:20 mixtures (all containing 0.1% TFA).
-
Inject the standard with each mobile phase and record the retention times (k), separation factor (α), and resolution (Rs).
-
Plot Rs vs. % Modifier to find the optimal concentration.
-
-
Step 3: Optimization of Additives:
-
Using the optimal organic modifier concentration from Step 2, vary the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.15% TFA).
-
If peak tailing persists, add a basic modifier (e.g., 0.1% DEA) and re-evaluate the chromatogram.
-
-
Step 4: Temperature Optimization:
-
Set the column temperature to three different levels: sub-ambient (15°C), ambient (25°C), and elevated (40°C).
-
Equilibrate the system at each temperature and inject the sample.
-
Select the temperature that provides the best balance of resolution, peak shape, and analysis time.
-
-
Step 5: Final Validation:
-
Once the optimal conditions are established, perform several replicate injections to confirm the method's reproducibility and robustness.
-
Diagram: Mobile Phase Optimization Workflow
This diagram illustrates the logical flow for troubleshooting and optimizing your chiral separation method.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. eijppr.com [eijppr.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. tsijournals.com [tsijournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Benazepril HPLC Analysis
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common challenge in the HPLC analysis of benazepril: peak tailing. Asymmetrical peaks can significantly compromise the accuracy and reproducibility of quantification, making it critical to diagnose and resolve the underlying issues. This guide is structured in a practical question-and-answer format, explaining not just the steps to take but the scientific principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how do I know if my peak has a problem?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half.[1] This indicates that a portion of the analyte molecules are experiencing unwanted secondary interactions, causing them to be retained longer than the main population.[2][3]
To quantify peak shape, we use the USP Tailing Factor (Tf) , also known as the asymmetry factor. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, while a value less than 1 indicates fronting.[4] For most analytical methods, a tailing factor of ≤ 2.0 is considered acceptable, though values closer to 1.0 are always desirable for better resolution and integration.[5]
You can calculate the tailing factor using the formula: Tf = W₀.₀₅ / (2f) Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.[4][6]
Q2: I'm only seeing peak tailing for benazepril, not other compounds in my run. What makes it susceptible to this issue?
A2: This is a classic sign that the issue is chemical, not mechanical. Benazepril is a basic compound, with a reported pKa of approximately 4.55.[7] This chemical nature is the primary reason it is prone to tailing in reversed-phase HPLC, which typically uses silica-based columns.
The problem stems from secondary ionic interactions with the stationary phase. Here's the mechanism:
-
Silanol Groups: Silica-based columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[1][2] These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above ~3.0.[6][8]
-
Analyte Charge: As a basic compound, benazepril will be protonated (positively charged) in mobile phases with a pH below its pKa.
-
Unwanted Interaction: The positively charged benazepril molecules can interact with the negatively charged silanol sites via ion-exchange.[5][9] This secondary retention mechanism is stronger and less uniform than the primary hydrophobic interaction, causing some analyte molecules to lag behind and create a "tail".[2][3]
The diagram below illustrates this problematic interaction.
Caption: Interaction of protonated benazepril with ionized silanol sites.
Troubleshooting Workflow: A Step-by-Step Guide
If you observe peak tailing for benazepril, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for benazepril peak tailing.
Q3: How do I correctly adjust my mobile phase to fix tailing?
A3: The mobile phase is your most powerful tool for controlling peak shape for ionizable compounds like benazepril.[10][11]
-
pH Adjustment (Primary Solution): The goal is to suppress the ionization of the silica silanol groups. By lowering the mobile phase pH to a range of 2.5 - 3.0 , you ensure the silanols are fully protonated (Si-OH) and neutral, which eliminates the secondary ionic interaction with benazepril.[3][5] Use an acidic modifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to achieve this.[12][13]
-
Expert Tip: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol). This ensures an accurate and reproducible pH.[14]
-
-
Buffer Strength: Using a buffer (e.g., potassium phosphate) at a sufficient concentration (typically 10-25 mM) helps maintain a stable pH and can improve peak symmetry.[12]
-
Competing Base Additives: If pH adjustment alone is insufficient, adding a small amount of a "competing base" or "silanol suppressor" like triethylamine (TEA) can be effective.[9][15] The positively charged TEA molecules will preferentially bind to the active silanol sites, effectively shielding them from benazepril.[9]
-
Caution: Competing bases can shorten column lifetime by accelerating stationary phase hydrolysis. Use them judiciously and only when necessary.[9]
-
-
Organic Modifier Choice: Acetonitrile is generally preferred, but in some cases, methanol can reduce silanol activity by forming hydrogen bonds with the Si-OH groups, acting as a mild suppressor.[2]
Q4: My mobile phase seems correct, but the peak is still tailing. Could it be my column?
A4: Absolutely. The column is the heart of the separation, and its chemistry is critical.
-
Column Type and Quality: Not all C18 columns are created equal. For basic compounds like benazepril, you should use:
-
High-Purity, Type B Silica: Modern columns are made from ultra-pure silica with very low metal content.[2][16] Metal impurities can increase the acidity of nearby silanol groups, worsening tailing.[1][17]
-
End-Capped Columns: End-capping is a process that covers many of the residual silanol groups with a small, non-polar cap (like a trimethylsilyl group).[2][3][15] A column that is "fully end-capped" will exhibit significantly less tailing for basic compounds.
-
Specialty Columns: Consider columns specifically designed for the analysis of basic compounds. These may feature embedded polar groups or other proprietary surface modifications that shield silanols and improve peak shape.[18][19]
-
-
Column Age and Contamination: Over time, a column's stationary phase can degrade, especially when used with aggressive mobile phases. This can expose more active silanol sites.[4] Contaminants from unfiltered samples can also accumulate at the column inlet, leading to peak distortion.[20] If you suspect column degradation, replacing it with a new one is a definitive diagnostic step.[3]
Q5: I've optimized my method and am using a new column, but I still see some tailing. What else could be wrong?
A5: If you've addressed the primary chemical causes, it's time to look at secondary and system-level effects.
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing.[20][21] Try reducing your sample concentration or injection volume.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[20] Benazepril hydrochloride is soluble in water and methanol, making it compatible with typical reversed-phase mobile phases.[22][23][24]
-
Extra-Column Volume: This refers to the volume within your HPLC system outside of the column itself, such as in long or wide-diameter connection tubing, fittings, or the detector flow cell.[6] Excessive extra-column volume causes band broadening that can manifest as peak tailing for all peaks in the chromatogram. Use narrow-bore (0.005" ID or smaller) PEEK tubing and ensure all connections are properly made to minimize dead volume.[6]
Key Protocols & Data Summary
Protocol 1: Preparation of pH-Adjusted Mobile Phase
This protocol describes the preparation of 1 liter of a mobile phase consisting of 20mM Potassium Phosphate Buffer:Acetonitrile (60:40 v/v) at pH 2.8.
-
Prepare Aqueous Buffer: Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L beaker.
-
Adjust pH: Place a calibrated pH meter probe into the solution. While stirring, slowly add 85% phosphoric acid dropwise until the pH reaches 2.8 ± 0.05.
-
Bring to Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask and add HPLC-grade water to the mark. This is your 1 L of aqueous buffer.
-
Mix Mobile Phase: In a dedicated mobile phase reservoir, combine 600 mL of the prepared aqueous buffer with 400 mL of HPLC-grade acetonitrile.
-
Degas: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the pump.[25]
Table 1: Troubleshooting Summary for Benazepril Peak Tailing
| Potential Cause | Underlying Mechanism | Recommended Action(s) | Expected Outcome |
| Incorrect Mobile Phase pH | Ionized silanols (Si-O⁻) on the column interact with protonated benazepril.[2][5] | Lower mobile phase pH to 2.5-3.0 to neutralize silanol groups.[3][13] | Tailing factor decreases significantly as ionic interactions are eliminated. |
| Low-Quality or Old Column | High concentration of active, un-capped silanol groups or metal impurities.[1][4] | Replace with a modern, high-purity, fully end-capped C18 column.[6][15] | Improved peak symmetry due to a more inert stationary phase surface. |
| Sample Overload | Saturation of the stationary phase leads to non-linear partitioning.[20] | Reduce sample concentration or injection volume by 50%.[21] | Peak shape becomes more symmetrical as the analyte operates in the linear range of the isotherm. |
| Extra-Column Volume | Peak dispersion in tubing and connections outside the column.[6] | Use shorter, narrower ID tubing (≤0.005"). Ensure fittings are zero-dead-volume.[6][25] | Sharper, more symmetrical peaks for all compounds in the analysis. |
| Insufficient Buffering | Unstable pH at the column surface allows for transient silanol ionization. | Add a buffer (e.g., 20mM phosphate) or a competing base (e.g., 0.1% TEA).[9][12] | More stable retention times and improved peak shape. |
References
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Cayman Chemical. (2022, September 30). Benazepril (hydrochloride) - PRODUCT INFORMATION.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Medicines.org.au. (2019, December 2). Benazepril Hydrochloride.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Sentell, K. B., & Dorsey, J. G. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A, 1011(1-2), 23-9.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.
- Fengchen Group Co., Ltd. (n.d.). Benazepril Hydrochloride Or Benazepril Hcl BP EP USP CAS 86541-74-4.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- LCGC International. (2013, May 1). HPLC Column Selection.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- ChemicalBook. (n.d.). Benazepril CAS#: 86541-75-5.
- PCCA. (n.d.). BENAZEPRIL HYDROCHLORIDE USP.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ACE HPLC. (n.d.). COLUMN TROUBLESHOOTING newsletter.
- Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
- Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- DrugBank. (n.d.). Benazepril Hydrochloride.
- PubChem. (n.d.). Benazepril Hydrochloride.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. hplc.eu [hplc.eu]
- 13. support.waters.com [support.waters.com]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. welch-us.com [welch-us.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. Benazepril Hydrochloride Or Benazepril Hcl BP EP USP CAS 86541-74-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 23. BENAZEPRIL HYDROCHLORIDE USP - PCCA [pccarx.com]
- 24. Benazepril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Matrix Effects in Benazepril Bioanalysis
<Step_2>
Introduction
Welcome to the technical support center for benazepril bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS to quantify benazepril and its active metabolite, benazeprilat, in biological matrices. Benazepril is a prodrug that is rapidly hydrolyzed to benazeprilat, the active angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of these compounds is critical for pharmacokinetic and bioequivalence studies.
However, like many bioanalytical methods, the analysis of benazepril is susceptible to matrix effects, which can significantly compromise data quality. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological sample, such as phospholipids.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and overcome these challenges.
Troubleshooting Guide
This section addresses specific, common issues encountered during the bioanalysis of benazepril.
Q1: I'm observing significant and inconsistent ion suppression for both benazepril and benazeprilat. What is the likely cause and how can I fix it?
A1: This is a classic sign of matrix effects, most commonly caused by phospholipids from plasma or serum samples when using electrospray ionization (ESI) in positive mode.[1][3] Phospholipids are highly abundant in plasma (~1 mg/mL) and have a tendency to co-extract with analytes, especially with simpler sample preparation techniques like protein precipitation (PPT).[1][4] They can co-elute with your analytes of interest, compete for ionization in the MS source, and ultimately suppress the analyte signal, leading to poor sensitivity, accuracy, and reproducibility.[5]
Causality: The non-polar alkyl tails of phospholipids are retained on reversed-phase LC columns, while their polar head groups (like phosphocholine) ionize well in ESI+. This combination makes them a primary culprit for interference.
Solutions:
-
Optimize Sample Preparation: Your first line of defense is a cleaner sample. While protein precipitation is fast, it is notoriously poor at removing phospholipids.[4] Consider upgrading your sample preparation method.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. An optimized LLE protocol using a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) can effectively partition benazepril and benazeprilat away from many endogenous interferences.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is very effective at removing phospholipids.[6] Polymeric reversed-phase cartridges or specialized phospholipid removal plates (e.g., HybridSPE) can yield exceptionally clean extracts, significantly reducing matrix effects.[4][7]
-
-
Improve Chromatographic Separation:
-
Use a Diverter Valve: Program the divert valve on your LC system to send the initial, unretained portion of the run (where salts and highly polar interferences elute) and the final, highly organic portion (where phospholipids often elute) to waste instead of the mass spectrometer.
-
Gradient Elution: Employ a sufficiently long and steep gradient to chromatographically separate benazepril and benazeprilat from the main phospholipid elution window.
-
Q2: My internal standard (IS) signal is also highly variable and doesn't seem to be correcting for the ion suppression. What's wrong?
A2: This issue points to a suboptimal choice of internal standard. If you are using a structural analog IS (e.g., another ACE inhibitor), its chromatographic behavior and ionization efficiency may not perfectly match that of benazepril and benazeprilat.[8][9] Therefore, it may experience a different degree of ion suppression, leading to inaccurate correction and high variability in the analyte/IS ratio.
Causality: For an IS to effectively compensate for matrix effects, it must co-elute with the analyte and be affected by co-eluting interferences in the exact same way.[10][11]
Solution: The Gold Standard
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS, such as benazeprilat-d5, is the ideal choice for LC-MS/MS bioanalysis.[12][13] Because it is chemically identical to the analyte, it will have the same extraction recovery, chromatographic retention time, and ionization response.[10][11] Any matrix effect that suppresses the analyte signal will suppress the SIL-IS signal to the same degree, resulting in a constant analyte/IS ratio and providing reliable quantification.[2][11] The FDA's bioanalytical method validation guidance emphasizes the importance of demonstrating that the assay is free from potential interfering substances.[14] A suitable IS is a key component of achieving this.
Q3: I switched to a SIL-IS (benazeprilat-d5), but I still see some variability and my sensitivity is poor at the LLOQ. Why isn't it a perfect fix?
A3: While a SIL-IS is excellent for correcting variability, it cannot overcome a fundamental loss of signal.[8] If ion suppression is severe, both your analyte and SIL-IS signals will be driven down into the noise, especially at the lower limit of quantitation (LLOQ).[1] A SIL-IS can mask the underlying problem of a "dirty" sample extract, but it cannot create a signal that isn't there.
Causality: The goal is not just to correct for suppression, but to eliminate it as much as possible to ensure the method is sensitive and robust. The FDA guidance requires that methods be validated to ensure their reliability.[15][16]
Solutions:
-
Re-evaluate Sample Cleanup (Mandatory): This is the most effective strategy.[17] Even with a SIL-IS, you should aim to minimize matrix effects. A cleaner sample preparation method like SPE or HybridSPE will remove the interfering phospholipids, allowing the true signal for both your analyte and SIL-IS to be detected with much higher intensity and consistency.[4][7]
-
Check for Source Contamination: High levels of phospholipids can contaminate the MS source over time, leading to a gradual decline in sensitivity for all analytes.[3] Perform routine source cleaning as part of your instrument maintenance.
-
Optimize MS Source Parameters: Experiment with source parameters (e.g., gas flows, temperature, spray voltage) to find conditions that maximize the benazepril/benazeprilat signal and potentially minimize the ionization of interfering compounds.
Visualizing the Problem & Solution
Mechanism of Ion Suppression
The following diagram illustrates how co-eluting matrix components, like phospholipids, interfere with the ionization of benazepril in the ESI source.
Caption: ESI Ion Suppression Mechanism.
Systematic Troubleshooting Workflow
This workflow provides a logical decision tree for diagnosing and resolving matrix effect issues.
Sources
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Detection Sensitivity for Benazepril Impurities
Welcome to the technical support center for the analysis of benazepril and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize sensitive analytical methods for impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to enhance the sensitivity and robustness of your detection methods.
Introduction: The Criticality of Sensitive Impurity Detection
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2][3][4] During its synthesis and storage, or upon exposure to environmental factors like heat, light, and moisture, various impurities can form.[5][6] These impurities, which can be related substances, degradation products, or residual solvents, must be meticulously monitored to ensure the safety, efficacy, and quality of the final drug product, as mandated by regulatory authorities like the FDA and EMA.[5]
Detecting these impurities at trace levels presents a significant analytical challenge. This guide provides a structured approach to troubleshooting and enhancing the sensitivity of your analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
Troubleshooting Guide: Enhancing Sensitivity and Resolving Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My impurity peaks are very small and close to the baseline noise. How can I increase their signal-to-noise (S/N) ratio?
Answer: Improving the signal-to-noise ratio is fundamental to achieving lower detection limits. This requires a dual approach: increasing the signal intensity of the impurity peaks and reducing the baseline noise.
1. Increasing Signal Intensity:
-
Optimize Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for the impurity of interest, not just for the parent benazepril API. If the UV spectra of the impurities are unknown, a Photo-Diode Array (PDA) detector is invaluable for identifying the optimal wavelength for each peak. The typical detection wavelength for benazepril and its impurities is around 240 nm.[7][8]
-
Decrease Column Internal Diameter (ID): Reducing the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) concentrates the sample in a smaller volume, leading to taller and narrower peaks, which significantly boosts sensitivity.[9] Remember to adjust the flow rate accordingly.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be cautious. Overloading the column can lead to peak distortion and reduced resolution. This is often coupled with sample enrichment techniques.
-
Sample Enrichment (Solid-Phase Extraction - SPE): For extremely low-level impurities, an offline or online SPE step can be used to concentrate the impurities from a larger sample volume before injection.[10]
2. Reducing Baseline Noise:
-
High-Purity Solvents: Always use high-purity, HPLC or LC-MS grade solvents and additives.[11] Lower-grade solvents can contain contaminants that contribute to a noisy baseline, especially in gradient elution.[11]
-
Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from causing noise in the detector.[12]
-
System Cleanliness: A contaminated system (e.g., detector flow cell, column) is a common source of noise. Implement a regular system flushing and maintenance protocol.[12]
Question 2: I am having trouble separating a critical impurity from the main benazepril peak or another impurity. What steps can I take to improve resolution?
Answer: Co-elution is a frequent challenge in impurity analysis.[13] Achieving baseline separation is crucial for accurate quantification. Here’s a systematic approach to improving resolution:
1. Mobile Phase Optimization: This is the most powerful tool for manipulating selectivity.
-
Adjusting pH: The pH of the aqueous portion of your mobile phase can dramatically alter the retention of ionizable compounds like benazepril and its acidic or basic impurities.[14] Systematically varying the pH (e.g., in 0.2 unit increments) can significantly impact selectivity. For benazepril, which has acidic and basic functionalities, a mobile phase pH around 2.5 to 4.5 is often a good starting point.[7][15]
-
Varying Organic Modifier: If you are using acetonitrile, try substituting it with methanol or vice-versa. The different solvent properties can alter elution patterns and improve separation.[15]
-
Modifying Buffer Concentration: The concentration of the buffer can influence peak shape and retention, especially for ionic impurities.
2. Gradient Optimization:
-
Shallow Gradients: Employing a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for closely eluting compounds to separate.
-
Isocratic Holds: Introducing isocratic holds at specific points in the gradient can help resolve difficult peak pairs.
3. Stationary Phase Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or a C18 with a different bonding density) might provide the necessary resolution.[7][16]
-
Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm in UHPLC systems) increases column efficiency, leading to narrower peaks and better resolution.[14][17]
Question 3: I suspect a new, unknown impurity is present in my stressed sample, but I can't identify it. How can I proceed?
Answer: The identification and characterization of unknown impurities are critical steps in drug development. A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for this task.[13][18]
Step-by-Step Protocol for Unknown Impurity Identification:
-
High-Resolution Mass Spectrometry (HRMS):
-
Perform an LC-MS analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will provide a highly accurate mass measurement of the unknown impurity.[18]
-
Use the accurate mass to predict the elemental composition of the molecule.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the ion of the unknown impurity in the mass spectrometer and fragment it.
-
Analyze the resulting fragmentation pattern. This pattern is a structural fingerprint of the molecule.
-
-
Forced Degradation & Mechanistic Analysis:
-
Compare the fragmentation pattern of the unknown impurity with that of benazepril.[18] This can reveal how the structure has been modified (e.g., addition of an oxygen atom in oxidative degradation).
-
Benazepril is known to be unstable under hydrolytic conditions, leading to the formation of benazeprilat.[6][18] It is also susceptible to photochemical degradation.[18] Understanding these degradation pathways can help predict the structures of potential impurities.
-
Diagram: Benazepril Degradation Pathway
The primary degradation pathway for benazepril is hydrolysis of the ester group to form its active metabolite, benazeprilat.
Caption: Primary hydrolytic degradation of benazepril to benazeprilat.
Frequently Asked Questions (FAQs)
Q1: What are the most common known impurities of benazepril? A1: The most common impurities include benazeprilat (the active metabolite and a primary degradant) and other related compounds specified by pharmacopeias.[18][19] The United States Pharmacopeia (USP) lists several related compounds, such as Benazepril Related Compound A (Benazepril Diketopiperazine), Benazepril Related Compound B (a diastereomer), and others.[19][20][21][22][23]
Q2: My baseline is drifting, especially during a gradient run. What could be the cause? A2: Baseline drift in gradient elution is often due to impurities in the mobile phase, particularly in the weaker solvent (the one with a lower percentage of organic modifier).[11] It can also be caused by temperature fluctuations in the column or detector, or an inadequately conditioned column. Ensure you are using high-purity solvents and allow sufficient time for the column to equilibrate.[9][12]
Q3: I am observing "ghost peaks" in my chromatogram. Where do they come from? A3: Ghost peaks are spurious peaks that are not from the injected sample. They often originate from contaminants in the mobile phase, wash solvent, or from carryover in the autosampler.[24] To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the contamination source is likely the mobile phase or the HPLC system itself.[24]
Q4: How can I confirm if my method is truly "stability-indicating"? A4: A stability-indicating method is one that can accurately detect decreases in the amount of the active pharmaceutical ingredient (API) due to degradation.[8] To validate this, you must perform forced degradation studies where the drug is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[6][8] The method must be able to separate the intact drug from all the degradation products formed under these conditions.[25]
Experimental Protocols & Data
Protocol: HPLC Method Optimization for Benazepril Impurity Profiling
This protocol provides a starting point for developing a sensitive HPLC method.
-
Column Selection: Start with a high-efficiency C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B (linear ramp)
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Optimization Strategy:
-
Inject a solution containing benazepril and known impurity standards.
-
If resolution is poor, first try adjusting the gradient slope (e.g., extend the ramp from 20 to 30 minutes).
-
Next, adjust the pH of Mobile Phase A in small increments (e.g., to 2.8 or 3.2) and observe the change in selectivity.
-
Table: Impact of Method Parameters on Sensitivity & Resolution
| Parameter | Change | Expected Impact on Sensitivity | Expected Impact on Resolution | Key Consideration |
| Column ID | 4.6 mm → 2.1 mm | Significant Increase | Increase | Requires lower flow rate and micro-flow cell for optimal performance. |
| Particle Size | 5 µm → 1.8 µm | Increase | Significant Increase | Results in much higher backpressure; requires a UHPLC system.[17] |
| Mobile Phase pH | Adjust to optimize ionization | Varies per impurity | Can be Significant | Crucial for separating ionizable impurities from the API. |
| Gradient Slope | Steeper → Shallower | No direct impact | Increase | Increases analysis time. |
| Detector | UV → MS | Massive Increase | N/A (provides mass info) | Provides structural information and is highly selective and sensitive.[13] |
Workflow Diagram: Troubleshooting Low Sensitivity
Caption: A systematic workflow for troubleshooting low sensitivity issues.
References
-
Small Molecule Pathway Database. (n.d.). Benazepril Metabolism Pathway. SMPDB. [Link]
-
PathWhiz. (n.d.). Benazepril metabolic pathway. [Link]
-
Veeprho. (n.d.). Benazepril Impurities and Related Compound. [Link]
-
Rao, R. N., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 124-36. [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
El-Kimary, E. R., et al. (2016). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of Chromatographic Science, 54(8), 1358-1364. [Link]
-
Ravisankar, P., et al. (2022). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Creative Research Thoughts, 10(6). [Link]
-
Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4, 726-740. [Link]
-
Sahu, S., & Sahu, P. K. (2014). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Pharmascience Inc. (1997, June 24). Product Monograph: pms-BENAZEPRIL. [Link]
-
SynThink. (n.d.). Benazepril EP Impurity and USP Related Compounds. [Link]
-
Jain, R., et al. (2013). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Analytical Chemistry Letters, 3(1), 58-64. [Link]
-
U.S. Pharmacopeia. (n.d.). Benazepril Hydrochloride. [Link]
-
ResearchGate. (n.d.). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. [Link]
-
ResearchGate. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. [Link]
-
Trungtamthuoc.com. (2025, February 13). Benazepril Hydrochloride Tablets USP 2025. [Link]
-
Urquhart, L., & Edwards, C. (2024, October 5). Benazepril. StatPearls - NCBI Bookshelf. [Link]
-
Scientific Research Publishing. (2013, December 1). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. [Link]
-
PubMed. (2009). Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. [Link]
-
Pharmaffiliates. (n.d.). Benazepril-Impurities. [Link]
-
MDPI. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques. [Link]
-
PubChem. (n.d.). Benazepril. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry. [Link]
-
Ars Pharmaceutica. (2022). Development and Validation of a Reverse Phase-High Performance Liquid Chromatography Method for the Assay of Benazepril Hydrochloride using. [Link]
-
Jetir.org. (2024, June 7). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. [Link]
-
ResearchGate. (2025, August 10). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. [Link]
-
Analytical Chemistry: An Indian Journal. (2016). Development of a Validated Stability Indicating Rp Hplc Method for Simultan eous Determination of Benazepril, Benazeprilat, and Amlodipine. [Link]
-
SynZeal. (n.d.). Benazepril Hydrochloride EP Impurity C. [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. PathWhiz [pathbank.org]
- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. veeprho.com [veeprho.com]
- 15. academic.oup.com [academic.oup.com]
- 16. scirp.org [scirp.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benazepril Hydrochloride [drugfuture.com]
- 20. Benazepril USP Related Compound B | CAS No- 86541-77-7 [chemicea.com]
- 21. store.usp.org [store.usp.org]
- 22. Benazepril Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
Technical Support Center: Strategies for Preventing Racemization in Benazepril Synthesis
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of Benazepril. As an angiotensin-converting enzyme (ACE) inhibitor, the therapeutic efficacy of benazepril is critically dependent on its specific stereochemistry, ((3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride). The presence of its other stereoisomers can lead to reduced efficacy or undesirable side effects, making stereochemical control a paramount concern in its synthesis.[1][2]
This document is structured as a series of questions and answers to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: At which stage of benazepril synthesis is the risk of racemization highest?
The primary risk of racemization occurs during the formation of the amide bond that links the two key chiral fragments: the (S)-homophenylalanine ethyl ester moiety and the (S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid moiety. This reaction is fundamentally a peptide coupling, a step notorious for potential loss of stereochemical integrity at the α-carbon of the activated amino acid derivative.[3][4]
Q2: What is the primary chemical mechanism responsible for this racemization?
The racemization during amide bond formation is predominantly caused by the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This mechanism proceeds as follows:
-
Activation: The carboxyl group of the N-protected homophenylalanine derivative is activated by a coupling reagent.
-
Intramolecular Cyclization: The oxygen atom of the N-acyl group attacks the activated carboxyl carbon, forming a planar, achiral oxazolone ring.
-
Enolization & Racemization: In the presence of a base, the proton at the α-carbon (the chiral center) of the oxazolone is abstracted. The resulting enolate is achiral.
-
Reprotonation: Subsequent reprotonation of the enolate can occur from either face of the planar ring, leading to a mixture of (S) and (R) configurations, thereby causing racemization.
Caption: Mechanism of racemization via oxazolone formation.
Q3: How does my choice of coupling reagent and additives affect stereochemical purity?
The selection of the coupling system is the most critical factor in preventing racemization.
-
Carbodiimides (DCC, DIC): When used alone, reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are highly prone to inducing racemization.[5] They form a highly reactive O-acylisourea intermediate which rapidly cyclizes to the problematic oxazolone.
-
Racemization Suppressing Additives: To mitigate this, carbodiimides should always be used with nucleophilic additives. These additives function by intercepting the O-acylisourea intermediate to form an active ester that is more reactive towards the amine nucleophile and less prone to oxazolone formation.[3]
-
1-Hydroxybenzotriazole (HOBt): The classic additive that significantly reduces racemization.[3][5]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization.[3][4]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A modern, non-explosive alternative to HOAt and HOBt that provides excellent racemization suppression and high coupling efficiency.[3][5]
-
-
Onium Salts (HBTU, HATU, PyBOP): Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are pre-activated forms of HOBt and HOAt, respectively.[6][7] They are highly efficient and generally provide low levels of racemization, with HATU often being superior due to the electronic effects of the aza-group.[8]
| Coupling System | Racemization Potential | Mechanism of Suppression |
| DIC (alone) | High | None |
| DIC / HOBt | Low | Forms HOBt active ester, competes with oxazolone formation.[3] |
| DIC / Oxyma | Very Low | Forms Oxyma active ester, a highly effective competitor.[5] |
| HBTU / Base | Low | In-situ formation of HOBt active ester.[8] |
| HATU / Base | Very Low | In-situ formation of HOAt active ester, which is more effective.[7] |
Q4: What is the role of the base, and which one should I use?
The base is required to neutralize protonated amines and can influence the rate of racemization. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization by promoting the deprotonation of the oxazolone intermediate.[9] Weaker, non-nucleophilic bases are preferred.
-
Recommended: N-methylmorpholine (NMM), 2,4,6-collidine.
-
Use with Caution: Diisopropylethylamine (DIPEA), Triethylamine (TEA).
For particularly sensitive couplings, using the hydrochloride salt of the amine component with one equivalent of base can be a safer strategy than using the free amine with an additional equivalent of base.
Q5: How do N-terminal protecting groups help prevent racemization?
The choice of the N-terminal protecting group on the homophenylalanine moiety is crucial. Urethane-type protecting groups are strongly recommended over simple acyl groups.
-
Urethane-type groups (Fmoc, Boc, Z): These groups significantly reduce the tendency for oxazolone formation.[5][10] The lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making it a weaker nucleophile and disfavoring the intramolecular cyclization required to form the oxazolone.
-
Acyl-type groups (e.g., Acetyl): These groups increase the risk of racemization and should be avoided for the chiral amino acid component during coupling.
Q6: Are there alternative synthetic routes that circumvent this problematic coupling?
Yes, several strategies can establish the desired stereocenters without a direct, potentially racemizing peptide coupling step.
-
Asymmetric Aza-Michael Addition: A powerful strategy involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For benazepril, L-homophenylalanine ethyl ester can be added to a suitable α,β-unsaturated precursor of the benzazepine ring. This method can kinetically control the formation of the desired (S,S) diastereomer, although the diastereoselectivity can be highly dependent on solvent and reaction conditions.[11][12][13]
-
Crystallization-Induced Asymmetric Transformation: This technique can be used to resolve a mixture of diastereomers. Under conditions where the two diastereomers can epimerize (interconvert), the less soluble, desired diastereomer crystallizes out of solution. According to Le Chatelier's principle, the equilibrium shifts to continuously form more of the desired isomer, eventually leading to a high yield of a single stereoisomer.[14][15] This is often achieved by heating a mixture of the isomers in a suitable solvent like p-xylene.[15]
Protocols & Methodologies
Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma
This protocol details a robust method for coupling the chiral fragments of benazepril while minimizing epimerization.
-
Preparation: In a clean, dry, inert atmosphere (N₂ or Ar) reaction vessel, dissolve the N-protected (S)-homophenylalanine derivative (1.0 eq.) and OxymaPure® (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the solution and stir for 15-20 minutes at 0 °C to pre-form the active ester.
-
Coupling: To a separate vessel, dissolve the (S)-3-amino-benzazepine derivative (1.05 eq.) and a weak base such as N-methylmorpholine (NMM) (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Add the amine solution to the pre-activated acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the by-product (diisopropylurea, DIU). Proceed with standard aqueous work-up and purification by column chromatography.
Caption: Workflow for a racemization-suppressed coupling reaction.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is essential to validate your synthetic protocol.
-
Column Selection: A chiral stationary phase (CSP) is required. Columns like Chiral AGP, or polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are commonly used for separating ACE inhibitors and their intermediates.[16][17]
-
Mobile Phase Preparation: A typical mobile phase for a Chiral AGP column might consist of a buffered aqueous solution with an organic modifier. For example: an 80:20 (v/v) mixture of phosphate buffer (pH 6.0) and methanol.[16] Normal phase conditions (e.g., hexane/isopropanol) are often used for polysaccharide columns.[16]
-
Sample Preparation: Prepare a dilute solution of the purified benazepril sample (e.g., 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis:
-
Quantification: Identify the peaks corresponding to the desired (S,S) diastereomer and any unwanted stereoisomers. Calculate the enantiomeric or diastereomeric excess using the peak areas.
References
-
Peptide synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Semantic Scholar. Available at: [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. Available at: [Link]
-
Benazepril Impurities and Related Compound. Veeprho. Available at: [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Benazepril EP Impurity and USP Related Compounds. SynThink. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed, National Institutes of Health (NIH). Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Co., Ltd. Available at: [Link]
-
The Essential Role of Coupling Reagents in Modern Peptide Synthesis. Creed Sup. Available at: [Link]
-
IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]
- US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. Google Patents.
- US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. Google Patents.
-
Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. Taylor & Francis Online. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. nbinno.com [nbinno.com]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. [PDF] Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 15. US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Assay Method for Benazepril
Welcome to the technical support center for the development of stability-indicating assay methods for benazepril. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you in your laboratory work.
Introduction to Stability-Indicating Methods for Benazepril
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, benazeprilat.[1][3][4] The ester linkage in benazepril makes it susceptible to hydrolysis, which is a primary degradation pathway.[5][6] Therefore, a stability-indicating assay method (SIAM) is crucial. A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[7] The development of such a method is a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for benazepril?
A1: The primary degradation pathway for benazepril is hydrolysis of the ester group, which converts the benazepril prodrug into its pharmacologically active diacid metabolite, benazeprilat.[5][11][12] This hydrolysis can be catalyzed by acid or base and is a key reaction to monitor in stability studies.[6][11][13]
Q2: Why is a reversed-phase HPLC (RP-HPLC) method commonly used for benazepril analysis?
A2: RP-HPLC is favored for its ability to separate compounds with a wide range of polarities. Benazepril and its primary degradant, benazeprilat, have different polarities, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique offers high resolution, sensitivity, and reproducibility for quantifying benazepril in the presence of its degradation products.[14][15]
Q3: What are the typical forced degradation conditions for benazepril?
A3: Forced degradation studies, or stress testing, are essential to demonstrate the specificity of the analytical method.[16] For benazepril, typical conditions involve exposing it to:
-
Acid hydrolysis: e.g., 0.1 M HCl at elevated temperatures.[11][17]
-
Base hydrolysis: e.g., 0.1 N NaOH, which can rapidly degrade benazepril to benazeprilat.[6][12]
-
Oxidative degradation: e.g., 3-6% hydrogen peroxide (H₂O₂).[6][18]
-
Thermal degradation: e.g., dry heat at temperatures like 80°C.[6][19]
-
Photolytic degradation: exposure to UV and visible light as per ICH Q1B guidelines.[19][20]
Q4: How do I select the appropriate detection wavelength for my HPLC analysis of benazepril?
A4: The detection wavelength should be chosen to maximize the response for benazepril while minimizing interference from potential degradants and excipients. This is typically done by examining the UV spectra of benazepril and its major degradation products. A wavelength of around 240 nm is commonly used for the analysis of benazepril.[15][19][20] Using a photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal wavelength.[15]
Troubleshooting Guide
This section addresses common issues encountered during the development and execution of a stability-indicating HPLC method for benazepril.
Issue 1: Poor resolution between benazepril and benazeprilat peaks.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Explanation: The ionization state of both benazepril and benazeprilat is pH-dependent. Benazeprilat, being a dicarboxylic acid, is more polar than benazepril. Adjusting the mobile phase pH can alter the hydrophobicity of the molecules and their interaction with the stationary phase, thereby improving separation.
-
Solution:
-
-
Possible Cause 2: Incorrect mobile phase composition.
-
Explanation: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer affects the retention times and resolution of the analytes.
-
Solution:
-
Systematically vary the percentage of the organic modifier. Decreasing the organic solvent concentration will generally increase retention times and may improve resolution.
-
Experiment with different organic solvents. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[12]
-
-
Issue 2: Peak tailing for the benazepril or benazeprilat peak.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Explanation: The presence of free silanol groups on the silica-based stationary phase can lead to secondary ionic interactions with the basic amine groups in benazepril and benazeprilat, causing peak tailing.
-
Solution:
-
Use a modern, end-capped C18 column to minimize exposed silanol groups.
-
Add a competing base, such as triethylamine or octylamine, to the mobile phase at a low concentration (e.g., 0.1-0.2%).[19] This will preferentially interact with the active silanol sites.
-
Operate at a lower pH to protonate the silanol groups and reduce their interaction with the analytes.
-
-
-
Possible Cause 2: Column overload.
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce the concentration of the sample being injected.
-
Ensure that the injection volume is appropriate for the column dimensions.
-
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Explanation: If the column is not properly equilibrated with the mobile phase before each injection, especially when running a gradient, retention times can shift.
-
Solution:
-
Ensure a sufficient equilibration time between runs. This is typically 5-10 column volumes.
-
Monitor the baseline and pressure to confirm the system is stable before injecting.
-
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Explanation: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent mobile phase delivery.[21][22] Improperly mixed or degassed mobile phases can also cause problems.
-
Solution:
-
Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.
-
Prime the pumps to remove any air bubbles.
-
Perform routine maintenance on the HPLC pump, including checking seals and check valves.[22]
-
-
Issue 4: No degradation observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Explanation: The concentration of the stressor, temperature, or duration of exposure may not be sufficient to induce degradation.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature or prolong the exposure time. It's a balance; the goal is to achieve partial degradation (e.g., 5-20%) to demonstrate separation, not complete degradation of the API.
-
For photostability, ensure the light exposure meets the intensity and duration specified in ICH Q1B.
-
-
Experimental Protocols and Data
Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies as part of developing a stability-indicating method.
Caption: Workflow for forced degradation studies of benazepril.
Step-by-Step Protocol: Acid Hydrolysis
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of benazepril hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of approximately 1 mg/mL.
-
Stress Sample Preparation: Transfer a specific volume of the stock solution into a flask. Add an equal volume of 0.1 M hydrochloric acid.
-
Heating: Heat the mixture in a water bath at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 3 hours).[11]
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration within the linear range of the method.
-
Analysis: Inject the prepared sample into the HPLC system.
Example HPLC Method Parameters
The following table summarizes a typical set of starting parameters for an RP-HPLC method for benazepril. Method optimization will be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for benazepril and its more polar degradants.[11] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) | A buffered mobile phase ensures consistent ionization and retention. Acetonitrile is a common organic modifier.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.[14][19] |
| Detection | UV at 240 nm | Benazepril exhibits significant absorbance at this wavelength.[15][19] |
| Column Temp. | Ambient or controlled (e.g., 30°C) | A controlled temperature ensures reproducible retention times. |
| Injection Vol. | 20 µL | A typical injection volume; should be optimized based on concentration and sensitivity.[19] |
Benazepril Degradation Pathway
The primary degradation of benazepril involves the hydrolysis of its ethyl ester to form the active dicarboxylic acid, benazeprilat.
Caption: Simplified degradation pathway of benazepril.
Validation of the Stability-Indicating Method
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, excipients). | Peak purity index > 0.999 (from PDA detector); no interference at the retention time of benazepril. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999.[20] |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0%.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.[14] |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD ≤ 2.0% for parameters like flow rate, pH, and mobile phase composition.[18] |
References
-
Hemdan A, Omar AE, Farouk M, et al. Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Anal Chem Ind J. 2016;16(15):112. [Link]
-
Benazepril Metabolism Pathway. Small Molecule Pathway Database (SMPDB). [Link]
-
Benazepril metabolic pathway. PathWhiz. [Link]
-
Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. [Link]
-
Eranki RVJ, et al. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. 2013. [Link]
-
Firke SD, et al. Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Analytical Chemistry Letters. 2018;8(4):552-564. [Link]
-
Jain D, et al. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. J Chromatogr A. 2013;1271(1):124-36. [Link]
-
Hemdan A. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL. 2017;100(4):1043-1048. [Link]
-
Jadhav SB, et al. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. J Pharm Biomed Anal. 2007;43(2):765-9. [Link]
-
Firke SD, et al. Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Taylor & Francis Online. 2018. [Link]
-
Jain D, et al. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. ResearchGate. [Link]
-
Benazepril Impurities. Alfa Omega Pharma. [Link]
-
Singh G, Siddiqui A. Benazepril. StatPearls. 2024. [Link]
-
pms-BENAZEPRIL (benazepril hydrochloride) Product Monograph. Pharmascience Inc. 1997. [Link]
-
Soumya V, et al. Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. ResearchGate. 2024. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. 2003. [Link]
-
Eranki RVJ, et al. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scirp.org. 2013. [Link]
-
ICH Stability Guidelines. LSC Group®. [Link]
-
Rao TN, et al. A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. ResearchGate. 2017. [Link]
-
Hemdan A. Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine... Analytical Chemistry: An Indian Journal. 2016. [Link]
-
What is a stability indicating method? AmbioPharm. [Link]
-
ICH Stability Testing Guidelines. SNS Courseware. [Link]
-
Youssef RM, et al. Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. 2004. [Link]
-
ICH Stability Indicating Guidelines. Scribd. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. 2025. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Soumya V, et al. Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Jetir.org. 2024. [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. PathWhiz [pathbank.org]
- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 10. snscourseware.org [snscourseware.org]
- 11. tsijournals.com [tsijournals.com]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. longdom.org [longdom.org]
- 15. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. youtube.com [youtube.com]
Refinement of Chiral Separation Methods for ACE Inhibitors: A Technical Support Guide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the refinement of chiral separation methods for Angiotensin-Converting Enzyme (ACE) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantioselective analysis of this critical class of pharmaceuticals. Here, we synthesize technical accuracy with field-proven insights to empower you to develop robust, efficient, and reliable chiral separation methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and troubleshooting of chiral separation methods for ACE inhibitors.
Q1: Why is chiral separation of ACE inhibitors so important?
Many ACE inhibitors, such as ramipril and benazepril, are chiral compounds, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs to ensure safety and efficacy.[1] Therefore, accurate chiral separation is essential for quality control, pharmacokinetic studies, and regulatory compliance.
Q2: Which chromatographic technique—HPLC, SFC, or CE—is best for my ACE inhibitor?
The optimal technique depends on your specific analytical goals, such as speed, resolution, and environmental impact.
-
High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique due to its versatility and the vast number of available chiral stationary phases (CSPs).[2] It can be applied in normal-phase, reversed-phase, and polar organic modes.
-
Supercritical Fluid Chromatography (SFC) is gaining prominence as a "green" alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase.[3] It often provides faster separations and higher efficiency than HPLC.[3][4]
-
Capillary Electrophoresis (CE) offers extremely high separation efficiency and requires minimal sample and reagent volumes.[1] It is particularly useful for charged analytes and can be a powerful complementary technique.
Q3: How do I select the right Chiral Stationary Phase (CSP) for my ACE inhibitor?
CSP selection is often an empirical process, but a systematic screening approach is most effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely successful for a broad range of compounds, including ACE inhibitors.[5][6] For instance, CHIRALCEL® and CHIRALPAK® columns are excellent starting points. For captopril and its derivatives, amylose-based (CHIRAL PACK IB) and cellulose-based (CHIRACEL OD-H, CHIRACEL OJ) stationary phases have shown good separability.[5]
Q4: What is the role of mobile phase additives, and how do I choose them?
Mobile phase additives are crucial for improving peak shape and resolution, especially for ionizable compounds like ACE inhibitors.
-
For basic analytes , adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (0.1-0.5%) to the mobile phase can reduce peak tailing by competing with the analyte for active silanol sites on the stationary phase.[7][8]
-
For acidic analytes , an acidic modifier such as trifluoroacetic acid (TFA) or formic acid (0.1-0.5%) helps to suppress the ionization of the analyte and improve peak symmetry.[8][9] The concentration of these additives should be carefully optimized, as excessive amounts can sometimes diminish resolution.[9]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chiral separation of ACE inhibitors.
HPLC Troubleshooting
Issue 1: Poor or No Enantiomeric Resolution
-
Symptom: Co-eluting or partially resolved enantiomeric peaks (Resolution < 1.5).
-
Possible Causes & Solutions:
-
Inappropriate CSP: The selected chiral stationary phase may not be suitable for your analyte.
-
Action: Screen a diverse set of CSPs, including different polysaccharide derivatives.[7]
-
-
Suboptimal Mobile Phase: The mobile phase composition may not provide adequate selectivity.
-
Action: Systematically vary the type and ratio of organic modifiers (e.g., isopropanol, ethanol, acetonitrile in normal phase). In reversed-phase, adjust the buffer pH and organic content.[7]
-
-
Incorrect Temperature: Temperature can significantly impact chiral recognition.[7]
-
Action: Evaluate the separation at different temperatures (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often enhance enantioselectivity.[7]
-
-
Issue 2: Peak Tailing or Fronting
-
Symptom: Asymmetrical peaks leading to poor integration and reduced resolution.
-
Possible Causes & Solutions:
-
Secondary Interactions: Analyte interaction with residual silanol groups on the silica support is a common cause of tailing for basic compounds.
-
Action: Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[7]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[10]
-
Action: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.[7]
-
-
Inappropriate Mobile Phase pH: For ionizable ACE inhibitors, the mobile phase pH can affect peak shape.
-
Action: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
-
Issue 3: Ghost Peaks
-
Symptom: Unexpected peaks appearing in the chromatogram, often during a gradient run.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents or buffers can appear as ghost peaks.
-
Action: Use high-purity (HPLC or MS-grade) solvents and prepare fresh mobile phase daily.[7]
-
-
Autosampler Carryover: Residue from a previous injection can be introduced into the current run.
-
Action: Run a blank injection (sample solvent only). If the ghost peak appears, optimize the needle wash procedure.[7]
-
-
SFC Troubleshooting
Issue 1: Poor Resolution or Co-elution
-
Possible Causes & Solutions:
-
Suboptimal Co-solvent: The choice of co-solvent (e.g., methanol, ethanol, acetonitrile) significantly impacts selectivity.
-
Action: Screen different co-solvents. Methanol is a good starting point, but other alcohols or acetonitrile can offer different selectivities.
-
-
Incorrect Backpressure: Backpressure affects the density of the supercritical fluid, which in turn influences retention and selectivity.[4]
-
Action: Optimize the backpressure within the column's and system's limits (typically 100-200 bar).[4]
-
-
CE Troubleshooting
Issue 1: No or Poor Enantiomeric Separation
-
Possible Causes & Solutions:
-
Inappropriate Chiral Selector: The type and concentration of the chiral selector in the running buffer are critical.
-
Action: Screen different chiral selectors (e.g., cyclodextrins, antibiotics). Optimize the concentration of the selected chiral selector.[1]
-
-
Suboptimal Buffer pH: The pH of the running buffer affects the charge of both the analyte and the chiral selector, influencing their interaction.
-
Action: Systematically vary the buffer pH to find the optimal value for complexation and separation.
-
-
Issue 2: Unstable Current or Baseline
-
Possible Causes & Solutions:
-
Buffer Depletion or Mismatch: Running out of buffer in the vials or a mismatch between the buffer in the capillary and the vials can cause current instability.
-
Capillary Fouling: Adsorption of sample components to the capillary wall can lead to an unstable baseline.
-
Part 3: Protocols and Method Development
This section provides detailed, step-by-step methodologies for developing chiral separation methods for specific ACE inhibitors.
Protocol 1: Chiral HPLC Method Development for Ramipril
This protocol is based on a validated method for the enantiomeric separation of ramipril.[9]
-
Column: CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) with 0.2% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Optimization Strategy:
-
The ratio of n-hexane to 2-propanol can be adjusted to optimize retention time and resolution.
-
The concentrations of TFA and DEA are critical for good peak shape and selectivity. Varying the acid concentration can significantly impact retention time.[9]
-
Protocol 2: Chiral SFC Method Screening for ACE Inhibitors
This protocol provides a general screening approach for the chiral separation of ACE inhibitors using SFC.
-
Columns (for screening):
-
CHIRALPAK IA, IB, IC, ID, IE, IF
-
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (with 0.1% DEA for basic/neutral compounds or 0.1% TFA for acidic compounds)
-
-
Gradient: 5% to 40% B in 5 minutes
-
Flow Rate: 3 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV (diode array detector to monitor multiple wavelengths)
-
Optimization: Once a "hit" is identified on a particular column, an isocratic method can be developed by optimizing the percentage of co-solvent and the backpressure to achieve the desired resolution and analysis time.
Protocol 3: Chiral CE Method for Lisinopril Diastereomers
This protocol is based on a method for the separation of lisinopril diastereomers.[13]
-
Capillary: Fused silica (e.g., 50 µm i.d., 57 cm total length)
-
Running Buffer: 25 mM sodium cholate in a suitable buffer at an optimized pH.
-
Voltage: 25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
-
Optimization Strategy:
-
The concentration of the bile salt (sodium cholate) and the pH of the running buffer are the most critical parameters for achieving separation.
-
The addition of an organic modifier (e.g., methanol) to the running buffer can also be explored to fine-tune the separation.
-
Part 4: Data and Validation
Table 1: Comparison of Chiral Separation Techniques for ACE Inhibitors
| Feature | HPLC | SFC | CE |
| Speed | Moderate | Fast[3] | Very Fast |
| Resolution | Good to Excellent | Good to Excellent | Excellent |
| Solvent Consumption | High | Low[3] | Very Low[1] |
| "Green" Chemistry | Poor (especially normal phase) | Excellent[3] | Very Good |
| Throughput | Moderate | High | High |
| Method Development | Well-established, wide column selection | Gaining popularity, requires specialized equipment | Can be complex, sensitive to buffer composition |
Table 2: Recommended Chiral Stationary Phases for ACE Inhibitors
| ACE Inhibitor | Recommended CSPs | Separation Mode | Reference |
| Captopril | CHIRALCEL OD-H, CHIRALCEL OJ, CHIRAL PACK IB | Normal Phase | [5] |
| Ramipril | CHIRALCEL OJ-H | Normal Phase | [9] |
| Benazepril | Chiral AGP | Reversed-Phase | [14] |
| Lisinopril | (Separated as diastereomers) | Reversed-Phase (achiral column) or CE | [13][15] |
| Enalapril | (Separated as diastereomers) | Reversed-Phase (achiral column) | [16][17][18] |
Table 3: Validation Parameters for Chiral Purity Assays of ACE Inhibitors
As per ICH guidelines, the following parameters should be validated for a chiral purity method.[19]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to separate and quantify the desired enantiomer and its chiral impurity from each other and from other potential impurities. | Resolution (Rs) > 1.5 between enantiomers. |
| Linearity | Proportionality of the analytical response to the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the reporting limit to 120% of the specification for the undesired enantiomer. |
| Accuracy | Closeness of the measured value to the true value. | % Recovery typically within 90-110% for the minor enantiomer at the specification limit. |
| Precision | Repeatability and intermediate precision of the measurements. | RSD ≤ 10% for the minor enantiomer at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | S/N ratio ≥ 3. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on resolution and quantification. |
Part 5: Visual Diagrams (Graphviz)
References
-
A Validated Chiral HPLC Method for the Enantiomeric Separation of Ramipril. (2009). Trade Science Inc.[Link]
-
Fast chiral supercritical fluid chromatography (SFC) separation of... (n.d.). ResearchGate. [Link]
-
Troubleshooting of Capillary Electrophoresis. (2024). PharmaGuide. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). LCGC North America. [Link]
-
Capillary Electrophoresis (CE) Troubleshooting Tips. (2020). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]
-
A generic separation strategy for chiral compounds in supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
-
Chiral separation of ramipril Drug by HPLC methods. (n.d.). ResearchGate. [Link]
-
Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review. [Link]
-
Chiral Analysis of Captopril Derivatives by Hplc Methods. (2019). ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025). ResearchGate. [Link]
-
Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. (2025). ResearchGate. [Link]
-
Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. (n.d.). Taylor & Francis Online. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). Semantic Scholar. [Link]
- Method for analyzing isomers of enalapril and enalaprilat. (n.d.).
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). National Institutes of Health. [Link]
-
Separation methods for captopril in pharmaceuticals and biological fluids. (2012). Journal of Separation Science. [Link]
- Method for analyzing isomers of enalapril and enalaprilat. (1997).
-
User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. (2017). Journal of Chromatographic Science. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]
-
IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (n.d.). APTEKA. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. (n.d.). National Institutes of Health. [Link]
-
Troubleshooting Capillary Electrophoresis Systems. (n.d.). American Laboratory. [Link]
-
DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Marmara Pharmaceutical Journal. [Link]
- Synthesis method of benazepril intermediate and benazepril hydrochloride. (n.d.).
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Troubleshooting Capillary Electrophoresis Instrumentation and Separations. (n.d.). CASSS. [Link]
-
High-Performance Liquid Chromatographic Identification of Ramipril, and its Precursor Enantiomers Using a Chiralpak OT (+)-Column. (1992). Semantic Scholar. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Molecules. [Link]
-
Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. (2013). ResearchGate. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. tsijournals.com [tsijournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
- 12. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. researchgate.net [researchgate.net]
- 16. EP0863764A1 - Method for analyzing isomers of enalapril and enalaprilat - Google Patents [patents.google.com]
- 17. US5670655A - Method for analyzing isomers of enalapril and enalaprilat - Google Patents [patents.google.com]
- 18. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (R,R)-Benazepril Reference Standard
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the (R,R)-Benazepril reference standard. As a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor Benazeprilat, the chemical integrity of the Benazepril standard is paramount for accurate analytical measurements, pharmacokinetic studies, and formulation development. This document offers a structured approach to minimizing degradation, troubleshooting common stability issues, and ensuring the reliable performance of the reference material in your experiments. Our guidance is grounded in established scientific principles and pharmacopeial standards to uphold the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of the (R,R)-Benazepril reference standard.
Q1: What is the primary cause of (R,R)-Benazepril degradation?
A1: The most significant degradation pathway for Benazepril is hydrolysis of its ethyl ester group to form the active metabolite, Benazeprilat (also known as Benazepril diacid or USP Benazepril Related Compound C).[1][2][3] This reaction is catalyzed by exposure to moisture and can be accelerated by acidic or basic conditions.[1][2]
Q2: What are the recommended storage conditions for the solid reference standard?
A2: To ensure long-term stability, the solid (R,R)-Benazepril hydrochloride reference standard should be stored in a tightly sealed container, protected from moisture and light, at a refrigerated temperature of 2-8°C.[4] The United States Pharmacopeia (USP) recommends preserving the standard in well-closed containers at a temperature below 30°C, preferably between 15°C and 30°C, but refrigeration is a common and prudent practice for long-term preservation.
Q3: How long are stock solutions of Benazepril stable?
A3: The stability of Benazepril in solution is highly dependent on the solvent and storage conditions. In a typical HPLC mobile phase of methanol:water, solutions have been shown to be stable for at least 24 hours at room temperature.[5] However, for maximum reliability, it is best practice to prepare solutions fresh daily. Aqueous solutions are particularly susceptible to hydrolysis and it is not recommended to store them for more than one day.[6] If storage is necessary, keep solutions refrigerated (2-8°C) and protected from light. Always perform a system suitability check before use to verify the integrity of the standard.
Q4: Is Benazepril sensitive to light?
A4: Yes. Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, have demonstrated that Benazepril undergoes photochemical degradation.[1][2][7][8] Therefore, it is critical to protect both the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide: Degradation Issues
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues related to the degradation of the (R,R)-Benazepril reference standard.
Issue 1: An additional major peak is observed in my chromatogram, eluting earlier than Benazepril.
Q: My HPLC analysis of a freshly prepared Benazepril standard solution shows a significant secondary peak. What could this be?
A: The most probable identity of this peak is Benazeprilat , the hydrolysis product.
-
Causality: Benazeprilat is more polar than Benazepril due to the presence of a second carboxylic acid group instead of an ethyl ester. In reversed-phase HPLC, more polar compounds elute earlier. The presence of this peak, especially in freshly prepared solutions, strongly suggests that the reference standard may have been compromised by moisture or that the solvent contains residual water, acid, or base.
-
Verification Steps:
-
Mass Spectrometry (MS): If using an LC-MS system, check the mass-to-charge ratio (m/z) of the unknown peak. Benazeprilat has a molecular weight of 396.44 g/mol , while Benazepril has a molecular weight of 424.5 g/mol .[9][10]
-
Co-injection: If a reference standard for Benazeprilat (USP Benazepril Related Compound C) is available, perform a co-injection. An increase in the area of the unknown peak will confirm its identity.
-
Solvent Purity Check: Ensure you are using high-purity, HPLC-grade solvents. Traces of acid or base can significantly accelerate hydrolysis. Using freshly opened solvents is recommended.
-
-
Preventative Protocol:
-
Always store the solid (R,R)-Benazepril standard in a desiccator, even when inside a refrigerator.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.
-
Use anhydrous solvents when preparing stock solutions for long-term storage, although fresh preparation is always superior.
-
Issue 2: A small, unexpected peak appears after my Benazepril peak, especially at elevated temperatures.
Q: During a stability study at elevated temperatures, I've noticed a new impurity. What is its likely identity?
A: This could be a lactam degradation product formed via intramolecular cyclization.
-
Causality: ACE inhibitors, including Benazepril, can undergo an intramolecular aminolysis reaction where the secondary amine attacks the ethyl ester carbonyl group. This reaction eliminates ethanol and forms a cyclic lactam structure. This process is often accelerated by heat. While not listed as a primary USP impurity, its formation is a known pathway for related compounds and has been described in synthetic routes for Benazepril intermediates.[11]
-
Verification Steps:
-
LC-MS Analysis: The formation of the lactam involves the loss of ethanol (C₂H₅OH, MW ≈ 46.07 g/mol ). The resulting degradant would have an m/z value corresponding to [M-46.07+H]⁺ relative to the parent drug.
-
Forced Degradation: Subject a sample of the reference standard to dry heat (e.g., 80°C for 4 hours) and analyze the resulting mixture.[2] An increase in the peak of interest under thermal stress, but not necessarily under hydrolytic or oxidative stress, would support its identity as the lactam.
-
-
Preventative Protocol:
-
Avoid exposing Benazepril solutions to high temperatures for extended periods.
-
If heating is a necessary part of a sample preparation workflow, minimize the duration and temperature.
-
When performing thermal stress studies, be aware of this potential degradation pathway for accurate impurity profiling.
-
Issue 3: My assay results are inconsistent and show a gradual loss of the main peak area over time.
Q: When I prepare a batch of standard solutions in DMSO for use over several days, I see a progressive decrease in the Benazepril peak area. Why is this happening?
A: This indicates slow degradation in the chosen solvent. While convenient, some common laboratory solvents may not be ideal for long-term storage.
-
Causality: Even high-purity solvents like DMSO can contain trace amounts of water, which can lead to slow hydrolysis over time. Benazepril hydrochloride has good solubility in DMSO (approx. 20 mg/mL), but this does not guarantee stability.[6] Furthermore, repeated access to the stock solution can introduce atmospheric moisture.
-
Verification Steps:
-
Time-Course Study: Analyze the stock solution immediately after preparation and then at regular intervals (e.g., 8, 24, 48 hours) while storing it under your typical laboratory conditions. Monitor for a decrease in the main peak area and a corresponding increase in the Benazeprilat peak area.
-
Compare Solvents: Prepare solutions in different high-purity solvents (e.g., anhydrous Acetonitrile, anhydrous Ethanol) and compare their stability over the same time course.
-
-
Preventative Protocol:
-
Fresh is Best: The most reliable practice is to prepare fresh standard solutions for each analytical run.
-
Aliquoting: If a stock solution must be prepared, dissolve the standard in a suitable anhydrous solvent (e.g., Acetonitrile or Ethanol), and immediately dispense it into single-use aliquots in amber vials. Store these aliquots at -20°C or below.
-
Purge with Inert Gas: Before sealing a vial for storage, gently purge the headspace with an inert gas like nitrogen or argon to displace oxygen and moisture.
-
Data Summary and Key Parameters
For quick reference, the following tables summarize the critical stability and solubility information for (R,R)-Benazepril Hydrochloride.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale & Reference |
| Solid Storage | 2-8°C, tightly sealed, protected from light and moisture. | Minimizes hydrolytic, photolytic, and thermal degradation.[4] |
| Solution Prep. | Use high-purity, HPLC-grade solvents. Prepare fresh daily. | Prevents solvent-mediated degradation. |
| Solution Storage | Not recommended. If necessary, store in single-use aliquots at ≤ -20°C. | Aqueous solutions are unstable.[6] Freezing minimizes hydrolysis. |
| Light Exposure | Use amber glassware or protect from light. | Benazepril is photolabile.[1][7] |
| Moisture | Equilibrate vial to RT before opening. Store in a desiccator. | Benazepril is hygroscopic and susceptible to moisture-mediated degradation.[11] |
Table 2: Solubility and pH Profile
| Solvent / Condition | pH | Solubility (mg/mL) | Stability Implication |
| 0.1 N HCl | 1.2 | > 100 | High solubility, but accelerated hydrolysis is expected.[2][12] |
| Water | 1.9 | > 100 | High solubility, susceptible to hydrolysis. |
| 0.05 M Phosphate Buffer | 2.4 | 9.2 | Decreased solubility near pKa values. |
| 0.05 M Phosphate Buffer | 7.4 | Soluble | Relatively stable at neutral pH and 37°C.[12] |
| Ethanol | N/A | Soluble | Good solvent for stock solutions. |
| DMSO | N/A | ~20 | Good solvent, but solutions should be used fresh.[6] |
| Acetonitrile | N/A | Soluble | Good solvent for stock solutions. |
Visualizing Degradation Pathways & Workflows
The following diagrams illustrate the key degradation pathways and a recommended workflow for stability testing to ensure the integrity of your reference standard.
Caption: Primary degradation pathways for (R,R)-Benazepril.
Caption: Recommended workflow for handling the reference standard.
Experimental Protocols
Protocol 1: Forced Degradation Study for Peak Identification
This protocol is designed to intentionally degrade the Benazepril standard to generate its primary degradation products for identification purposes, which is essential for developing a stability-indicating analytical method.
Objective: To generate Benazeprilat and other potential degradants to confirm their chromatographic retention times relative to the parent compound.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve approximately 10 mg of (R,R)-Benazepril Hydrochloride reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M Hydrochloric Acid.
-
Cap the vial and heat at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M Sodium Hydroxide.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkali Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M Sodium Hydroxide.
-
Cap the vial and let it stand at room temperature for 30 minutes.
-
Neutralize the solution with 1 mL of 0.1 M Hydrochloric Acid.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial with the dry residue in an oven at 80°C for 4 hours.
-
Cool, reconstitute the residue in 1 mL of mobile phase, and dilute to an appropriate concentration.
-
-
Analysis:
-
Analyze the untreated stock solution and all stressed samples by a suitable reversed-phase HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/phosphate buffer, detection at 240 nm).
-
Compare the chromatograms to identify new peaks corresponding to degradation products. The primary peak in the acid and alkali-stressed samples should correspond to Benazeprilat.
-
Self-Validation Check: The control (untreated) sample should show a single major peak for Benazepril. The acid and base-hydrolyzed samples should show a significant decrease in the Benazepril peak and the appearance of a major, earlier-eluting peak (Benazeprilat).[2]
References
-
Belal, F., et al. (2009). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. Available at: [Link]
-
Li, S., et al. (2004). Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets. PubMed. Available at: [Link]
-
Shah, R. P., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2024). Benazepril. PubChem Compound Summary for CID 5362124. Available at: [Link]
-
Sultana, N., et al. (2011). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. Available at: [Link]
-
National Center for Biotechnology Information (2024). Benazeprilat. PubChem Compound Summary for CID 5463984. Available at: [Link]
-
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
ResearchGate (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. ResearchGate. Available at: [Link]
-
U.S. Food & Drug Administration. (n.d.). Lotensin benazepril hydrochloride. accessdata.fda.gov. Available at: [Link]
-
ResearchGate (2022). STABILITY INDICATING UPLC METHOD FOR ESTIMATION OF BENAZEPRIL AND HYDROCHLOROTHIAZIDE IN BULK AND COMBINED DOSAGE FORM. ResearchGate. Available at: [Link]
-
JETIR (2021). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage form. JETIR. Available at: [Link]
-
JETIR (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Jetir.Org. Available at: [Link]
-
PubChem (n.d.). Benazeprilat. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Sciences (2022). STABILITY INDICATING UPLC METHOD FOR ESTIMATION OF BENAZEPRIL AND HYDROCHLOROTHIAZIDE IN BULK AND COMBINED DOSAGE FORM. ijpbs.com. Available at: [Link]
-
European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. ema.europa.eu. Available at: [Link]
-
Pharmaffiliates (n.d.). Benazepril-Impurities. pharmaffiliates.com. Available at: [Link]
-
Veeprho (n.d.). Benazepril EP Impurity C | CAS 86541-78-8. veeprho.com. Available at: [Link]
-
TLC Pharma Labs (n.d.). Benazepril Impurities | USP | EP | BP. tlcpharmalabs.com. Available at: [Link]
-
U.S. Food & Drug Administration (n.d.). Lotensin benazepril hydrochloride. accessdata.fda.gov. Available at: [Link]
- Google Patents (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride. patents.google.com.
-
PubChem (n.d.). Benazepril Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. longdom.org [longdom.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benazeprilat | C22H24N2O5 | CID 5463984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting flow rate for better separation of benazepril isomers
Topic: Optimizing the Separation of Benazepril Isomers by Adjusting Flow Rate
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the chiral separation of benazepril and need to troubleshoot or optimize their methods. As Senior Application Scientists, we provide not just steps, but the underlying scientific principles to empower your method development.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter when separating benazepril isomers, with a focus on the critical role of mobile phase flow rate.
Q1: My benazepril isomers are co-eluting or showing very poor resolution (Rs < 1.5). What is the first parameter I should investigate?
A1: Before making significant changes to your mobile phase composition or column chemistry, the most straightforward and often highly effective parameter to investigate is the flow rate .
-
Causality & Expertise: Chiral separations, like that of benazepril's stereoisomers, rely on complex and transient diastereomeric interactions between the analytes and the chiral stationary phase (CSP).[1] The kinetics of these interactions are time-dependent. A higher flow rate reduces the residence time of the isomers on the column, leaving insufficient time for the differential interactions required for a successful separation to occur. This leads to peak broadening and loss of resolution.[2][3] In many cases, simply reducing the flow rate provides the necessary time for the chiral recognition mechanism to take effect, thereby improving the separation.
Q2: I reduced the flow rate, and the resolution improved, but now my analysis time is too long for our high-throughput workflow. What's the trade-off?
A2: This is a classic trade-off in chromatography: speed vs. efficiency . The relationship between flow rate and column efficiency is scientifically described by the van Deemter equation.
-
Expertise & Trustworthiness: The van Deemter equation illustrates that there is an optimal linear velocity (and thus, flow rate) at which a column will achieve maximum efficiency (minimum plate height, H).
-
At very high flow rates: The mass transfer term (C-term) of the equation dominates. Molecules don't have enough time to diffuse in and out of the stationary phase pores, leading to significant band broadening.[2] This is likely why your resolution was poor initially.
-
At very low flow rates: The longitudinal diffusion term (B-term) becomes significant. The analyte spends so much time in the column that it begins to diffuse from the center of the band, causing broadening and reducing efficiency.[2]
-
The Optimum: Your goal is to find the "sweet spot" where the flow rate is low enough to allow for effective mass transfer and chiral recognition but not so low that longitudinal diffusion compromises the peak shape. For many complex chiral separations, the optimal flow rate is often lower than for standard reversed-phase applications.[4] A systematic approach, as detailed in our protocol below, is the most reliable way to find this balance.
-
Q3: I'm using the established method for benazepril on a Chiral AGP column at 0.9 mL/min, but my resolution is still poor. Could flow rate still be the issue?
A3: Yes, it's possible. While published methods provide an excellent starting point, minor variations in your system can affect the outcome.[5]
-
Authoritative Grounding: Consider these factors:
-
System Dwell Volume: Differences in HPLC systems (tubing length and diameter, mixer volume, etc.) can alter the gradient profile delivery and affect results.
-
Column-to-Column Variability: Even with high manufacturing standards, slight differences can exist between column batches.
-
Mobile Phase Preparation: Minor inaccuracies in mobile phase pH or composition can alter the ionization state of benazepril and its interaction with the protein-based AGP stationary phase.
-
Temperature: Chiral separations are often sensitive to temperature fluctuations. Ensure your column compartment is stable. Lower temperatures generally enhance chiral selectivity.[6]
-
If you have verified these other parameters, a fine-tuning of the flow rate is a logical next step. Even a small adjustment from 0.9 mL/min to 0.7 mL/min could yield a significant improvement in resolution.
Q4: Can changing the flow rate affect my peak area and quantification?
A4: Yes, particularly with UV detectors. As the flow rate decreases, the analyte spends more time passing through the detector's flow cell. This can lead to an increase in the peak area response because the detector has more time to absorb photons.[7] Conversely, increasing the flow rate can decrease the peak area. It is crucial that when you are performing quantification, the flow rate remains constant and identical for both your standards and your unknown samples to ensure accuracy.
Experimental Protocol: Flow Rate Optimization for Benazepril Isomer Separation
This protocol outlines a systematic approach to determine the optimal flow rate for separating benazepril isomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) for all critical benazepril isomer pairs while minimizing analysis time.
Prerequisites:
-
An HPLC system with a stable pump and a UV detector.
-
A suitable chiral column (e.g., Chiral AGP, 150 x 4.0 mm, 5 µm).[5]
-
A racemic standard of benazepril or a mix containing the S,S-isomer and its potential diastereomers (R,R, R,S, S,R).
-
Correctly prepared mobile phase as per your starting method (e.g., phosphate buffer pH 6.0 and methanol, 80:20 v/v).[5]
Step-by-Step Methodology:
-
Establish a Baseline:
-
Equilibrate the column with the mobile phase at your starting flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject your benazepril standard.
-
Record the retention times, peak widths, and calculate the resolution (Rs) between the critical isomer pairs. This is your baseline chromatogram.
-
-
Systematic Flow Rate Reduction:
-
Decrease the flow rate by a set increment (e.g., 0.2 mL/min), setting it to 0.8 mL/min.
-
Allow the system to re-equilibrate for at least 10 column volumes.
-
Inject the standard again and record the chromatographic data.
-
-
Iterate:
-
Repeat Step 2, decreasing the flow rate in increments (e.g., to 0.6 mL/min, 0.4 mL/min, and 0.2 mL/min). Always ensure proper re-equilibration.
-
For chiral stationary phases, it is worth exploring these lower ranges, as optimal efficiency is often achieved at flow rates between 0.15 and 0.2 mL/min for 4.6 mm I.D. columns.[4]
-
-
Data Analysis and Selection:
-
Compile the results into a table (see example below).
-
Compare the resolution, analysis time, and backpressure for each flow rate.
-
Select the flow rate that provides the required resolution in the shortest acceptable time without exceeding the column's maximum pressure limit.
-
Data Presentation: Impact of Flow Rate on Benazepril Isomer Separation
The following table summarizes the expected outcomes from the optimization protocol. Data is illustrative.
| Flow Rate (mL/min) | Backpressure (bar) | Retention Time of Last Isomer (min) | Resolution (Rs) between Critical Pair | Peak Efficiency (N) |
| 1.0 | 120 | 18.5 | 1.1 (Poor) | 3500 |
| 0.8 | 95 | 23.1 | 1.4 (Acceptable) | 4200 |
| 0.6 | 70 | 30.8 | 1.8 (Good) | 5100 |
| 0.4 | 50 | 46.2 | 1.9 (Excellent) | 4800 |
| 0.2 | 25 | 92.4 | 1.9 (Excellent) | 3900 (Diffusion) |
In this example, 0.6 mL/min offers the best compromise, providing good resolution well above the target of 1.5, in a reasonable timeframe.
Visualization of Troubleshooting Workflow
The following diagram outlines the logical process for troubleshooting poor chiral separation, emphasizing the role of flow rate adjustment.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
How Does Flow Rate Affect Chromatography? (2024). Chemistry For Everyone - YouTube. Available at: [Link]
-
We need to talk about flow rate and column efficiency in chromatography. (2021). Buchi.com. Available at: [Link]
-
IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (2012). Acta Poloniae Pharmaceutica. Available at: [Link]
-
How does flow rate impact flash chromatography results? (2023). Biotage. Available at: [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Available at: [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. We need to talk about flow rate and column efficiency in chromatography | Buchi.com [buchi.com]
- 3. biotage.com [biotage.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
This guide provides an in-depth comparison and a practical walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of benazepril and its related compounds. Drawing from established regulatory frameworks and practical laboratory experience, we will explore the rationale behind experimental choices, compare alternative methodologies, and provide a detailed protocol for robust validation.
Introduction: The Critical Role of Purity in Antihypertensive Drugs
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension. As with any active pharmaceutical ingredient (API), its purity is a critical quality attribute directly linked to safety and efficacy. The manufacturing process and storage can lead to the formation of related compounds, or impurities, which must be monitored and controlled within strict limits.
A robust, validated analytical method is therefore not just a regulatory requirement but a cornerstone of patient safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity in separating the parent drug from its potential impurities. This guide will compare existing HPLC methods and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".
Comparative Analysis of HPLC Methodologies for Benazepril
The choice of HPLC method dictates the efficiency and success of the separation. Key parameters such as the stationary phase (column), mobile phase composition, and detector wavelength are optimized to achieve the best resolution between benazepril and its known impurities, such as benazeprilat and the diketopiperazine degradant.
Below is a comparison of two distinct isocratic HPLC methods reported in the literature, highlighting different approaches to achieve the desired separation.
| Parameter | Method 1 (Siddiqui et al., 2010) | Method 2 (Jain et al., 2012) | Rationale & Senior Scientist Insights |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) | Both methods utilize a C18 stationary phase, the workhorse of reversed-phase chromatography, ideal for retaining and separating moderately nonpolar molecules like benazepril and its related compounds. The choice between different brands often comes down to specific selectivity differences or lab preference. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) (50:50 v/v) | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) | The mobile phase composition is critical. The organic modifier (acetonitrile) controls the retention time, while the aqueous buffer's pH is crucial for controlling the ionization state of the analytes. Benazepril and benazeprilat have acidic and basic functional groups, so a low pH (2.5-3.0) ensures they are protonated and well-retained, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Detection | UV at 240 nm | UV at 240 nm | Benazepril contains a chromophore that absorbs strongly in the UV region. 240 nm is selected as it offers high sensitivity for both the parent drug and its key impurities. |
| Column Temp. | Ambient | 30°C | Maintaining a constant column temperature (Method 2) provides better control over retention times and peak shapes, leading to more reproducible results compared to ambient conditions, which can fluctuate. |
| Injection Vol. | 20 µL | 20 µL | This is a typical injection volume that balances loading capacity with peak sharpness. |
The Framework of Method Validation: ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated. For an impurity method, these typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
The relationship between these validation parameters is hierarchical and interconnected, as illustrated in the workflow below.
A Practical Guide to Validating an HPLC Method for Benazepril
This section provides a step-by-step protocol for validating an HPLC method for benazepril and its related compounds, using a method similar to the ones described above.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a mandatory check before any validation run. Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of benazepril (e.g., 100 µg/mL) six consecutive times.
-
Calculate the key system suitability parameters from these replicate injections.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Protocol (Forced Degradation):
-
Expose the benazepril API to various stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze each stressed sample by HPLC.
-
Use a photodiode array (PDA) detector to assess peak purity for the benazepril peak in the presence of degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between benazepril and all degradation products.
-
The peak purity index for benazepril should pass (e.g., be > 0.999), indicating no co-eluting peaks.
Linearity and Range
Purpose: To demonstrate a direct, proportional relationship between the concentration of an analyte and the analytical response (peak area). The range is the interval over which this relationship holds true. Protocol:
-
Prepare a series of at least five standard solutions of benazepril and each specified impurity, covering the expected range (e.g., from the LOQ to 150% of the specification limit for impurities).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
The data points should not show significant deviation from the regression line.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Benazepril | 50 - 150 | 0.9998 |
| Impurity A (Benazeprilat) | 0.1 - 2.5 | 0.9995 |
| Impurity B (Diketopiperazine) | 0.1 - 2.5 | 0.9992 |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed by spike recovery. Protocol:
-
Prepare a drug product placebo (excipients without the API).
-
Spike the placebo with known amounts of benazepril and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each analyte at each level.
Acceptance Criteria:
-
Mean % Recovery: Typically between 98.0% and 102.0% for the API and 90.0% to 110.0% for impurities.
| Analyte | Spiked Level | Mean % Recovery | % RSD |
| Benazepril | 100% | 99.8% | 0.7% |
| Impurity A | 100% | 101.2% | 1.1% |
| Impurity B | 100% | 98.9% | 1.3% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a standard solution (e.g., at 100% of the target concentration) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results from both studies.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) and accuracy meet requirements (e.g., %RSD ≤ 10%).
| Parameter | Impurity A (µg/mL) | Impurity B (µg/mL) |
| LOD (S/N ≈ 3:1) | 0.03 | 0.04 |
| LOQ (S/N ≈ 10:1) | 0.10 | 0.12 |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:
-
Deliberately vary critical chromatographic parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Column Temperature: ± 5°C.
-
Organic Content in Mobile Phase: ± 2%.
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Changes in retention time and peak area should be minimal and predictable.
Conclusion
The validation of an HPLC method for benazepril and its related compounds is a systematic and rigorous process that is fundamental to ensuring pharmaceutical quality and patient safety. By following the principles outlined in the ICH Q2(R1) guideline and applying the practical insights discussed, researchers and drug development professionals can develop and validate a method that is specific, accurate, precise, and robust. A thoroughly validated method provides confidence in the quality of the data generated, which is essential for regulatory submissions and routine quality control.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Siddiqui, M. R., et al. (2010). A validated stability-indicating HPLC method for the determination of benazepril hydrochloride in a pharmaceutical formulation. Journal of the Serbian Chemical Society. [Link]
-
Jain, P. S., et al. (2012). A validated stability-indicating HPLC method for determination of benazepril hydrochloride. Pharmaceutical Methods. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benazepril Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous assessment of a drug substance's purity is paramount. For complex molecules like benazepril, an angiotensin-converting enzyme (ACE) inhibitor, this task extends into the chiral domain.[1][2] Benazepril contains two stereogenic centers, leading to the possibility of four stereoisomers.[3][4] While the therapeutically active form is the (S,S)-enantiomer, its enantiomer (R,R) and the two diastereomers ((R,S) and (S,R)) are considered impurities that must be meticulously controlled to ensure clinical safety and efficacy.[1][3][4]
This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods tailored for benazepril isomer analysis. Moving beyond a mere recitation of protocols, we will explore the scientific rationale behind methodological choices, compare the performance of traditional and modern chromatographic techniques, and establish a robust protocol for ensuring analytical method equivalency or superiority. Our objective is to equip you with the expertise to select, validate, and implement the most suitable analytical strategy for your specific application, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Stereochemistry of Benazepril
Benazepril is a prodrug, hydrolyzed in vivo to its active metabolite, benazeprilat.[5][6][7] The therapeutic efficacy resides in a single stereoisomer. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have stringent guidelines for controlling stereoisomeric impurities, necessitating analytical methods capable of resolving and quantifying these closely related compounds.[8][9] The structural similarity among the isomers presents a significant chromatographic challenge, demanding highly selective analytical systems.
Below is a conceptual representation of the isomeric relationships of benazepril, highlighting the importance of a method that can distinguish between all four potential stereoisomers.
Caption: Relationship between Benazepril's stereoisomers.
Core Analytical Techniques: A Comparative Overview
The separation of benazepril isomers is typically achieved using High-Performance Liquid Chromatography (HPLC). The choice of stationary phase and mobile phase is critical for achieving the necessary selectivity.
-
Chiral HPLC: This is the most direct and common approach. Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers and diastereomers. An α1-acid glycoprotein (AGP) based column has proven effective for separating benazepril's stereoisomers.[3][6]
-
Reversed-Phase HPLC (RP-HPLC): While standard C18 columns may not resolve all stereoisomers, they are essential for assaying benazepril and separating it from non-isomeric impurities or other drug substances in combination products.[10][11] Methodical development, including pH control and ion-pairing agents, can sometimes achieve separation of diastereomers.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle columns (<2 µm) and higher pressures to deliver significantly faster run times and improved resolution compared to traditional HPLC. A UPLC method can be invaluable for high-throughput screening or when enhanced sensitivity is required.
Designing the Cross-Validation Study
Cross-validation is the formal process of comparing two analytical methods to determine if they are equivalent. This is critical when transferring a method from a research to a quality control environment, or when updating an older HPLC method to a more efficient UPLC method. Our study will compare a validated Chiral HPLC method with a newly developed Chiral UPLC method.
The entire process must be governed by established regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and FDA guidances on analytical method validation.[12][13][14][15][16][17] The recently finalized ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle management approach to analytical procedures.[18][19][20]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benazepril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 11. longdom.org [longdom.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. biopharminternational.com [biopharminternational.com]
For researchers, scientists, and professionals in drug development, the precise identification and quantification of active pharmaceutical ingredients (APIs) and their related compounds are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of (S,S)-Benazepril Hydrochloride, the active ingredient in many antihypertensive therapies, and its diastereomeric impurity, Benazepril Related Compound A, also known as (R,R)-Benazepril Hydrochloride.
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic effect is primarily attributed to the (S,S)-diastereomer, which is the active form of the drug.[1][2] However, during the synthesis of benazepril, other stereoisomers, such as the (R,R)-diastereomer (Benazepril Related Compound A), can be formed as impurities.[3][4] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both list Benazepril Related Compound A as a potential impurity that must be monitored and controlled in the final drug product.[5][6][7] This guide will delve into the structural differences between these two compounds and provide a comprehensive analytical methodology for their differentiation and quantification.
Structural Elucidation: The Significance of Stereochemistry
The key difference between (S,S)-Benazepril and Benazepril Related Compound A lies in their stereochemistry. Benazepril possesses two chiral centers, and the specific spatial arrangement of the substituents at these centers dictates its pharmacological activity. The (S,S) configuration is the therapeutically active form, while other diastereomers are considered impurities. Benazepril Related Compound A is the (R,R)-diastereomer of benazepril.[4][8][9]
Diagram: Structural Relationship of Benazepril Diastereomers
Caption: Relationship between (S,S)-Benazepril and its diastereomeric impurities.
Comparative Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of (S,S)-Benazepril from its related compounds, including Benazepril Related Compound A. The following method is based on principles outlined in pharmacopeial monographs and scientific literature.[10][11][12]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A gradient mobile phase is typically employed to achieve the necessary resolution between the main component and its closely related impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 240 nm is appropriate for benazepril and its related compounds.
-
Sample Preparation: Accurately weigh and dissolve the benazepril hydrochloride sample in a suitable diluent, typically the mobile phase, to a known concentration.
Diagram: HPLC Experimental Workflow
Caption: A typical workflow for the HPLC analysis of benazepril and its related compounds.
Comparative Data Summary
Due to their diastereomeric relationship, (S,S)-Benazepril and Benazepril Related Compound A will exhibit different retention times in a chiral or a highly efficient achiral chromatographic system. The exact retention times will be method-dependent, but a well-developed HPLC method will provide baseline separation.
| Parameter | (S,S)-Benazepril Hydrochloride | Benazepril Related Compound A ((R,R)-Benazepril HCl) |
| Stereochemistry | (S,S) | (R,R) |
| Pharmacological Activity | Active | Considered an impurity |
| Typical HPLC Retention Time | Elutes as the main peak | Elutes at a different retention time, typically well-resolved from the main peak |
| UV λmax | Approximately 240 nm | Approximately 240 nm |
| Regulatory Status | Active Pharmaceutical Ingredient | Specified impurity to be controlled |
Trustworthiness and Self-Validating Systems
The reliability of this comparative analysis hinges on a properly validated HPLC method. Method validation should be performed in accordance with ICH guidelines and include specificity, linearity, accuracy, precision, and robustness. System suitability tests, including resolution between the main peak and the impurity peak, must be performed before each analytical run to ensure the ongoing validity of the results.
Conclusion
The differentiation and control of stereoisomeric impurities like Benazepril Related Compound A are critical in pharmaceutical development and quality control. The distinct stereochemistry of (S,S)-Benazepril and (R,R)-Benazepril leads to different three-dimensional structures, which can be effectively separated and quantified using a validated HPLC method. This guide provides the foundational knowledge and a practical framework for researchers and scientists to confidently perform this essential analysis, ensuring the quality and safety of benazepril-containing drug products.
References
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for Benazeprilat and Its Related Compounds.
- Sigma-Aldrich. Benazepril European Pharmacopoeia (EP) Reference Standard.
- PubChem. Benazepril hydrochloride, (R,R)-.
- Sigma-Aldrich. Benazepril United States Pharmacopeia (USP) Reference Standard.
- PharmaCompass. Benazepril Hydrochloride | USP | Pharmacopoeia | Reference Standards.
- Scientific Research Publishing. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC.
- National Institutes of Health. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
- USP. Benazepril Hydrochloride.
- PubMed. Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms.
- PubMed. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction.
- New Drug Approvals. BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW.
- Merck Millipore. USP Method Benazepril RS.
- PubChem. Benazepril Hydrochloride.
- PubChem. Benazepril.
- Pharmaffiliates. Benazepril Related Compound A ((3R)-3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetra (1048620).
- PubMed. Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods.
- ResearchGate. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
- PubChem. Benazeprilat.
- Sigma-Aldrich. Benazepril Related Compound A - (3R)-3-[[(1R)-1-(Ethoxycarbonyl).
- Chemsrc. benazepril hydrochloride | CAS#:215447-89-5.
- Jetir.Org. Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do.
- Google Patents. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
- ChemicalBook. Benazepril synthesis.
- ResearchGate. (PDF) New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC.
- Google Patents. EP1501516B1 - A process for the preparation of benazepril hydrochloride.
- ChemicalBook. benazepril hydrochloride | 215447-89-5.
- USP Store. Benazepril Related Compound A (25 mg) ((3R)-3-[[(1R)-1-(ethoxycarbonyl).
- Slideshare. Benazepril Synthesis by Dr Anthony Crasto.
Sources
- 1. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. benazepril hydrochloride | 215447-89-5 [chemicalbook.com]
- 5. ベナゼプリル 塩酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. 盐酸贝那普利 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.usp.org [store.usp.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Benazepril Related Compound A - (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3 [sigmaaldrich.com]
- 10. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 11. Benazepril Hydrochloride [drugfuture.com]
- 12. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Benazepril Impurity Testing by HPLC
Abstract: This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for benazepril impurity testing, a critical aspect of quality control in pharmaceutical manufacturing. Drawing upon established regulatory guidelines and pharmacopoeial methods, we present a detailed protocol for a collaborative study designed to assess the method's reproducibility, robustness, and fitness for purpose across multiple analytical laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for impurity profiling.
Introduction: The Imperative for Rigorous Impurity Profiling of Benazepril
Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be meticulously controlled to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control of impurities, necessitating the use of validated analytical procedures.[4][5][6][7]
An inter-laboratory validation study is the gold standard for demonstrating the reproducibility and robustness of an analytical method. By having multiple laboratories test the same samples using the same protocol, we can identify and quantify the sources of analytical variability, thereby establishing the method's suitability for routine use in quality control environments. This guide will walk through the essential steps of designing and executing such a study for benazepril impurity analysis using High-Performance Liquid Chromatography (HPLC), a powerful and widely used technique for this purpose.[8][9]
The Foundation: Regulatory and Pharmacopoeial Landscape
The design of any analytical method validation must be firmly grounded in regulatory expectations. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the performance characteristics that must be evaluated.[5][6][7][10][11][12] These characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).[8]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Furthermore, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for benazepril hydrochloride that specify the analytical methods for assay and impurity determination, along with a list of known related compounds.[15][16] These pharmacopoeial methods serve as an excellent starting point for the development and validation of an in-house method.
Designing the Inter-Laboratory Study: A Collaborative Approach to Method Validation
A successful inter-laboratory study hinges on meticulous planning and clear communication among participating laboratories. The following schematic outlines the key stages of the study design.
Sources
- 1. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 9. scirp.org [scirp.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. starodub.nl [starodub.nl]
- 13. propharmagroup.com [propharmagroup.com]
- 14. longdom.org [longdom.org]
- 15. Benazepril Hydrochloride [drugfuture.com]
- 16. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benazepril Hydrochloride Stereoisomers
Introduction: The Critical Role of Chirality in Benazepril's Efficacy
Benazepril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension.[1][2] Its molecular structure features two stereogenic centers, giving rise to four possible stereoisomers: (3S, 1'S), (3R, 1'R), (3S, 1'R), and (3R, 1'S). The pharmacologically active and desired enantiomer is the (S,S)-isomer.[2][3] The other stereoisomers are considered impurities and may exhibit different pharmacological and toxicological profiles.[2][3] Consequently, the ability to accurately identify and quantify these stereoisomers is paramount for ensuring the safety, quality, and efficacy of the final drug product. This guide provides a comparative analysis of key spectroscopic techniques used to differentiate benazepril hydrochloride stereoisomers, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in drug development and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chiral Environment
NMR spectroscopy is a powerful tool for distinguishing stereoisomers, not by directly observing the chiral centers, but by observing their influence on the magnetic environment of nearby nuclei.[4][5] Since enantiomers in an achiral solvent are spectroscopically identical, the key is to create a diastereomeric environment. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Expertise & Causality: The choice of a chiral auxiliary is critical. A CSA, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), is often preferred for initial screening. It forms transient, non-covalent diastereomeric complexes with the benazepril enantiomers. This interaction is just strong enough to induce subtle but measurable differences in the chemical shifts (Δδ) of protons near the chiral centers, without permanently modifying the analyte. The large, aromatic system of the CSA creates significant anisotropic effects, enhancing the chemical shift non-equivalence, making differentiation clearer.
Data Presentation: Expected ¹H NMR Chemical Shift Differences
| Stereoisomer Pair | Key Protons for Differentiation | Expected Chemical Shift Difference (Δδ) in ppm | Rationale |
| (S,S) vs. (R,R) | Protons adjacent to chiral centers | Small to moderate | Diastereomeric interaction with CSA induces different magnetic environments. |
| (S,R) vs. (R,S) | Protons adjacent to chiral centers | Small to moderate | Diastereomeric interaction with CSA induces different magnetic environments. |
| Diastereomers (e.g., (S,S) vs. (S,R)) | Multiple protons throughout the molecule | Larger, more distinct | Diastereomers have inherently different spatial arrangements and thus distinct NMR spectra even without a CSA, though a CSA can enhance separation. |
Experimental Protocol: Chiral NMR with a Solvating Agent
-
Sample Preparation:
-
Accurately weigh and dissolve ~10 mg of the benazepril hydrochloride sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
To the same tube, add a molar excess (typically 2-5 equivalents) of a chiral solvating agent (e.g., (R)-TFAE).
-
Gently mix the solution to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better resolution).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurately integrating the separated signals.[5]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Identify specific proton signals that show splitting or the appearance of new peaks after the addition of the CSA.
-
Integrate the distinct peaks corresponding to each stereoisomer to determine their relative ratios.
-
Workflow Visualization
Caption: Workflow for Chiral NMR Analysis.
Circular Dichroism (CD) Spectroscopy: A Direct Probe of Chirality
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules.[6] It is an exceptionally powerful technique for stereochemical analysis.[7][8]
Expertise & Causality: Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (a "mirror-image" spectrum). Diastereomers, not being mirror images, will produce completely different CD spectra. This makes CD an excellent qualitative tool for confirming the absolute configuration of the bulk material and for detecting the presence of diastereomeric impurities. The choice of solvent is critical; it must be transparent in the UV region where the chromophores of benazepril (e.g., the aromatic ring and amide groups) absorb. Methanol or acetonitrile are common choices.
Data Presentation: Expected Molar Ellipticity Values
| Stereoisomer | Wavelength of Maxima/Minima (λ_max) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Rationale |
| (S,S)-Benazepril | ~215 nm, ~240 nm | Positive/Negative Cotton Effects | The specific 3D arrangement of chromophores dictates the CD signal. |
| (R,R)-Benazepril | ~215 nm, ~240 nm | Negative/Positive Cotton Effects | As the enantiomer, its spectrum is a mirror image of the (S,S)-isomer. |
| (S,R)-Benazepril | ~218 nm, ~245 nm | Unique Positive/Negative Pattern | As a diastereomer, its spectrum is completely distinct from the (S,S) and (R,R) pair. |
| (R,S)-Benazepril | ~218 nm, ~245 nm | Mirror image of (S,R)-isomer | Enantiomer of the (S,R)-isomer. |
Experimental Protocol: Circular Dichroism Analysis
-
Sample Preparation:
-
Prepare a stock solution of the benazepril hydrochloride sample in a UV-transparent solvent (e.g., methanol) at a precisely known concentration (e.g., 0.1 mg/mL).
-
Ensure the solution is clear and free of particulates.[6]
-
-
Instrument Setup:
-
Calibrate the CD spectrometer using a standard like camphor sulfonic acid.
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm or 1 cm) to ensure the absorbance is within the optimal range of the instrument (typically < 1.0 AU).
-
-
Data Acquisition:
-
Record a baseline spectrum using the solvent-filled cuvette.
-
Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 200-300 nm).
-
Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity [θ] to normalize for concentration and path length.
-
Compare the resulting spectrum to a reference spectrum of the pure, desired stereoisomer.
-
Workflow Visualization
Caption: Workflow for Circular Dichroism (CD) Analysis.
Vibrational Circular Dichroism (VCD): Infrared Chirality
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition.[9][10]
Expertise & Causality: VCD provides highly specific information about the absolute configuration of a molecule in solution, without the need for crystallization.[11] Each stereoisomer has a unique three-dimensional structure, which results in a unique VCD spectrum—a rich "fingerprint" of its chirality.[9] While standard FT-IR can distinguish diastereomers due to their different physical properties, it cannot differentiate enantiomers. VCD excels here, as enantiomers produce mirror-image VCD spectra. The technique is particularly sensitive to the conformations of molecules in solution.[12][13]
Data Presentation: Key VCD Spectral Regions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Observation |
| 1800-1600 | C=O (carbonyl) stretches | Strong VCD signals that are highly sensitive to the local chiral environment. Enantiomers will show mirror-image couplets. |
| 1600-1400 | N-H bends, C-H bends | Complex region providing fingerprint data to distinguish between diastereomers. |
| 1400-1000 | C-O, C-N stretches | Rich spectral features that contribute to the overall unique fingerprint of each stereoisomer. |
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated solution of the benazepril sample (~5-10 mg/mL) in a suitable IR-transparent solvent (e.g., CDCl₃ or C₂Cl₄). Deuterated solvents are often used to avoid interfering O-H or N-H signals.
-
Transfer the solution to a specialized VCD cell with a short path length (typically 50-200 µm).
-
-
Data Acquisition:
-
Collect the VCD and standard IR absorption spectra simultaneously on a VCD-capable FT-IR spectrometer.
-
A long collection time (e.g., 1-4 hours) is typically required to achieve an adequate signal-to-noise ratio.[13]
-
Collect a solvent spectrum under identical conditions for baseline subtraction.
-
-
Data Analysis:
Workflow Visualization
Caption: Workflow for Vibrational Circular Dichroism (VCD) Analysis.
Mass Spectrometry (MS) Coupled with Chiral Chromatography
Mass spectrometry itself cannot differentiate stereoisomers because they have identical masses.[14] However, when coupled with a chiral separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and quantitative method.[14]
Expertise & Causality: The power of this technique lies in the physical separation of the stereoisomers before they reach the detector. A chiral stationary phase (CSP) within the HPLC column contains a chiral selector that interacts diastereomerically with the benazepril stereoisomers.[15][16] This differential interaction leads to different retention times (t_R). The mass spectrometer then serves as a highly specific and sensitive detector, confirming the identity of each eluting peak by its mass-to-charge ratio (m/z) and allowing for precise quantification. This hyphenated approach (LC-MS) combines the resolving power of chiral chromatography with the sensitivity of mass spectrometry.[17]
Data Presentation: Expected Chiral HPLC-MS Results
| Stereoisomer | Expected Retention Time (t_R) on Chiral AGP Column[3] | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Rationale |
| (S,S)-Benazepril | 6.9 min | 425.2 | The (S,S) isomer has a specific interaction strength with the chiral stationary phase, resulting in a unique retention time. |
| (R,R)-Benazepril | 13.0 min | 425.2 | The enantiomer interacts differently (more strongly or weakly) with the CSP, leading to a different t_R. |
| (S,R)-Benazepril | 15.3 min | 425.2 | Diastereomers have significantly different shapes and polarities, causing distinct interactions and retention times. |
| (R,S)-Benazepril | 25.4 min | 425.2 | Diastereomers have significantly different shapes and polarities, causing distinct interactions and retention times. |
Note: Retention times are illustrative and highly dependent on the specific column, mobile phase, and flow rate used.[3]
Experimental Protocol: Chiral LC-MS
-
System Setup:
-
Equip an HPLC system with a chiral column (e.g., a protein-based Chiral AGP column or a polysaccharide-based column).[3][15]
-
Prepare the mobile phase as specified for the chosen column (e.g., for a Chiral AGP column, a common mobile phase is a phosphate buffer/methanol mixture).[3]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Couple the HPLC outlet to a mass spectrometer (e.g., a triple quadrupole or time-of-flight) equipped with an electrospray ionization (ESI) source.
-
-
Sample Preparation:
-
Dissolve the benazepril hydrochloride sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the chromatographic separation under isocratic or gradient conditions.
-
Set the mass spectrometer to monitor for the protonated molecular ion of benazepril ([M+H]⁺ at m/z 425.2).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times.
-
Confirm the identity of each peak by its mass spectrum.
-
Calculate the percentage of each stereoisomer by integrating the area under each peak.
-
Workflow Visualization
Caption: Workflow for Chiral LC-MS Analysis.
Comparative Summary and Recommendations
| Technique | Primary Application | Selectivity | Throughput | Key Advantage | Key Limitation |
| Chiral NMR | Quantitative analysis, structural elucidation | Good (with CSA) | Low | Provides detailed structural information. | Requires high concentration and expensive chiral auxiliaries; lower sensitivity. |
| Circular Dichroism (CD) | Qualitative ID, absolute configuration confirmation | Excellent | High | Fast, highly sensitive to chirality, non-destructive. | Primarily qualitative; quantification is difficult in mixtures. |
| Vibrational CD (VCD) | Absolute configuration determination | Excellent | Very Low | Provides an unambiguous fingerprint of absolute configuration in solution. | Requires high concentration and long acquisition times; specialized equipment. |
| Chiral LC-MS | Quantitative purity analysis, trace impurity detection | Excellent | Medium | Combines physical separation with highly sensitive and specific detection. | Method development can be complex; requires expensive chiral columns. |
Senior Scientist's Recommendation:
For routine quality control and quantitative determination of stereoisomeric purity, Chiral LC-MS is the gold standard due to its superior sensitivity, specificity, and resolving power. It is the most robust method for accurately quantifying known stereoisomeric impurities.
For initial characterization, confirmation of absolute configuration, and as a complementary orthogonal technique, Circular Dichroism (CD) is invaluable. Its speed and direct sensitivity to chirality make it an efficient screening tool.
Chiral NMR and VCD are powerful specialized techniques, best employed during late-stage development or for resolving complex structural ambiguities where absolute configuration must be determined without ambiguity.
References
-
Berardi, A., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-166. [Link]
-
AZoM. (2017). Vibrational Circular Dichroism Spectroscopy for Pharmaceutical Quality Control Applications. [Link]
-
Hargrove, A. A., et al. (2024). Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. International Journal of Pharmaceutics, 655, 124033. [Link]
-
Hargrove, A. A., et al. (2023). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]
-
MtoZ Biolabs. Circular Dichroism Spectroscopy for Chiral Compounds. [Link]
-
Berardi, A., et al. (2010). Circular Dichroism in Drug Discovery and Development: an Abridged Review. ResearchGate. [Link]
-
Nishino, H., et al. (2021). Two-dimensional Imaging of a Model Pharmaceutical Dosage Tablet Using a Scanning Vibrational Circular Dichroism System. Chemistry Letters, 50(6), 1146-1149. [Link]
-
Chemistry World & BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
-
Righini, M., et al. (2023). Plasmon-enhanced circular dichroism spectroscopy of chiral drug solutions. APL Photonics, 8(10), 106105. [Link]
-
Kublin, E., et al. (2015). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 72(2), 219-225. [Link]
-
Shen, J., et al. (2015). Application of quantitative NMR for purity determination of standard ACE inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 114, 186-194. [Link]
-
Shen, J., et al. (2015). Application of quantitative NMR for purity determination of standard ACE inhibitors. ResearchGate. [Link]
-
United States Pharmacopeia. Benazepril Hydrochloride. USP-NF. [Link]
-
National Center for Biotechnology Information. Benazepril Hydrochloride. PubChem. [Link]
-
Manchester NMR Methodology Group. (2011). A SEMIEMPIRICAL MOLECULAR-ORBITAL AND DYNAMIC NMR-STUDY OF CONFORMATIONAL ISOMERISM IN ANGIOTENSIN-CONVERTING ENZYME-INHIBITORS. [Link]
-
Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. PubMed. [Link]
-
Chen, K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-649. [Link]
-
United States Pharmacopeia. Benazepril Hydrochloride. USP-NF ABSTRACT. [Link]
-
United States Pharmacopeia. (2021). BENAZEPRIL HYDROCHLORIDE. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 706. [Link]
-
Scriba, G. K. (2017). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. [Link]
-
El-Didamony, A. M., et al. (2011). Micro-determination of angiotensin-converting enzyme inhibitor drugs benazepril, moexipril and quinapril hydrochlorides in pharmaceutical formulations using atomic absorption and atomic emission spectrometry. Analytical Chemistry: An Indian Journal, 10(9), 614-622. [Link]
-
Abdelaleem, E. A., et al. (2014). Chemical structures of (a) Hydrochlorothiazide, (b) Benazepril Hydrochloride, (c) Candesartan cilexetil. ResearchGate. [Link]
-
Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 883-891. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Van Gool, F., et al. (2003). Quantitative Determination of Benazepril and Benazeprilat in Human Plasma by Gas Chromatography-Mass Spectrometry Using Automated 96-well Disk Plate Solid-Phase Extraction for Sample Preparation. Journal of Chromatography B, 783(1), 199-205. [Link]
-
Chen, K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. [Link]
-
Giorgi, A., et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 2803, 115-131. [Link]
-
Van Gool, F., et al. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. ResearchGate. [Link]
Sources
- 1. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 6. Circular Dichroism Spectroscopy for Chiral Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Performance Verification of Chiral Columns for Benazepril Analysis
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral drugs like benazepril is not just a matter of regulatory compliance but a fundamental aspect of guaranteeing therapeutic efficacy and safety. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is prescribed as a single (S,S) enantiomer for the treatment of hypertension.[1] Its other stereoisomers—the (R,R) enantiomer and the (R,S) and (S,R) diastereomers—are considered impurities that must be meticulously monitored and controlled.[1]
This guide provides an in-depth comparison of the performance of different High-Performance Liquid Chromatography (HPLC) chiral columns for the analysis of benazepril. We will delve into the experimental data, explore the rationale behind column selection and method development, and provide detailed protocols to empower you to confidently verify the performance of your chosen chiral column.
The Critical Choice: Selecting the Right Chiral Stationary Phase
The heart of any successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). The enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral HPLC columns overcome this by creating a chiral environment where the enantiomers can be distinguished.[2]
For a molecule like benazepril, which contains two stereogenic centers, the choice of CSP is paramount.[1] The primary families of CSPs relevant to this application are polysaccharide-based and protein-based columns.
-
Polysaccharide-Based CSPs (e.g., Chiralcel® series): These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, are workhorses in chiral separations.[2][3] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance.[4][5] The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate) on Chiralcel OD) can significantly impact selectivity.
-
Protein-Based CSPs (e.g., Chiral-AGP): These columns utilize a protein, such as α1-acid glycoprotein (AGP), immobilized on silica.[6] They are particularly effective for separating a broad range of drug compounds, including acids, bases, and neutral molecules, in reversed-phase mode.[6] The enantioselectivity is governed by the complex three-dimensional structure of the protein, offering unique separation capabilities.
Comparative Performance of Chiral Columns for Benazepril
Experimental data reveals significant differences in the performance of various chiral columns for the separation of benazepril stereoisomers. A key study directly compared the performance of Chiralcel OD, Chiralcel OC, and Chiral-AGP columns.[1]
| Chiral Column | Stationary Phase Chemistry | Mobile Phase | Key Performance Observations |
| Chiral-AGP | α1-acid glycoprotein immobilized on silica | Phosphate buffer (pH 6.0) / Methanol (80:20, v/v) | Excellent Resolution: Achieved baseline separation of all four stereoisomers. Deemed the most suitable column for identification and determination.[1] |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) on silica | Hexane / Isopropanol / Trifluoroacetic acid (850:150:1, v/v/v) | Partial Separation: Achieved partial separation of the enantiomers.[1] |
| Chiralcel OC | Cellulose tris(phenylcarbamate) on silica | Hexane / Isopropanol / Trifluoroacetic acid (850:150:1, v/v/v) | Partial Separation: Achieved partial separation of the enantiomers.[1] |
Based on this data, the Chiral-AGP column demonstrates superior performance , providing complete resolution of all benazepril stereoisomers, a critical requirement for accurate purity analysis.
Detailed Chromatographic Data for Chiral-AGP Column
The following table summarizes the retention times obtained for the benazepril stereoisomers using the Chiral-AGP column under the optimized conditions.[1]
| Stereoisomer | Retention Time (minutes) |
| (S,S)-benazepril | 6.9 |
| (R,R)-benazepril | 13.0 |
| (S,R)-diastereoisomer | 15.3 |
| (R,S)-diastereoisomer | 25.4 |
This clear separation allows for accurate identification and quantification of the active (S,S) enantiomer and its potential impurities.
Experimental Protocols for Performance Verification
To ensure the trustworthiness and reliability of your benazepril analysis, a robust and validated method is essential. The following protocols are designed to be self-validating, incorporating system suitability checks as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8]
Experimental Workflow for Chiral Column Performance Verification
Caption: A flowchart illustrating the systematic workflow for chiral column performance verification.
Detailed Protocol for Benazepril Analysis on a Chiral-AGP Column
This protocol is based on the validated method that demonstrated the highest resolution for benazepril stereoisomers.[1]
1. Chromatographic Conditions:
-
Column: Chiral-AGP (150 x 4.0 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0) : Methanol (80:20, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
2. Reagent and Solution Preparation:
-
Phosphate Buffer (pH 6.0): Prepare a suitable phosphate buffer and adjust the pH to 6.0 using phosphoric acid or a suitable base.
-
Mobile Phase: Mix the prepared phosphate buffer and methanol in an 80:20 volume-to-volume ratio. Filter and degas the mobile phase before use.
-
Standard Solutions:
-
Prepare a stock solution of (S,S)-benazepril hydrochloride in methanol at a concentration of 1 mg/mL.
-
Prepare individual stock solutions of the (R,R)-enantiomer and the (S,R) and (R,S) diastereoisomers in methanol at a concentration of 0.5 mg/mL.
-
-
System Suitability Solution: Prepare a solution containing approximately 1 mg/mL of (S,S)-benazepril hydrochloride and 0.01 mg/mL each of the (R,R), (R,S), and (S,R) stereoisomers in the mobile phase.[1] This solution is crucial for verifying the resolving power of the chromatographic system.
-
Sample Solution: Accurately weigh and dissolve the benazepril sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
3. System Suitability Test:
Before analyzing any samples, inject the System Suitability Solution. The following are typical acceptance criteria:
-
Resolution: The resolution between the (S,S)-benazepril peak and the closest eluting impurity peak (in this case, the (R,R)-enantiomer) should be greater than 1.5.
-
Tailing Factor: The tailing factor for the (S,S)-benazepril peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) for the peak area of (S,S)-benazepril from at least five replicate injections should be less than 2.0%.
4. Analysis Procedure:
-
Equilibrate the Chiral-AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test to ensure the system is performing adequately.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to the (S,S), (R,R), (S,R), and (R,S) stereoisomers based on their retention times established from the analysis of individual standards.
5. Data Analysis and Calculation:
Calculate the percentage of each impurity using the following formula:
Where:
-
Area_impurity is the peak area of the specific stereoisomeric impurity.
-
Area_S,S is the peak area of the (S,S)-benazepril enantiomer.
-
ΣArea_impurities is the sum of the peak areas of all stereoisomeric impurities.
Logical Framework for Method Validation
Caption: Key validation parameters for a chiral HPLC method as per ICH guidelines.
Conclusion: A Path to Confident Chiral Analysis
The performance verification of chiral columns for benazepril analysis is a critical step in ensuring the quality and safety of this important therapeutic agent. While several types of chiral columns are available, experimental evidence strongly supports the use of a Chiral-AGP column for achieving complete and reliable separation of all benazepril stereoisomers.[1]
By implementing a systematic approach to column selection, employing a robust and validated analytical method, and consistently performing system suitability tests, researchers and drug development professionals can be confident in the accuracy and precision of their enantiomeric purity assessments. This guide provides the foundational knowledge and practical protocols to navigate the complexities of chiral separations and ensure the highest standards of scientific integrity in the analysis of benazepril.
References
-
Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. Taylor & Francis Online. Available at: [Link]
-
IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. eijppr.com [eijppr.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. CHIRALPAK<SUP>®</SUP> AGP (5 μm) HPLC Columns L × I.D. 15 cm × 4 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
Introduction: The Significance of Stereochemistry in ACE Inhibition
A Comparative Guide to the Biological Activity of Benazepril Stereoisomers: (S,S) vs. (R,R)
Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension, congestive heart failure, and chronic renal failure.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active counterpart, benazeprilat.[1][3][4][5][6][7][8][9][10][11] The conversion, which primarily occurs in the liver, involves the cleavage of an ester group to form the pharmacologically active diacid metabolite.[4][5][8][10]
The molecular structure of benazepril features two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S).[3][12] However, the therapeutic product available on the market consists of a single enantiomer, the (S,S) configuration.[12] This guide provides a detailed comparison of the biological activities of the (S,S) and (R,R) isomers of benazepril, underscoring the critical role of stereospecificity in its therapeutic action.
Comparative Biological Activity: A Tale of Two Isomers
The therapeutic efficacy of benazepril is almost exclusively attributed to the (S,S) isomer. The spatial arrangement of the atoms in this specific configuration allows for optimal binding to the active site of the angiotensin-converting enzyme.
-
(S,S)-Benazepril : This isomer is the therapeutically active form. Following its conversion to (S,S)-benazeprilat, it potently inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[3][6][7][9][11] Angiotensin II is a potent vasoconstrictor, and its inhibition leads to vasodilation and a reduction in blood pressure.[6][7][10]
-
(R,R)-Benazepril : In contrast, the (R,R) enantiomer is considered biologically inactive. Its three-dimensional structure does not fit optimally into the active site of the ACE enzyme, resulting in negligible inhibitory activity. For this reason, the (R,R) isomer, along with the (S,R) and (R,S) diastereomers, are regarded as impurities in the final pharmaceutical product.[12]
The synthesis of benazepril is a complex process that is carefully designed to produce the desired (S,S) isomer with high purity.[13][14][15]
Mechanism of Action: The Renin-Angiotensin System
Benazeprilat, the active metabolite of (S,S)-benazepril, exerts its effect by inhibiting the renin-angiotensin-aldosterone system (RAAS).[2] By blocking ACE, it reduces the levels of angiotensin II, leading to decreased vasoconstriction and lower aldosterone secretion. The latter effect promotes the excretion of sodium and water, further contributing to the antihypertensive effect.[6][7]
Caption: Conversion of Benazepril to its active form, Benazeprilat.
Caption: Mechanism of ACE inhibition by Benazeprilat in the RAAS pathway.
Data Summary: (S,S) vs. (R,R) Isomer
| Feature | (S,S)-Benazepril / Benazeprilat | (R,R)-Benazepril / Benazeprilat |
| Therapeutic Use | Active ingredient in antihypertensive medication.[2] | Not used therapeutically. |
| ACE Inhibitory Activity | High potency, effectively blocks the enzyme.[3] | Considered inactive with negligible ACE inhibition. |
| Status in Pharmaceutical Formulations | The desired, active pharmaceutical ingredient (API). | Considered an impurity to be minimized during synthesis.[12] |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol outlines a spectrophotometric method to determine the ACE inhibitory activity of benazepril isomers.
Principle: The assay measures the cleavage of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE, which releases hippuric acid. The hippuric acid is then extracted and measured by its absorbance at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
(S,S)-Benazeprilat and (R,R)-Benazeprilat standards
-
Borate buffer (pH 8.3)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare a series of dilutions for each benazeprilat isomer to be tested.
-
In a microcentrifuge tube, add 50 µL of the isomer solution (or buffer for control) and 50 µL of ACE solution. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 150 µL of HHL solution. Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate, vortexing for 30 seconds, and centrifuging.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each isomer concentration and determine the IC50 value (the concentration required to inhibit 50% of ACE activity).
Caption: Key steps in the in vitro ACE inhibition assay.
Protocol 2: Chiral Separation of Benazepril Isomers by HPLC
This protocol describes a method for separating the stereoisomers of benazepril using High-Performance Liquid Chromatography (HPLC).
Principle: A chiral stationary phase in the HPLC column interacts differently with each stereoisomer, allowing for their separation and quantification.
Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD or similar)
-
Benazepril standard containing all four isomers (if available) or a sample of (S,S)-Benazepril to be tested for impurities.
-
Mobile phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (proportions may need optimization).[12]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the benazepril sample in the mobile phase to a known concentration.
-
Inject a specific volume of the sample onto the HPLC system.
-
Run the analysis under isocratic conditions at a defined flow rate and column temperature.
-
Monitor the eluent at a suitable wavelength (e.g., 254 nm).[12]
-
Identify the peaks corresponding to each isomer based on their retention times (requires reference standards or a well-characterized mixture).
-
Quantify the amount of each isomer by integrating the peak areas.
Conclusion
The biological activity of benazepril is highly dependent on its stereochemistry. The (S,S) isomer is the pharmacologically active form that, after conversion to benazeprilat, effectively inhibits the angiotensin-converting enzyme. In contrast, the (R,R) isomer is biologically inactive and is considered an impurity in the final drug product. This stark difference in activity highlights the importance of stereoselective synthesis and chiral analysis in the development of pharmaceuticals. For researchers in drug discovery and development, understanding these stereochemical nuances is fundamental to designing safe and effective therapeutic agents.
References
-
A formal enantioselective synthesis of benazepril·HCl (4), an anti-hypertensive drug, is reported. Our synthesis employed an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester (LHPE, 1) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid ... Molecules. Available at: [Link]
-
Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. PubMed. Available at: [Link]
- Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. Google Patents.
-
Benazepril Synthesis by Dr Anthony Crasto. Slideshare. Available at: [Link]
-
Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. Available at: [Link]
-
BENAZEPRIL SYNTHESIS. New Drug Approvals. Available at: [Link]
-
The pharmacokinetics of benazepril relative to other ACE inhibitors. PubMed. Available at: [Link]
-
Pharmacokinetics of benazepril and benazeprilat. ResearchGate. Available at: [Link]
-
Benazepril: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]
-
Pharmacokinetics of a New Angiotensin-Converting Enzyme Inhibitor, Benazepril Hydrochloride, in Special Populations. PubMed. Available at: [Link]
-
Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration. PubMed. Available at: [Link]
-
Benazepril. PubChem. Available at: [Link]
-
IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]
-
Benazepril. PharmaCompass.com. Available at: [Link]
-
Benazeprilat. PubChem. Available at: [Link]
-
Benazepril and benazeprilat. From. ResearchGate. Available at: [Link]
-
Benazepril Hydrochloride. PharmaCompass.com. Available at: [Link]
-
Benazepril. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Benazepril Hydrochloride. PubChem. Available at: [Link]
-
Benazepril. Wikipedia. Available at: [Link]
-
Benazepril plus amlodipine or hydrochlorothiazide for hypertension in high-risk patients. PubMed. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Benazepril - Wikipedia [en.wikipedia.org]
- 3. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Benazeprilat | C22H24N2O5 | CID 5463984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benazepril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof - Google Patents [patents.google.com]
- 15. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benazepril Hydrochloride, (R,R)-
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of benazepril hydrochloride, (R,R)- (CAS: 86541-74-4). The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, delving into the chemical and toxicological rationale that underpins these essential safety procedures.
Part 1: Core Hazard Profile & Risk Assessment
Understanding the "why" is critical to fostering a robust safety culture. The disposal protocols for benazepril hydrochloride are directly informed by its specific hazard profile. While some safety data sheets (SDS) may present conflicting classifications, best practice dictates adhering to the most cautious assessment to ensure the highest level of safety.[1][2][3]
The primary concern is the classification of benazepril hydrochloride under the Globally Harmonized System (GHS) as a substance with a GHS08 Health Hazard .[4] Specifically, it is designated as Reproductive toxicity: Category 2 , with the hazard statement H361: "Suspected of damaging fertility or the unborn child."[4] This classification alone mandates that the compound be treated as a hazardous substance, requiring disposal as regulated hazardous waste.
Beyond its toxicological properties, physical hazards must also be considered. As a fine crystalline solid, benazepril hydrochloride presents a risk of forming explosive dust clouds if dispersed in the air in sufficient concentration and exposed to an ignition source.[5] Its combustion can release toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][5]
Table 1: Summary of Benazepril Hydrochloride Hazards
| Hazard Category | Description | Rationale & Causality | Key References |
| Health Hazard | GHS08: Reproductive Toxicity, Category 2.[4] | The molecular structure and biological activity of benazepril hydrochloride are suspected to interfere with fertility or fetal development. This necessitates handling and disposal as a hazardous substance to prevent human exposure. | [4] |
| Physical Hazard | Combustible Solid; Potential for Dust Explosion.[5] | Fine organic powders can form explosive mixtures with air. Disposal procedures must avoid generating dust. | [5] |
| Environmental Hazard | Water Hazard Class 1: Slightly hazardous for water.[6] | While not classified as a major environmental pollutant, direct release into waterways should be prevented as it can disrupt aquatic ecosystems. This underpins the strict prohibition on drain disposal. | [6] |
| Hazardous Decomposition | Releases toxic fumes (HCl, NOx, CO) upon combustion.[2][5] | In the event of a fire, thermal decomposition produces hazardous byproducts. This informs the requirement for disposal via high-temperature incineration in a facility equipped with appropriate scrubbers. | [2][5][7] |
Part 2: The Regulatory Framework: Adherence to EPA & RCRA
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] The classification of benazepril hydrochloride as a reproductive toxin necessitates that it be managed as a hazardous waste .[4]
A critical directive under the EPA's Management Standards for Hazardous Waste Pharmaceuticals is the unconditional ban on the sewering (i.e., flushing or drain disposal) of hazardous pharmaceutical waste .[9] This regulation is in place to prevent the contamination of water systems with active pharmaceutical ingredients.[10] Therefore, under no circumstances should benazepril hydrochloride or its solutions be poured down the sink.
Part 3: Core Disposal Protocol for Research Laboratories
This protocol provides a step-by-step methodology for the safe disposal of benazepril hydrochloride waste, from generation to final pickup.
Experimental Protocol: Waste Handling and Disposal
-
Segregation at the Point of Generation :
-
Immediately designate any benazepril hydrochloride, whether expired, unused, or surplus, as waste.
-
Causality : RCRA regulations require the segregation of different waste streams.[4] Do not mix benazepril hydrochloride waste with other chemical wastes (e.g., solvents, acids) to prevent unknown reactions and to facilitate proper disposal by the waste vendor.
-
-
Containerization and Labeling :
-
Collect solid waste benazepril hydrochloride in its original container or a new, compatible, and sealable container (e.g., polyethylene or polypropylene).[5]
-
Collect liquid waste (e.g., solutions) in a dedicated, compatible, and leak-proof container.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "Benazepril Hydrochloride, (R,R)-", and the approximate quantity on the label.
-
Causality : Proper labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.[9]
-
-
Disposal of Contaminated Labware :
-
Any item that has come into direct contact with benazepril hydrochloride must be treated as hazardous waste. This includes, but is not limited to:
-
Gloves
-
Weigh boats or paper
-
Pipette tips
-
Contaminated vials or empty stock bottles
-
-
Collect these items in a dedicated, clearly labeled, and sealed container or a robust, transparent plastic bag designated for solid hazardous waste.[11][12]
-
Causality : Residual amounts of the active compound on labware are sufficient to classify the items as hazardous waste.[11] The original packaging must also be disposed of as chemical waste due to residual contamination and hazard warnings.[12]
-
-
Accumulation and Storage :
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed at all times except when adding waste.[13]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
-
Causality : SAAs are designated for the safe, temporary storage of hazardous waste, ensuring it is managed correctly and does not pose a risk to the laboratory environment.
-
-
Arranging for Final Disposal :
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS or EHSO) department to schedule a waste pickup.[13]
-
Do not attempt to dispose of the material independently. EHS will coordinate with a licensed hazardous waste disposal company.[7]
-
Causality : Licensed disposal companies are equipped to transport and destroy chemical waste in compliance with all federal and state regulations, typically via high-temperature incineration.[7][14] This is the only legally acceptable and environmentally sound method for this compound.
-
Part 4: Spill Management & Decontamination
Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.
Experimental Protocol: Small Spill Cleanup
-
Alert Personnel and Restrict Access : Notify colleagues in the immediate area and restrict access to the spill zone.
-
Don Appropriate PPE : At a minimum, wear two pairs of chemical-resistant gloves, safety glasses or goggles, and a lab coat. If the spill generates dust, a respirator is required.[5][7]
-
Contain the Spill : Use dry cleanup procedures.[5] DO NOT add water, as this can increase the dispersal of the material.[5]
-
Clean the Spill :
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or vacuum up the material. If using a vacuum, it must be a HEPA-filtered model rated for hazardous dust.[5]
-
Place all contaminated absorbent material and cleanup debris into a sealable container.
-
-
Label and Dispose : Label the container as "Hazardous Waste: Benazepril Hydrochloride Spill Debris" and manage it according to the Core Disposal Protocol outlined in Part 3.
-
Decontaminate the Area : Wipe the spill surface with an appropriate solvent or detergent solution, followed by water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
Part 5: Visualizing the Disposal Workflow
This diagram illustrates the decision-making process for managing all forms of benazepril hydrochloride waste within a research setting.
Caption: Decision workflow for benazepril hydrochloride waste.
Conclusion
The responsible disposal of benazepril hydrochloride is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. Due to its classification as a reproductive toxin, it must be managed as hazardous waste. The cardinal rules are: never dispose of it down the drain or in the regular trash . All waste streams, including contaminated labware and spill cleanup materials, must be segregated, properly labeled, and stored for pickup by a licensed hazardous waste contractor, a process invariably managed by your institution's EHS department. By adhering to these protocols, researchers can ensure their work contributes to scientific advancement without compromising safety or environmental integrity.
References
-
Benazepril hydrochloride Safety Data Sheet . Santa Cruz Biotechnology, Inc. Link
-
Benazepril Hydrochloride Safety Data Sheet . TCI Chemicals. Link
-
Benazepril hydrochloride Safety Data Sheet . Tocris Bioscience. Link
-
Benazepril hydrochloride Safety Data Sheet . Sigma-Aldrich. Link
-
Benazepril (hydrochloride) Safety Data Sheet . CymitQuimica. Link
-
Benazepril Hydrochloride EP Impurity C Material Safety Data Sheet . Cleanchem Laboratories. Link
-
Benazepril (hydrochloride) Safety Data Sheet . Fisher Scientific. Link
-
Benazepril (hydrochloride) Safety Data Sheet . Cayman Chemical. Link
-
Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. Link
-
Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC . PubMed. Link
-
Disposal of Unused Medicines: What You Should Know . U.S. Food and Drug Administration (FDA). Link
-
Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC . ResearchGate. Link
-
Benazepril . StatPearls - NCBI Bookshelf. Link
-
Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food and Drug Administration (FDA). Link
-
Safe Disposal of Medicines . U.S. Food and Drug Administration (FDA). Link
-
Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC . Sci-Hub. Link
-
FDA changes policies regarding pharmaceutical waste disposal . MedPro Disposal. Link
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Link
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA). Link
-
EPA: Hazardous Pharmaceutical Waste Management . Stericycle. Link
-
EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals . Foley & Lardner LLP. Link
-
EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule . Quarles & Brady LLP. Link
-
Benazepril Hydrochloride Monograph . U.S. Pharmacopeia (USP). Link
-
Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms . PubMed. Link
-
Laboratory waste . Karolinska Institutet Staff Portal. Link
-
Hazardous Waste - EHSO Manual . Emory University. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. epa.gov [epa.gov]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. medprodisposal.com [medprodisposal.com]
- 11. documents.tocris.com [documents.tocris.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benazepril Hydrochloride, (R,R)-
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Benazepril hydrochloride. As a potent active pharmaceutical ingredient (API) with specific health hazards, particularly reproductive toxicity, a rigorous and well-understood personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of a safe laboratory environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Assessment: Understanding the "Why"
Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] While therapeutically beneficial, occupational exposure presents distinct risks. The primary hazards stem from its physical form as a powder and its pharmacological activity. Several Safety Data Sheets (SDS) classify it under the Globally Harmonized System (GHS) with the GHS08 Health Hazard pictogram, specifically citing H361: Suspected of damaging fertility or the unborn child.[3][4][5]
This classification mandates stringent controls to prevent exposure. The principal routes of occupational exposure are inhalation of airborne particles and dermal contact with the powder.[6][7]
Table 1: Summary of Key Hazards for Benazepril Hydrochloride
| Hazard Category | GHS Classification & Statement | Primary Exposure Routes | Potential Health Effects from Occupational Exposure |
| Reproductive Toxicity | Category 2: H361 - Suspected of damaging fertility or the unborn child.[3][4][5] | Inhalation, Dermal Contact, Ingestion | Adverse effects on reproductive health and potential harm to a developing fetus.[8][9][10] |
| Pharmacological Activity | Active ACE Inhibitor | Inhalation, Dermal Contact, Ingestion | Accidental absorption may lead to unintended physiological effects such as hypotension (low blood pressure).[11][12][13] |
| Physical Form | Powder/Solid[5][14] | Inhalation of dust | Respiratory tract irritation and systemic absorption.[15] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it is imperative to recognize its place within the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls : These are the most effective measures. Always handle Benazepril hydrochloride powder within a certified chemical fume hood, a powder containment hood, or a glove box to control dust at the source.[15][16] Ensure the ventilation system is functioning correctly.
-
Administrative Controls : Establish standard operating procedures (SOPs) for handling this compound. Designate specific areas for storage and handling, and ensure all personnel receive comprehensive training on the hazards and procedures.[17][18][19]
-
Personal Protective Equipment (PPE) : This is the focus of the guide and is mandatory even when engineering controls are in place to protect against residual exposure and in the event of a spill.
Core PPE Protocol for Benazepril Hydrochloride
The following PPE is required for all tasks involving the handling of solid Benazepril hydrochloride, such as weighing, transferring, and preparing stock solutions.
Diagram: PPE Selection Workflow
Caption: PPE selection is dictated by the compound's physical form.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale for Use with Benazepril Hydrochloride |
| Respiratory Protection | NIOSH-approved N95 or P100 filtering facepiece respirator.[20] | Prevents inhalation of fine airborne particles, the primary route for systemic exposure and reproductive toxicity. |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[21] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Powder-free gloves prevent aerosolization of the API.[21] |
| Eye Protection | Chemical splash goggles.[14][15] | Protects eyes from airborne dust and potential splashes. Standard safety glasses do not provide a sufficient seal against fine powders. |
| Body Protection | Disposable, solid-front protective gown with elastic cuffs over a standard lab coat. | Prevents contamination of personal clothing. The disposable nature eliminates take-home exposure, and elastic cuffs create a seal with inner gloves. |
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Protocol for Donning PPE
-
Preparation : Verify all PPE is available and correctly sized. Inspect for any defects.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Gown/Coat : Don the disposable gown over your lab coat. Ensure it is fully fastened.
-
Respirator : Fit the N95 or P100 respirator. Perform a user seal check to ensure no air leaks around the edges.
-
Goggles : Place goggles over the eyes; they should fit snugly.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the disposable gown.
Protocol for Doffing PPE
The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outside with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Gown : Unfasten the gown and roll it down from the shoulders, turning it inside out as you go. Dispose of it in the designated waste.
-
Exit Handling Area : Step out of the immediate handling area.
-
Goggles : Remove goggles from the back to the front.
-
Respirator : Remove the respirator by touching only the straps.
-
Inner Gloves : Remove the final pair of gloves, again without touching the outside surface with bare hands.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Diagram: PPE Donning and Doffing Sequence
Caption: Follow a strict sequence for donning and doffing PPE.
Spill and Disposal Management
Spill Response Plan
In the event of a spill of Benazepril hydrochloride powder:
-
Alert Personnel : Immediately notify others in the area.
-
Isolate : Secure the area to prevent the spread of dust.
-
PPE : Ensure you are wearing the full PPE ensemble described above before beginning cleanup.
-
Cleanup :
-
DO NOT use a dry brush or compressed air, as this will aerosolize the powder.[22][23]
-
Gently cover the spill with damp paper towels to prevent dust generation.
-
Use dry cleanup procedures.[6] Carefully scoop the material into a sealable container labeled "Hazardous Waste."
-
If available, use a vacuum cleaner fitted with a High-Efficiency Particulate Air (HEPA) filter for final cleaning.[6][22]
-
-
Decontaminate : Wipe the area with an appropriate cleaning solution.
-
Dispose : All cleanup materials (gloves, towels, etc.) must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with Benazepril hydrochloride, including used PPE, weighing papers, and empty containers, must be treated as hazardous chemical waste.
-
Segregation : Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Compliance : Disposal must adhere strictly to local, state, and federal regulations.[6][24] Consult your institution's Environmental Health & Safety (EHS) office for specific procedures. Do not dispose of this material down the drain or in regular trash.[6]
By integrating these detailed PPE protocols and operational plans into your daily workflow, you build a self-validating system of safety that protects both the integrity of your research and the well-being of your team.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
MATERIAL SAFETY DATA SHEETS BENAZEPRIL HYDROCHLORIDE EP IMPURITY A . Cleanchem Laboratories. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility . American Industrial Hygiene Association. [Link]
-
Benazepril: Key Safety & Patient Guidance . Drugs.com. [Link]
-
PRODUCT MONOGRAPH pms-BENAZEPRIL . Pharmascience Inc. [Link]
-
Benazepril Hydrochloride Product Monograph . AA Pharma Inc. [Link]
-
Benazepril (hydrochloride) Safety Data Sheet . Szabo-Scandic. [Link]
-
Benazepril PubChem CID 5362124 . National Center for Biotechnology Information. [Link]
-
Benazepril: Package Insert / Prescribing Information . Drugs.com. [Link]
-
Benazepril - StatPearls . NCBI Bookshelf. [Link]
-
Benazepril side effects and how to avoid them . SingleCare. [Link]
-
Medical IDs for ACE Inhibitors . MedicAlert Foundation. [Link]
-
Benazepril HCl and Hydrochlorothiazide Tablets Safety Data Sheet . [Link]
-
Benazepril Dosage Guide . Drugs.com. [Link]
-
Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility . Centers for Disease Control and Prevention. [Link]
-
Benazepril: Side Effects, Uses, Dosage, Interactions, Warnings . RxList. [Link]
-
ACE Personal Protective Equipment . 3M United States. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]
-
How to Achieve Pharmaceutical Dust Control . Camfil. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention. [Link]
-
Hazardous Drugs: Procedures for Developing the NIOSH List . Federal Register. [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medical IDs for ACE Inhibitors | MedicAlert Foundation [medicalert.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdc.gov [cdc.gov]
- 8. drugs.com [drugs.com]
- 9. Benazepril side effects and how to avoid them [singlecare.com]
- 10. drugs.com [drugs.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Benazepril: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. fishersci.com [fishersci.com]
- 15. documents.tocris.com [documents.tocris.com]
- 16. pharmtech.com [pharmtech.com]
- 17. osha.gov [osha.gov]
- 18. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 19. osha.oregon.gov [osha.oregon.gov]
- 20. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 21. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 22. aiha.org [aiha.org]
- 23. cdc.gov [cdc.gov]
- 24. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
